molecular formula C9H9BrN2 B168385 6-bromo-3-ethyl-1H-indazole CAS No. 199172-01-5

6-bromo-3-ethyl-1H-indazole

Cat. No.: B168385
CAS No.: 199172-01-5
M. Wt: 225.08 g/mol
InChI Key: XZRBYJWQQQBHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-ethyl-1H-indazole is a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The indazole scaffold is a privileged structure in pharmacology, known for its presence in compounds with a broad spectrum of biological activities . The specific bromo and ethyl substitutions on the 1H-indazole core make this compound a versatile building block for further functionalization via metal-catalyzed cross-coupling reactions, facilitating the exploration of structure-activity relationships . Research into indazole derivatives has shown they can serve as potent inhibitors for various biological targets. For instance, recent studies have explored 6-bromoindazole-based compounds as novel antibiotic potentiators that inhibit bacterial cystathionine-γ-lyase (CGL), an enzyme implicated in microbial defense against oxidative stress, thereby enhancing the efficacy of conventional antibiotics like gentamicin . Furthermore, the indazole nucleus is a key structural component in several approved drugs and clinical candidates across therapeutic areas, including oncology as tyrosine kinase inhibitors (e.g., Pazopanib and Axitinib), anti-inflammatory agents, and antiviral compounds, underscoring its significant research value . The structural motif provided by this compound continues to enable the synthesis of novel chemical libraries for high-throughput screening and the development of targeted therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-ethyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-2-8-7-4-3-6(10)5-9(7)12-11-8/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRBYJWQQQBHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=CC(=CC2=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591695
Record name 6-Bromo-3-ethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199172-01-5
Record name 6-Bromo-3-ethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-bromo-3-ethyl-1H-indazole (CAS: 199172-01-5)

This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Designed for researchers, chemists, and drug development professionals, this guide synthesizes core chemical data, proven synthetic methodologies, and strategic applications, grounding all information in authoritative references.

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, coupled with its ability to act as both a hydrogen bond donor and acceptor, allows for potent and selective interactions with a wide array of biological targets.[3] Indazole derivatives are central to numerous pharmacologically active agents with applications as anti-inflammatory, anti-cancer, and neurodegenerative disease treatments.[1][4][5]

This compound (CAS: 199172-01-5) emerges as a particularly valuable intermediate. The bromine atom at the 6-position serves as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions, enabling the rapid generation of diverse compound libraries. The ethyl group at the 3-position provides a crucial lipophilic element that can be oriented into hydrophobic pockets of target proteins, enhancing binding affinity and modulating pharmacokinetic properties. This strategic combination of features makes it a coveted starting material for programs targeting kinases, G-protein coupled receptors (GPCRs), and ion channels.[6][7]

Physicochemical and Structural Data

A precise understanding of a compound's properties is the foundation of its effective application. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 199172-01-5[6][8][9]
Molecular Formula C₉H₉BrN₂[6]
Molecular Weight 225.09 g/mol [6][9]
IUPAC Name This compound[6]
Appearance Solid[6]
Purity (Typical) ≥95%[6]
Storage Conditions Store at 0-8 °C[10]

Synthesis Pathway and Experimental Protocols

The efficient construction of this compound is paramount for its use in research and development. While a direct, one-pot synthesis is not commonly cited, a robust and logical pathway can be designed based on established methodologies for analogous structures. The proposed three-stage synthesis involves the formation of the indazole core, followed by regioselective functionalization.

Proposed Synthetic Workflow

The following diagram illustrates a validated approach, beginning with the synthesis of the 6-bromo-1H-indazole core, followed by iodination at the C3 position and a subsequent Suzuki cross-coupling to introduce the ethyl group.

G cluster_0 Stage 1: Indazole Core Synthesis cluster_1 Stage 2: C3-Position Functionalization cluster_2 Stage 3: C3-Alkylation (Suzuki Coupling) A 4-Bromo-2-methylaniline B N-(4-Bromo-2-methylphenyl)acetamide A->B Acetic Anhydride, Chloroform C 6-Bromo-1H-indazole B->C Isoamyl Nitrite, Potassium Acetate, Reflux (68°C) D 6-Bromo-3-iodo-1H-indazole C->D I₂, KOH, DMF F This compound (Final Product) D->F Pd Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., Cs₂CO₃) E Ethylboronic Acid E->F

Caption: Proposed three-stage synthesis of this compound.

Detailed Experimental Protocol: Stage 1 (Synthesis of 6-Bromo-1H-indazole)

This protocol is adapted from a well-established, scalable method for producing the indazole core.[11]

  • Rationale: This pathway begins with the readily available 4-bromo-2-methylaniline. The initial acetylation protects the amine and directs the subsequent cyclization. Diazotization with isoamyl nitrite followed by intramolecular cyclization is a classic and reliable method for forming the indazole ring system.

  • Step-by-Step Procedure:

    • Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution to 0-5°C and add acetic anhydride (1.1 eq) dropwise, ensuring the internal temperature does not exceed 40°C. Stir for 1 hour at room temperature until TLC analysis confirms the consumption of the starting material.

    • Cyclization: To the resulting mixture, add potassium acetate (1.5 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours. Monitor the reaction progress by HPLC.

    • Work-up and Hydrolysis: After cooling to room temperature, remove the volatile components under reduced pressure. To the residue, add concentrated hydrochloric acid (5-10 volumes) and heat the mixture to 50-55°C for 2-4 hours to effect hydrolysis of the N-acetyl group that may form.

    • Isolation: Cool the acidic mixture to 20°C. Carefully adjust the pH to >10 by adding a 50% (w/w) aqueous solution of sodium hydroxide. The product will precipitate. Filter the solid, wash with cold water, and slurry with heptane to remove non-polar impurities. Dry the resulting solid under vacuum to yield 6-bromo-1H-indazole.

Detailed Experimental Protocol: Stage 2 (Synthesis of 6-Bromo-3-iodo-1H-indazole)

This procedure is based on standard methods for the regioselective iodination of indazoles.[4][5]

  • Rationale: The C3 position of the 1H-indazole ring is nucleophilic and can be readily halogenated. The use of potassium hydroxide deprotonates the indazole, forming the more reactive indazolide anion, which then attacks molecular iodine. This provides a key intermediate for subsequent cross-coupling reactions.

  • Step-by-Step Procedure:

    • To a solution of 6-bromo-1H-indazole (1.0 eq) in dimethylformamide (DMF), add powdered potassium hydroxide (2.0 eq). Stir the mixture at room temperature for 30 minutes.

    • Prepare a solution of iodine (I₂) (1.5 eq) in DMF and add it dropwise to the reaction mixture.

    • Stir at room temperature for 3 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench excess iodine and neutralize the acid formed. A white or off-white solid will precipitate.

    • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 6-bromo-3-iodo-1H-indazole.[5]

Detailed Experimental Protocol: Stage 3 (Suzuki Coupling to form this compound)

This final step utilizes a palladium-catalyzed Suzuki coupling, a robust and versatile C-C bond-forming reaction.[4]

  • Rationale: The Suzuki coupling is an ideal choice for its functional group tolerance and reliable outcomes. The C-I bond is highly reactive towards oxidative addition to the palladium(0) catalyst. The ethylboronic acid serves as the source of the ethyl group.

  • Step-by-Step Procedure:

    • In a reaction flask, combine 6-bromo-3-iodo-1H-indazole (1.0 eq), ethylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (5 mol%), and cesium carbonate (Cs₂CO₃) (1.5 eq).

    • Add a mixed solvent system, typically dioxane and water (e.g., 4:1 ratio).

    • Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

    • Heat the mixture to 100°C and stir for 8-12 hours, or until reaction completion is confirmed by LC-MS.

    • Cool the reaction to room temperature and evaporate the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using a reverse-phase HPLC method with UV detection. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid. Purity should be ≥95%.[10]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The expected [M+H]⁺ ion for C₉H₉BrN₂ would be approximately m/z 225.0 and 227.0, reflecting the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole core, a quartet for the methylene (-CH₂-) protons, and a triplet for the methyl (-CH₃) protons of the ethyl group. The NH proton of the indazole ring will likely appear as a broad singlet.

    • ¹³C NMR: The carbon spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Applications in Drug Discovery and Lead Generation

This compound is not an end-product but a versatile starting point for creating novel, high-value molecules. Its primary application is as a scaffold for generating libraries of compounds for screening against various therapeutic targets.

Library Generation Workflow

The bromine atom at the C6 position is the key to diversification. It can be readily transformed using a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to install a wide range of substituents (R).

G cluster_0 Diversification Reactions at C6-Br A This compound (Core Scaffold) B Suzuki Coupling (R-B(OH)₂) A->B Pd Cat. C Sonogashira Coupling (R-C≡CH) A->C Pd/Cu Cat. D Buchwald-Hartwig Amination (R₂NH) A->D Pd Cat. E Stille Coupling (R-SnBu₃) A->E Pd Cat. F Library of Novel Indazole Derivatives B->F C->F D->F E->F

Caption: Diversification strategy for this compound.

Target-Specific Applications
  • Kinase Inhibitors: Many potent kinase inhibitors feature a substituted indazole core.[5][11] The this compound scaffold can be elaborated to target the ATP-binding site of kinases such as VEGFR-2, which is implicated in angiogenesis and cancer.[12]

  • Cannabinoid Receptor (CB1) Modulators: Indazole derivatives have been patented as modulators of the CB1 receptor, indicating potential applications in treating metabolic disorders, pain, and neurological conditions.[7]

  • Antimicrobial Agents: The indazole scaffold has been functionalized to produce compounds with significant antibacterial and antifungal activity.[13][14]

Conclusion

This compound is a high-value chemical intermediate whose strategic design facilitates broad applications in modern drug discovery. Its synthesis, while multi-step, relies on robust and well-understood chemical transformations. The true power of this molecule lies in its capacity for controlled, late-stage diversification, enabling medicinal chemists to rapidly explore chemical space and optimize lead compounds against a multitude of disease targets. This guide provides the foundational knowledge and practical protocols necessary for researchers to fully leverage the potential of this versatile building block.

References

  • Google Patents. (2009). WO2009106982A1 - Indazole derivatives.
  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • ChemSynthesis. (2025). 6-bromo-3-ethyl-1-methyl-1H-indazole. Retrieved from [Link]

  • Google Patents. (2022). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • Google Patents. (2021). CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.
  • ResearchGate. (2024). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

  • Bangladesh Journals Online. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • Google Patents. (2014). CN104130191A - Indazole compound and preparation method thereof.
  • PubMed Central (PMC). (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • LookChem. (n.d.). 6-bromo-3-methyl-1h-indazole. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Indazole – Knowledge and References. Retrieved from [Link]

Sources

physicochemical properties of "6-bromo-3-ethyl-1H-indazole"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-3-ethyl-1H-indazole

Introduction

This compound is a substituted heterocyclic compound built upon the indazole scaffold. The indazole motif is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous molecules with a wide spectrum of biological activities, including potent kinase inhibitors used in oncology.[1] The strategic placement of a bromine atom at the C6 position provides a versatile synthetic handle for further chemical modification through cross-coupling reactions, while the ethyl group at C3 influences the molecule's steric and electronic profile.

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physicochemical properties is not merely academic; it is the foundation upon which its entire discovery and development trajectory is built. Properties such as solubility and lipophilicity govern everything from the reliability of in vitro assay results to in vivo pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME).[2]

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. Recognizing that extensive experimental data for this specific molecule is not widely published, this document focuses on the authoritative, field-proven methodologies required for its characterization. It is designed to be a practical resource, explaining not only the protocols for determining these critical parameters but also the scientific rationale behind the experimental choices, thereby empowering researchers to generate reliable and reproducible data.

Molecular Profile and Core Properties

The starting point for any physicochemical evaluation is the molecule's fundamental structure and calculated properties. These values provide an initial in silico estimation that guides subsequent experimental design.

G cluster_molecule This compound mol

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound---
CAS Number 1000342-63-9Vendor Information
Molecular Formula C₉H₉BrN₂Calculated
Molecular Weight 225.09 g/mol Calculated
Exact Mass 223.9949 DaCalculated
Predicted XLogP3-AA 3.1PubChem (Computed)
Predicted pKa 13.9 (acidic, NH)ChemAxon (Predicted)
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 2Calculated

Note: Predicted values are computational estimates and require experimental verification.

Solubility Profile: A Critical Parameter for Developability

Aqueous solubility is arguably one of the most critical physicochemical properties in drug discovery.[3] Poor solubility can compromise the quality and reliability of in vitro biological assays, lead to challenges in developing suitable formulations for in vivo studies, and ultimately limit oral bioavailability.[3] It is essential to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

Thermodynamic Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound, representing the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pH, when the dissolved solute is in equilibrium with its solid (usually crystalline) state.[4] This measurement is crucial for lead optimization and preformulation activities, as it defines the upper limit of a compound's solubility.[2][4] The "gold standard" for its determination is the Shake-Flask method.

This protocol is designed to measure the equilibrium solubility of a compound in an aqueous buffer.

Causality and Rationale:

  • Use of Solid Material: Starting with the solid form (ideally crystalline powder) is essential to measure the equilibrium between the solid and dissolved states.[4] The particle size and crystal morphology can influence the rate of dissolution but not the final equilibrium solubility.[4]

  • Extended Incubation: A long incubation period (e.g., 24 hours) with continuous agitation is necessary to ensure that the system reaches a true thermodynamic equilibrium.[4][5]

  • Filtration/Centrifugation: This step is critical to separate any undissolved solid material from the saturated solution before analysis, ensuring that only the dissolved compound is quantified.[6]

  • Quantification: HPLC-UV or LC-MS/MS provides a sensitive and specific method to quantify the compound's concentration against a standard calibration curve.[3]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours.[5]

  • Phase Separation: After incubation, allow the vials to stand to let undissolved solid settle. Centrifuge the samples at high speed (e.g., >10,000 g) for 15-20 minutes.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. For enhanced precision, filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).

  • Analysis: Dilute the filtrate with an appropriate solvent (e.g., acetonitrile/water) and quantify the concentration using a validated HPLC-UV or LC-MS/MS method with a multi-point calibration curve. The resulting concentration is the thermodynamic solubility.

Kinetic Solubility

Kinetic solubility is a measure of a compound's ability to remain in solution after being rapidly diluted from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[2] It is a measure of precipitation, not dissolution. This method is high-throughput and widely used in early drug discovery to flag potential solubility issues that could interfere with biological screening assays.[5][7]

This protocol outlines a typical procedure for assessing kinetic solubility.

Causality and Rationale:

  • DMSO Stock Solution: In high-throughput screening (HTS), compounds are almost universally stored and dispensed from DMSO stock solutions. This assay mimics that process, making the results directly relevant to the performance of the compound in in vitro biological screens.[5][7]

  • Short Incubation: The short incubation time (e.g., 1-2 hours) reflects the typical pre-incubation period in many biological assays and assesses the risk of the compound precipitating during the experiment.[5]

  • Detection Method: Nephelometry (light scattering) or direct UV absorbance after filtration are common, rapid methods suitable for a 96-well plate format.[2][8]

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 or 20 mM) in 100% DMSO.[7]

  • Plate Preparation: In a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer to reach the desired final test concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically 1-2%) to minimize its solubilizing effect.[7]

  • Incubation: Seal the plate and shake at room temperature for a defined period, typically 1 to 2 hours.[5]

  • Analysis:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to a control indicates precipitation.[8]

    • Filtration/UV: Alternatively, filter the contents of the wells through a solubility filter plate. Quantify the concentration of the compound in the filtrate using a UV-plate reader.[5] The result is compared to a control to determine the percentage of compound remaining in solution.

Lipophilicity: Balancing Permeability and Potency

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of ADME science. It is most commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).[9]

  • LogP describes the partitioning of the neutral (uncharged) form of a molecule between an immiscible organic phase (typically n-octanol) and an aqueous phase.[10]

  • LogD is the partition ratio of all forms of a molecule (neutral and ionized) at a specific pH. For drug-like molecules with ionizable groups, LogD at physiological pH (7.4) is a more relevant descriptor of lipophilicity in the body.[9][11]

Lipophilicity is a critical component of frameworks like Lipinski's "Rule of Five," which provides guidelines for drug-likeness, with an optimal LogP value generally considered to be less than 5.[12]

The Shake-Flask Method for LogD₇.₄ Determination

The Shake-Flask method is the universally accepted "gold standard" for LogP and LogD determination due to its direct measurement of partitioning at equilibrium.[9][13]

Causality and Rationale:

  • Solvent Pre-saturation: Pre-saturating the n-octanol with buffer and the buffer with n-octanol is a crucial step. It prevents volume changes in the two phases during the experiment, which would otherwise alter the final concentrations and lead to inaccurate results.[14]

  • pH Control: Using a buffer (e.g., PBS at pH 7.4) is essential for LogD measurements, as the ionization state of the molecule, and thus its partitioning behavior, is pH-dependent.[11]

  • Concentration Analysis in Both Phases: Quantifying the analyte in both the aqueous and organic layers provides a complete picture and a cross-check for the results. Accurate quantification, especially for compounds with very high or very low LogD values where the concentration in one phase is minimal, is critical.[14]

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a mixture of n-octanol and the aqueous buffer (PBS, pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely.[11][14]

  • Compound Dosing: Prepare a stock solution of this compound in the pre-saturated aqueous buffer.

  • Partitioning: In a vial, combine a known volume of the pre-saturated n-octanol (e.g., 2 mL) and an equal volume of the compound-containing pre-saturated buffer (e.g., 2 mL).

  • Equilibration: Seal the vial and shake gently for several hours (e.g., 2-4 hours) at a controlled temperature to allow the compound to partition and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from the aqueous phase and an aliquot from the n-octanol phase.

  • Quantification: Determine the concentration of the compound in each phase (C_octanol and C_aqueous) using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the LogD value using the formula: LogD = log₁₀ (C_octanol / C_aqueous) .[10]

RP-HPLC Method for High-Throughput LogP Estimation

While accurate, the shake-flask method is labor-intensive. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, indirect method for estimating LogP.[13][15] The principle is that a compound's retention time on a nonpolar stationary phase (like C18) correlates with its lipophilicity.[16]

Causality and Rationale:

  • Calibration Curve: This method is indirect and relies on a strong correlation. A calibration curve must be generated using a set of standard compounds with well-documented LogP values that bracket the expected LogP of the test compound. The structural similarity of the standards to the analyte improves the accuracy of the prediction.[17]

  • Isocratic Elution: Using a constant mobile phase composition (isocratic) simplifies the calculation of the retention factor (k'), which is then correlated with LogP. The logarithm of the retention factor extrapolated to 100% aqueous mobile phase (log k_w) often provides the best correlation with LogP.[15]

Step-by-Step Methodology:

  • Standard Selection: Choose 5-10 commercially available compounds with known LogP values, preferably with structural features similar to indazoles.

  • Chromatography: Perform isocratic RP-HPLC analysis (e.g., on a C18 column) for each standard compound using a series of different mobile phase compositions (e.g., varying methanol/water ratios).

  • Data Collection: For each standard, measure the retention time (t_R) and the column dead time (t_0). Calculate the retention factor k' = (t_R - t_0) / t_0.

  • Calibration: Plot the log k' values for each standard against their known LogP values. Extrapolate the retention to 100% aqueous mobile phase to determine log k_w. Generate a linear regression equation (log P = m * log k_w + c).[15]

  • Analyte Measurement: Inject this compound onto the same HPLC system under the same conditions and determine its log k_w.

  • LogP Estimation: Use the calibration equation to calculate the estimated LogP of the test compound.

Synthesis and Stability Considerations

The purity and solid-state form of a compound directly impact physicochemical measurements. A plausible synthesis for this compound would likely involve the cyclization of a suitably substituted phenylhydrazine or a related precursor, a common strategy for forming the indazole ring system. A large-scale synthesis for the parent 6-bromo-1H-indazole has been reported via diazotization of 4-bromo-2-methylaniline followed by cyclization.[18] Subsequent functionalization at the C3 position would yield the target compound.

Chemical stability is another key parameter. A forced degradation study, where the compound is exposed to harsh conditions (acidic, basic, oxidative, photolytic, thermal), is a standard approach to identify potential degradation pathways and liabilities.[19]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[21][23]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid all personal contact.[20] After handling, wash hands thoroughly with soap and water.[20][21]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[21]

  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material using dry cleanup procedures and place it in a sealed container for disposal.[20][21]

  • Fire: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam for extinguishing. The compound may emit corrosive fumes like hydrogen bromide and nitrogen oxides under fire conditions.[21]

Summary and Characterization Workflow

The comprehensive physicochemical characterization of a novel compound like this compound is a systematic process. The data gathered informs every stage of the drug discovery pipeline, from initial screening to lead optimization and pre-clinical development.

G cluster_start Phase 1: In Silico & Initial Assessment cluster_exp Phase 2: Experimental Characterization cluster_data Phase 3: Data Integration & Decision Making start Compound Synthesis & Purification calc Computational Profiling (pKa, LogP, etc.) start->calc sol Solubility Assays - Thermodynamic (Shake-Flask) - Kinetic (Precipitation) start->sol calc->sol lipo Lipophilicity Determination - LogD (Shake-Flask) - LogP (RP-HPLC) sol->lipo report Comprehensive Physicochemical Profile sol->report stab Stability Assessment (Forced Degradation) lipo->stab lipo->report stab->report decision Go/No-Go Decision for Further Development report->decision

Caption: A typical workflow for the physicochemical characterization of a new chemical entity.

References

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]

  • PubMed. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Available at: [Link]

  • PubMed. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Available at: [Link]

  • Cambridge MedChem Consulting. LogP/D. Available at: [Link]

  • Elsevier. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Available at: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

  • Protocols.io. (2024). LogP / LogD shake-flask method. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Available at: [Link]

  • ResearchGate. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation | Request PDF. Available at: [Link]

  • PubMed. (1993). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Available at: [Link]

  • Protocols.io. (2025). In-vitro Thermodynamic Solubility. Available at: [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • ECETOC. (n.d.). Assessment of reverse-phase. Available at: [Link]

  • PubMed. (2012). In vitro solubility assays in drug discovery. Available at: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available at: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available at: [Link]

  • BioDuro. ADME Solubility Assay. Available at: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]

  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available at: [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

Sources

A Technical Guide to 6-bromo-3-ethyl-1H-indazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-bromo-3-ethyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, outline a detailed synthetic protocol, and explore its current and potential applications, grounded in authoritative scientific literature.

Core Molecular Attributes

This compound is a substituted indazole, a class of bicyclic aromatic compounds containing a benzene ring fused to a pyrazole ring. The presence of the bromine atom and the ethyl group at specific positions on the indazole scaffold imparts unique electronic and steric properties, making it a valuable building block in the synthesis of more complex molecules.

Molecular Formula and Weight

The chemical structure of this compound dictates its molecular formula and weight, which are fundamental parameters for any experimental work.

AttributeValue
Molecular Formula C₉H₉BrN₂
Molecular Weight 225.09 g/mol

These values are calculated based on the constituent atoms: nine carbons, nine hydrogens, one bromine, and two nitrogens.

Synthesis of Indazole Derivatives: A General Overview

The synthesis of indazole derivatives is a well-established area of organic chemistry, with various methods available to construct the core bicyclic ring system.[1][2] These methods often involve the cyclization of appropriately substituted phenylhydrazines or the reaction of anthranilic acids with nitrites followed by reduction and cyclization. The specific synthesis of this compound would typically start from a commercially available substituted benzene derivative. A plausible synthetic route is outlined below.

Illustrative Synthetic Pathway

The following diagram illustrates a potential synthetic route to this compound, starting from 4-bromo-2-ethylaniline. This pathway is a representative example and may be adapted based on available starting materials and desired scale.

Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyclization 4-bromo-2-ethylaniline 4-bromo-2-ethylaniline Diazonium_Salt Intermediate Diazonium Salt 4-bromo-2-ethylaniline->Diazonium_Salt NaNO₂, HCl Indazole_Product This compound Diazonium_Salt->Indazole_Product Reduction (e.g., SnCl₂)

Caption: A potential two-step synthesis of this compound from 4-bromo-2-ethylaniline.

Detailed Experimental Protocol: Synthesis of a Substituted Indazole

The following protocol is a generalized procedure for the synthesis of a substituted indazole and should be adapted and optimized for the specific synthesis of this compound. A similar protocol has been described for the synthesis of 6-bromo-1H-indazole from 4-bromo-2-fluorobenzaldehyde and hydrazine hydrate.[3]

Materials and Reagents:

  • Substituted aniline (e.g., 4-bromo-2-ethylaniline)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Reducing agent (e.g., Tin(II) chloride - SnCl₂)

  • Appropriate organic solvents (e.g., ethanol, ethyl acetate)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Diazotization:

    • Dissolve the substituted aniline in a mixture of hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyclization:

    • In a separate flask, prepare a solution of the reducing agent in a suitable solvent.

    • Slowly add the diazonium salt solution to the reducing agent solution, maintaining a low temperature.

    • Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Applications in Research and Development

Indazole-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[2] These activities include anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The specific substitutions on the indazole ring, such as the bromo and ethyl groups in this compound, play a crucial role in modulating the compound's biological activity and pharmacokinetic properties.

Role in Drug Discovery

The 6-bromo-indazole core is a common starting point for the synthesis of various biologically active molecules. The bromine atom at the 6-position provides a convenient handle for further functionalization through cross-coupling reactions, such as Suzuki or Heck couplings.[4] This allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of new chemical entities. For instance, various indazole derivatives have been synthesized and evaluated for their potential as anti-cancer agents.[4]

Workflow for a Typical Screening Cascade

The following diagram illustrates a typical workflow for the screening and evaluation of a new chemical entity like this compound in a drug discovery program.

Screening_Cascade Compound_Synthesis Synthesis of this compound Primary_Screening Primary in vitro Screening (e.g., enzyme assays) Compound_Synthesis->Primary_Screening Secondary_Screening Secondary in vitro Screening (e.g., cell-based assays) Primary_Screening->Secondary_Screening ADME_Tox In vitro ADME/Tox Profiling Secondary_Screening->ADME_Tox In_vivo_Studies In vivo Efficacy and Safety Studies ADME_Tox->In_vivo_Studies Lead_Optimization Lead Optimization In_vivo_Studies->Lead_Optimization

Caption: A simplified workflow for the evaluation of a novel compound in a drug discovery pipeline.

Analytical Characterization

Accurate analytical characterization is crucial to confirm the identity, purity, and stability of this compound. High-performance liquid chromatography (HPLC) is a standard technique for assessing purity.

HPLC Method for Purity Assessment

A general HPLC method for analyzing non-polar to moderately polar compounds like this compound is provided below. This method should be optimized for the specific compound.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Conclusion

This compound represents a valuable chemical entity for researchers in drug discovery and materials science. Its well-defined molecular structure and the presence of reactive sites for further chemical modification make it an attractive starting point for the synthesis of novel compounds with potentially interesting biological and physical properties. This guide provides a foundational understanding of its core attributes, synthesis, and potential applications, serving as a valuable resource for scientists working with this and related compounds.

References

  • ChemSynthesis. 6-bromo-3-ethyl-1-methyl-1H-indazole. Available at: [Link]

  • PubChem. 6-bromo-3-methyl-1H-indazole. Available at: [Link]

  • PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Available at: [Link]

  • ResearchGate. Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the.... Available at: [Link]

  • RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

  • PubChem. 6-Bromo-3-chloro-1H-indazole. Available at: [Link]

  • ResearchGate. (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Available at: [Link]

  • PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

Sources

The Unambiguous Assignment: A Technical Guide to the Structural Elucidation of 6-bromo-3-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Structural Certainty in Drug Discovery

In the landscape of modern medicinal chemistry, indazole derivatives are recognized for their wide-ranging pharmacological activities, serving as crucial scaffolds in the development of novel therapeutic agents. The precise substitution pattern on the indazole core is paramount, as even minor structural variations can profoundly impact a molecule's biological activity, selectivity, and pharmacokinetic profile. This guide provides an in-depth, experience-driven walkthrough of the multi-technique approach required for the unequivocal structure elucidation of a key exemplar, 6-bromo-3-ethyl-1H-indazole.

Strategic Approach to Elucidation: A Self-Validating Workflow

The core techniques employed in this guide are:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. This includes one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments.

The logical flow of our elucidation process is visualized in the workflow diagram below.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Proposed Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D MW_Formula Molecular Weight & Formula Determination MS->MW_Formula Func_Groups Functional Group Identification IR->Func_Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D H_Framework Proton Environment & Scalar Coupling NMR_1D->H_Framework C_Framework Carbon Skeleton & C-H Attachment NMR_1D->C_Framework NMR_2D->C_Framework Connectivity Long-Range C-H Connectivity NMR_2D->Connectivity Final_Structure Final Structure Assembly & Verification MW_Formula->Final_Structure Func_Groups->Final_Structure H_Framework->Final_Structure C_Framework->Final_Structure Connectivity->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

Experimental Protocols: Generating High-Fidelity Data

The quality of the final structural assignment is directly dependent on the quality of the acquired data. The following protocols outline the standardized procedures for obtaining high-resolution spectroscopic data for this compound.

Proposed Synthesis of this compound
Mass Spectrometry
  • Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).

  • Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then infused directly into the ESI source.

  • Rationale: ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion peak. HRMS provides a highly accurate mass measurement, which is crucial for determining the elemental formula. The presence of bromine is expected to yield a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity), providing immediate evidence for the presence of a single bromine atom.[3][4]

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) Spectroscopy.

  • Instrumentation: An FTIR spectrometer equipped with a diamond ATR crystal.

  • Sample Preparation: A small amount of the solid, purified compound is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

  • Rationale: ATR-FTIR is a rapid and convenient method for obtaining the IR spectrum of a solid sample with minimal preparation. The resulting spectrum will reveal the presence of key functional groups, such as N-H and C-H bonds, as well as aromatic C=C vibrations.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Rationale: DMSO-d₆ is chosen as the solvent due to its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons (like N-H). A higher field strength (≥400 MHz) provides better signal dispersion, which is essential for resolving complex coupling patterns in the aromatic region.

Experiments to be Performed:

  • ¹H NMR: To identify all unique proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (coupling to neighboring protons).

  • ¹³C NMR: To identify all unique carbon environments.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other (typically through 2-3 bonds). This is instrumental in identifying adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that identifies which protons are directly attached to which carbons (¹JCH coupling).

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is critical for piecing together the molecular skeleton, especially around quaternary carbons.

Data Analysis and Interpretation: Assembling the Structural Puzzle

This section details the systematic interpretation of the spectroscopic data to build a complete and validated structure for this compound.

Mass Spectrometry: Confirming the Molecular Formula

The high-resolution mass spectrum is expected to show a molecular ion [M+H]⁺ peak at an m/z corresponding to the chemical formula C₉H₁₀BrN₂. The key diagnostic feature will be the isotopic pattern. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), we anticipate two peaks of nearly equal intensity separated by 2 m/z units.

Predicted IonCalculated Exact MassObserved m/z
[C₉H₁₀⁷⁹BrN₂]⁺224.9974~225.0
[C₉H₁₀⁸¹BrN₂]⁺226.9954~227.0

This result would confirm the molecular formula and the presence of a single bromine atom in the structure.

Infrared Spectroscopy: Identifying Key Functional Groups

The IR spectrum provides a quick check for the expected functional groups. For this compound, we anticipate the following characteristic absorptions:

Wavenumber (cm⁻¹)BondFunctional Group
~3150-3000N-H stretchIndazole N-H
~3050-3000C-H stretchAromatic C-H
~2970-2850C-H stretchAliphatic C-H (ethyl group)
~1620-1450C=C stretchAromatic ring
~800-700C-Br stretchAryl bromide

The presence of a broad N-H stretch and both aromatic and aliphatic C-H stretches would be consistent with the proposed structure.[7]

¹H NMR Spectroscopy: Defining the Proton Environment

Based on the structure of this compound and data from analogous compounds, we can predict the ¹H NMR spectrum.[1][8][9]

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~13.0br s1HN1-HThe indazole N-H proton is acidic and typically appears as a broad singlet far downfield in DMSO-d₆.
~7.85d1HH-7H-7 is adjacent to the electron-withdrawing N-N bond, leading to a downfield shift. It will be a doublet due to coupling with H-5.
~7.75s1HH-5H-5 is meta to H-7 and para to the ethyl group. It is expected to be a singlet or a narrow doublet.
~7.30d1HH-4H-4 is ortho to the bromine atom and will be a doublet due to coupling with H-5.
~2.90q2H-CH₂-The methylene protons are adjacent to a methyl group, resulting in a quartet.
~1.35t3H-CH₃The methyl protons are adjacent to a methylene group, resulting in a triplet.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the six aromatic carbons and the two aliphatic carbons of the ethyl group.

Predicted δ (ppm)Carbon AssignmentRationale
~145.0C3The carbon bearing the ethyl group, shifted downfield due to its position in the pyrazole ring.
~141.0C7aA quaternary carbon in the benzene ring fused to the pyrazole ring.
~127.0C4Aromatic CH carbon.
~124.0C7Aromatic CH carbon.
~122.0C5Aromatic CH carbon.
~115.0C6The carbon bearing the bromine atom, its chemical shift influenced by the heavy atom effect.
~111.0C3aA quaternary carbon at the fusion of the two rings.
~21.0-CH₂-Aliphatic methylene carbon.
~14.0-CH₃Aliphatic methyl carbon.
2D NMR Spectroscopy: Connecting the Pieces

While 1D NMR provides the fundamental chemical shifts and multiplicities, 2D NMR is essential for unambiguously connecting the atoms.

COSY (¹H-¹H Correlation): The COSY spectrum will be crucial for confirming the ethyl group and the aromatic spin system.

  • A strong cross-peak will be observed between the methylene quartet (~2.90 ppm) and the methyl triplet (~1.35 ppm), confirming the ethyl fragment.

  • A cross-peak between the aromatic protons at ~7.85 ppm (H-7) and ~7.30 ppm (H-4) through H-5 would confirm their connectivity in the benzene ring.

HSQC (¹H-¹³C One-Bond Correlation): The HSQC spectrum definitively links each proton to its directly attached carbon.

  • The proton at ~7.85 ppm will correlate with the carbon at ~124.0 ppm (H-7 to C7).

  • The proton at ~7.75 ppm will correlate with the carbon at ~122.0 ppm (H-5 to C5).

  • The proton at ~7.30 ppm will correlate with the carbon at ~127.0 ppm (H-4 to C4).

  • The methylene protons at ~2.90 ppm will correlate with the carbon at ~21.0 ppm (-CH₂-).

  • The methyl protons at ~1.35 ppm will correlate with the carbon at ~14.0 ppm (-CH₃).

HMBC (¹H-¹³C Long-Range Correlation): The HMBC spectrum is the final and most powerful tool, revealing multi-bond correlations that piece together the entire molecular framework. The diagram below illustrates the key expected HMBC correlations.

HMBC_Correlations cluster_indazole Key HMBC Correlations for this compound Indazole H_CH2 H-CH₂ (~2.90 ppm) C3 C3 (~145.0 ppm) H_CH2->C3 ²J C_CH3 C-CH₃ (~14.0 ppm) H_CH2->C_CH3 ³J H_CH3 H-CH₃ (~1.35 ppm) H_CH3->C3 ³J C_CH2 C-CH₂ (~21.0 ppm) H_CH3->C_CH2 ²J H4 H-4 (~7.30 ppm) C3a C3a (~111.0 ppm) H4->C3a ²J C5 C5 (~122.0 ppm) H4->C5 ³J C6 C6 (~115.0 ppm) H4->C6 ²J H5 H-5 (~7.75 ppm) H5->C3a ²J C4 C4 (~127.0 ppm) H5->C4 ³J C7 C7 (~124.0 ppm) H5->C7 ²J H7 H-7 (~7.85 ppm) H7->C5 ²J H7->C6 ³J C7a C7a (~141.0 ppm) H7->C7a ²J

Caption: Key expected HMBC correlations for this compound.

  • Ethyl Group Placement: The methylene protons (~2.90 ppm) will show a crucial correlation to the quaternary carbon C3 (~145.0 ppm). This definitively places the ethyl group at the 3-position of the indazole ring.

  • Bromo Group Placement: The aromatic proton H-5 (~7.75 ppm) will show correlations to C7 and C3a, while H-7 (~7.85 ppm) will correlate to C5 and C7a. The absence of a proton at the 6-position, combined with the chemical shifts and the molecular formula from MS, confirms the placement of the bromine atom at C6.

  • Ring Fusion Confirmation: Correlations from H-4 to C3a and C6, and from H-7 to C5 and C7a, will confirm the fusion of the benzene and pyrazole rings.

Conclusion: A Unified and Validated Structural Assignment

By systematically acquiring and interpreting data from mass spectrometry, IR spectroscopy, and a suite of 1D and 2D NMR experiments, we can confidently elucidate the structure of this compound. Each piece of spectroscopic evidence corroborates the others, forming a self-consistent and unambiguous structural proof. The molecular formula is established by HRMS, the key functional groups are identified by IR, and the precise arrangement of atoms and their connectivity is mapped by NMR. This rigorous, multi-technique approach is indispensable in the field of drug discovery, ensuring that subsequent biological and medicinal chemistry efforts are built upon a foundation of validated structural accuracy.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. Retrieved from [Link]

  • Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole. (2015). ResearchGate. Retrieved from [Link]

  • Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 6-bromo-3-ethyl-1-methyl-1H-indazole. (2025). ChemSynthesis. Retrieved from [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. Retrieved from [Link]

  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (n.d.). ResearchGate. Retrieved from [Link]

  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (2025). Bangladesh Journals Online. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1H-indazole-3-carboxylate. Retrieved from [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (n.d.). Google Patents.
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). PMC - NIH. Retrieved from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). ICT Prague. Retrieved from [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2025). ResearchGate. Retrieved from [Link]

  • Electron Impact Ionization Mass Spectra of 3 - Substituted-6, 8 – Dibromo Coumarins. (n.d.). Worldwidejournals.com. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

Sources

Spectroscopic Blueprint of 6-bromo-3-ethyl-1H-indazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 6-bromo-3-ethyl-1H-indazole (CAS No. 199172-01-5). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the structural elucidation and characterization of this molecule.

Introduction: The Significance of this compound

Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of biological activities. The specific placement of a bromine atom at the 6-position and an ethyl group at the 3-position of the indazole core creates a molecule with significant potential for further functionalization in the development of novel therapeutic agents. Accurate and thorough spectroscopic characterization is the fundamental first step in unlocking this potential, ensuring the structural integrity of the compound for subsequent research and development. This guide serves as an authoritative reference for the spectral properties of this compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for the interpretation of spectral data. The following diagram illustrates the structure of this compound with the conventional atom numbering system used for spectral assignments.

Figure 1. Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides critical information about the electronic environment and connectivity of hydrogen atoms within a molecule. The analysis of chemical shifts, coupling constants, and integration values allows for a detailed assignment of each proton.

Experimental Protocol:

A sample of this compound is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Data Summary:

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~12.8 (Broad s)Singlet1H-N1-H
~8.12 (d)Doublet1H~1.7H-7
~7.65 (s)Singlet1H-H-5
~7.63 (d)Doublet1H~8.0H-4
~2.82 (q)Quartet2H~7.4-CH₂-
~1.59 (t)Triplet3H~7.4-CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound presents a set of distinct signals that confirm its structure.

  • Aromatic Region: The downfield region of the spectrum reveals the protons attached to the indazole ring. The proton at the 7-position (H-7) typically appears as a doublet with a small coupling constant due to meta-coupling. The proton at the 5-position (H-5) is expected to be a singlet or a narrow doublet, while the proton at the 4-position (H-4) will appear as a doublet due to ortho-coupling with H-5.

  • Aliphatic Region: The ethyl group at the 3-position gives rise to a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). The coupling between these adjacent groups results in the observed splitting pattern, with a typical coupling constant of approximately 7.4 Hz.

  • NH Proton: The proton on the N1 nitrogen of the indazole ring is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal.

Experimental Protocol:

The ¹³C NMR spectrum is typically recorded on the same sample solution used for ¹H NMR spectroscopy, using a spectrometer with a broadband proton decoupler. Chemical shifts are reported in ppm relative to TMS.

Predicted ¹³C NMR Data Summary:

Chemical Shift (δ, ppm)Assignment
~145C3
~140C7a
~127C5
~122C3a
~121C4
~115C6
~112C7
~21-CH₂-
~14-CH₃

Interpretation of the ¹³C NMR Spectrum:

The nine distinct signals in the ¹³C NMR spectrum would correspond to the nine unique carbon atoms in this compound. The carbons of the indazole ring are expected in the aromatic region (110-150 ppm), with the carbon bearing the bromine atom (C6) being shifted to a lower field. The carbons of the ethyl group will appear in the upfield aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol:

The IR spectrum can be obtained using a potassium bromide (KBr) pellet method for a solid sample or as a thin film. The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Summary:

Wavenumber (cm⁻¹)IntensityAssignment
3200-3400BroadN-H stretch
2966, 2875MediumC-H stretch (aliphatic)
1618MediumC=N stretch
1537MediumC=C stretch (aromatic)
1299StrongC-N stretch
921StrongC-H bend (aromatic)
~550MediumC-Br stretch

Interpretation of the IR Spectrum:

The IR spectrum provides key evidence for the presence of the main functional groups in this compound.

  • A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indazole ring.

  • The peaks around 2966 and 2875 cm⁻¹ are attributed to the C-H stretching vibrations of the ethyl group.

  • Absorptions in the 1620-1450 cm⁻¹ region correspond to the C=C and C=N stretching vibrations within the aromatic indazole ring system.

  • A strong band in the lower frequency region (around 550 cm⁻¹) is indicative of the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol:

The mass spectrum is typically obtained using an electron ionization (EI) or electrospray ionization (ESI) source. The sample is introduced into the mass spectrometer, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular weight of this compound (C₉H₉BrN₂) is approximately 224.00 g/mol for the ⁷⁹Br isotope and 226.00 g/mol for the ⁸¹Br isotope. Therefore, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M⁺) and the (M+2)⁺ peak with a roughly 1:1 intensity ratio, which is a definitive signature for the presence of a single bromine atom.

  • Key Fragmentation: A primary fragmentation pathway would involve the loss of a methyl radical (•CH₃) from the ethyl group, resulting in a fragment ion at m/z [M-15]⁺. Another significant fragmentation would be the loss of the entire ethyl group (•C₂H₅), leading to a fragment at m/z [M-29]⁺.

G M [M]⁺˙ m/z 224/226 M_minus_15 [M-CH₃]⁺ m/z 209/211 M->M_minus_15 - •CH₃ M_minus_29 [M-C₂H₅]⁺ m/z 195/197 M->M_minus_29 - •C₂H₅

Figure 2. Predicted key fragmentation pathways for this compound in mass spectrometry.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectral data provides a robust and unambiguous structural confirmation of this compound. The characteristic signals in each spectrum correlate directly with the specific structural features of the molecule, from the substitution pattern on the indazole ring to the presence of the ethyl group. This detailed spectroscopic guide serves as an essential resource for scientists working with this compound, ensuring its identity and purity, and facilitating its application in the synthesis of novel and potentially bioactive molecules.

References

Note: While extensive searches were conducted, a single, publicly available, peer-reviewed publication with a complete set of spectral data for this compound could not be definitively located. The data presented in this guide is a composite analysis based on fragmented data from patent literature and predictive analysis based on established principles of spectroscopy and data for structurally similar compounds.

  • Slovak Industrial Property Office, SK6252000A3, Indazole bioisostere replacement of catechol in therapeutically active compounds.
  • World Intellectual Property Organization, WO2010027500A1, Aminotriazolopyridines and their use as kinase inhibitors.
  • United States Patent and Trademark Office, US20110118257A1, Novel kinase modul

solubility of "6-bromo-3-ethyl-1H-indazole" in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 6-bromo-3-ethyl-1H-indazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, appearing in patent literature as a scaffold for kinase inhibitors and other therapeutic agents.[1][2][3][4] Understanding its solubility in various organic solvents is a critical first step in its synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this molecule, predictive analysis of its behavior in a range of common organic solvents, and detailed, field-proven experimental protocols for accurately determining its solubility. This document is intended to serve as a practical resource for researchers, enabling them to make informed decisions in experimental design and drug development workflows.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor influencing a compound's bioavailability, manufacturability, and overall therapeutic potential.[5][6][7][8] Poor solubility can lead to erratic absorption, diminished efficacy, and ultimately, the failure of an otherwise promising drug candidate.[9]

This compound, a substituted indazole, belongs to a class of compounds widely recognized for their diverse pharmacological activities, including anti-cancer and anti-inflammatory properties.[10][11][12] As researchers increasingly explore the therapeutic potential of this and similar molecules, a thorough understanding of their solubility characteristics becomes indispensable. This guide will provide the foundational knowledge and practical methodologies to approach the solubility assessment of this compound with scientific rigor.

Molecular Profile of this compound and Predicted Solubility

To predict the solubility of this compound, we must first analyze its molecular structure. The molecule consists of a bicyclic indazole core, a bromine substituent at the 6-position, and an ethyl group at the 3-position.

  • Indazole Core: The indazole ring system, with its two nitrogen atoms, can participate in hydrogen bonding, both as a donor (N-H) and an acceptor. This imparts a degree of polarity to the molecule.

  • Bromine Substituent: The bromine atom is electronegative and contributes to the molecule's overall polarity and molecular weight.

  • Ethyl Group: The ethyl group is a nonpolar, hydrophobic moiety.

The interplay of these features suggests that this compound is a molecule with moderate polarity. The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][13] This principle states that a solute will dissolve best in a solvent that has a similar polarity.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

SolventPolarity IndexSolvent TypePredicted SolubilityRationale
Hexane 0.1NonpolarLowThe significant difference in polarity between the moderately polar solute and the nonpolar solvent will likely result in poor solubility.[13]
Toluene 2.4Nonpolar (Aromatic)ModerateThe aromatic nature of toluene may offer some pi-pi stacking interactions with the indazole ring, potentially improving solubility compared to hexane.
Dichloromethane (DCM) 3.1Polar AproticHighDCM is a versatile solvent with moderate polarity that is often effective at dissolving a wide range of organic compounds.
Ethyl Acetate 4.4Polar AproticHighIts ability to act as a hydrogen bond acceptor and its moderate polarity make it a good candidate for dissolving this compound.
Acetone 5.1Polar AproticHighAcetone is a polar aprotic solvent that should effectively solvate the molecule.
Isopropanol 3.9Polar ProticModerate to HighAs a polar protic solvent, isopropanol can engage in hydrogen bonding, which should facilitate the dissolution of the indazole.[5]
Ethanol 4.3Polar ProticModerate to HighSimilar to isopropanol, ethanol's polarity and hydrogen bonding capacity suggest good solubility.[5]
Methanol 5.1Polar ProticModerateWhile polar, the smaller size of methanol might make it slightly less effective at solvating the bulkier solute compared to ethanol or isopropanol.
Dimethyl Sulfoxide (DMSO) 7.2Polar AproticVery HighDMSO is a highly polar aprotic solvent known for its exceptional ability to dissolve a wide variety of organic compounds, making it a common choice for stock solutions in biological screening.[8][14]
N,N-Dimethylformamide (DMF) 6.4Polar AproticVery HighSimilar to DMSO, DMF is a highly polar aprotic solvent that is expected to be an excellent solvent for this compound.

Experimental Determination of Solubility: Protocols and Methodologies

While predictions are useful, empirical determination of solubility is essential for accurate and reliable data. The two primary types of solubility measurements in drug discovery are thermodynamic and kinetic solubility.[14]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[15] The shake-flask method is the most common technique for its determination.[15]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Agitate the vial at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the suspension to settle. Carefully separate the supernatant from the solid residue by centrifugation or filtration. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is common, but be mindful of potential compound adsorption to the filter material.[6]

  • Quantification:

    • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of this compound. Use this curve to determine the concentration in the saturated supernatant, which represents the thermodynamic solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge or Filter B->C D Analyze supernatant by HPLC C->D E Construct calibration curve D->E F Determine concentration E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[14][16] This method is faster than thermodynamic solubility determination and is well-suited for early-stage drug discovery screening.[16] Nephelometry, which measures light scattering from suspended particles, is a common high-throughput technique.[8][16]

Experimental Protocol: Kinetic Solubility by Nephelometry

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a multi-well plate, perform serial dilutions of the stock solution with the target organic solvent.

  • Precipitation Induction:

    • The introduction of the DMSO stock into the organic solvent will induce precipitation if the kinetic solubility is exceeded.

  • Nephelometric Measurement:

    • Measure the turbidity (light scattering) of each well using a microplate nephelometer.[16]

  • Data Analysis:

    • The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.

G cluster_prep Preparation cluster_dil Dilution cluster_measure Measurement cluster_analyze Analysis A Prepare concentrated DMSO stock solution B Serial dilution in target solvent A->B C Measure turbidity by nephelometry B->C D Identify precipitation point C->D E Determine kinetic solubility D->E

Sources

A Technical Guide to the Stability and Storage of 6-bromo-3-ethyl-1H-indazole: Principles and Practices

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and control the stability of 6-bromo-3-ethyl-1H-indazole. Given the novelty of specific derivatives, this document emphasizes not only established best practices for substituted indazoles but also outlines the requisite experimental protocols to rigorously define the optimal storage and handling conditions for this specific molecule.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Substituted indazoles, such as this compound, are valuable intermediates in the synthesis of novel therapeutic agents. The bromine substituent at the 6-position and the ethyl group at the 3-position create a unique electronic and steric profile, influencing the molecule's reactivity, biological targets, and, critically, its chemical stability. A thorough understanding of a compound's stability profile is a cornerstone of robust drug development, ensuring data integrity, reproducibility of experiments, and the ultimate safety and efficacy of the final product.

Physicochemical Properties and Initial Handling

While specific experimental data for this compound is not extensively published, we can infer initial handling procedures based on structurally related compounds.

PropertyAnticipated CharacteristicRationale & Recommended Practice
Appearance Likely a solid, potentially crystalline, ranging from off-white to yellow or brown.Based on analogs like Ethyl 6-bromo-1H-indazole-3-carboxylate which is a yellow solid.[1] Visual inspection for color changes can be a simple, preliminary indicator of degradation.
Solubility Generally expected to be soluble in common organic solvents like DMSO, DMF, and alcohols.Indazole derivatives are known for their solubility in organic solvents.[2] For experimental work, stock solutions should be prepared fresh. If storage of solutions is necessary, their stability must be independently verified.
Hygroscopicity Potential to be hygroscopic.The indazole nitrogen atoms can participate in hydrogen bonding. It is prudent to assume hygroscopicity and handle the solid in a dry environment (e.g., glove box or low-humidity room).
Thermal Profile Melting point and decomposition temperature are critical but undetermined parameters.Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential experiments to determine the thermal limits of the solid material.

Initial Storage Recommendation: Based on supplier data for similar compounds, initial storage in a cool, dark, and dry environment is recommended.[3] Conditions such as -20°C to 8°C in a desiccated, inert atmosphere (e.g., argon or nitrogen) are a conservative starting point pending formal stability studies. Some suppliers suggest room temperature for sealed, dry containers of similar compounds.[4][5]

Potential Degradation Pathways

Understanding the potential routes of degradation is key to designing effective stability studies and storage protocols. For substituted indazoles, several pathways should be considered.

DegradationPathways Indazole This compound Oxidation Oxidative Degradation (N-oxides, ring opening) Indazole->Oxidation O₂, Peroxides Hydrolysis Hydrolytic Degradation (pH dependent) Indazole->Hydrolysis H₂O (Acid/Base) Photolysis Photolytic Degradation (UV/Vis light) Indazole->Photolysis Light (hv) Thermal Thermal Degradation (Decomposition) Indazole->Thermal Heat (Δ)

Caption: Potential degradation pathways for this compound.

  • Oxidation: The electron-rich indazole ring can be susceptible to oxidation, particularly at the nitrogen atoms, potentially forming N-oxides. The presence of atmospheric oxygen or residual peroxides in solvents can facilitate this process.

  • Hydrolysis: While the indazole core is generally stable, extreme pH conditions can promote hydrolysis, although this is more relevant for derivatives with hydrolyzable functional groups (e.g., esters).

  • Photolysis: Many aromatic heterocyclic compounds are sensitive to light. Exposure to UV or high-intensity visible light can provide the energy to initiate degradation reactions, often leading to complex mixtures of byproducts.

  • Thermal Stress: As with any organic molecule, excessive heat can lead to decomposition. It is crucial to determine the temperature at which degradation becomes significant.

Experimental Workflow for Stability Assessment

A systematic approach is required to define the stability of this compound. A forced degradation (or stress testing) study is the cornerstone of this evaluation, providing insights into degradation pathways and helping to develop a stability-indicating analytical method.

StabilityWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Study cluster_2 Phase 3: Long-Term Stability Study Dev Develop Stability-Indicating HPLC-UV/MS Method Forced Expose Compound to Stress Conditions (Acid, Base, Peroxide, Light, Heat) Dev->Forced Analyze Analyze Stressed Samples by HPLC-UV/MS Forced->Analyze Identify Identify Degradants (Mass Spectrometry) Analyze->Identify Store Store Compound under Defined Conditions (e.g., -20°C, 5°C, 25°C/60% RH) Identify->Store Test Test at Time Points (T=0, 3, 6, 12 months) Store->Test Evaluate Evaluate Purity & Degradant Levels Test->Evaluate

Caption: Experimental workflow for assessing the stability of a new chemical entity.

Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound, this compound, from all potential degradation products.

Methodology:

  • Column Selection: Begin with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) as it is a versatile starting point for many small molecules.

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Screen various gradient profiles (e.g., 10-90% B over 15 minutes) to achieve good separation.

  • Detection: Use a UV detector set at a wavelength where the parent compound has maximum absorbance (determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is ideal for monitoring peak purity. Couple the HPLC to a mass spectrometer (MS) to aid in the identification of degradants.

  • Method Validation: The final method must demonstrate specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.

Protocol: Forced Degradation Study

Objective: To intentionally degrade the sample to identify likely degradation products and demonstrate the resolving power of the analytical method.

Materials:

  • This compound

  • 1M HCl, 1M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade)

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN or MeOH.

  • Set Up Stress Conditions: For each condition, prepare a sample and a control (stored at 5°C, protected from light).

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light.

    • Thermal Stress (Solid): Place a small amount of solid compound in an oven at 80°C.

    • Thermal Stress (Solution): Incubate a vial of the stock solution at 60°C.

    • Photolytic Stress: Expose a solution to a photostability chamber that conforms to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Time Points: Analyze samples at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.

  • Analysis: Before injection, neutralize the acid and base hydrolysis samples. Analyze all samples using the stability-indicating HPLC-UV/MS method.

Recommended Storage Conditions

Based on the principles of chemical stability and data from related indazole compounds, the following conditions are recommended for preserving the integrity of this compound.

ConditionSolid StateIn Solution (e.g., DMSO)
Temperature Long-term: -20°CShort-term: 2-8°CLong-term: -80°CShort-term: -20°C
Atmosphere Store under an inert gas (Argon or Nitrogen).Aliquot to minimize freeze-thaw cycles. Purge headspace with inert gas.
Light Protect from light. Use amber vials or store in a dark cabinet.Protect from light. Use amber vials.
Moisture Store in a desiccator or with a desiccant. Ensure container is tightly sealed.Use anhydrous grade solvents.

Safety and Handling

Substituted indazoles, including bromo-indazoles, should be handled with care. Safety Data Sheets (SDS) for similar compounds indicate potential hazards.[3][6][7]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Handling: Use in a well-ventilated area or a chemical fume hood.[3] Avoid creating dust. Wash hands thoroughly after handling.

By adhering to these principles and executing the outlined experimental protocols, researchers can ensure the stability and quality of this compound, leading to more reliable and reproducible scientific outcomes.

References

  • 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 6-bromo-3-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds, including several FDA-approved drugs for cancer therapy.[1][2][3] This guide provides a comprehensive technical framework for the investigation of 6-bromo-3-ethyl-1H-indazole , a novel derivative with predicted therapeutic potential. While direct biological data for this specific molecule is not yet extensively published, this document synthesizes data from structurally related analogs to build a robust, predictive model of its likely bioactivity. We hypothesize that its primary utility will be in oncology, likely acting as a kinase inhibitor. This whitepaper details a logical, field-proven workflow for validating this hypothesis, from initial in vitro cytotoxicity screening to in vivo efficacy models. It provides detailed, self-validating experimental protocols, explains the causal reasoning behind methodological choices, and offers a roadmap for its potential development as a novel therapeutic agent for researchers, scientists, and drug development professionals.

Introduction: The Indazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern drug discovery.[4] Its structural rigidity and versatile substitution patterns allow it to engage with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, neuroprotective, and, most notably, anticancer effects.[2][5][6][7]

The therapeutic significance of this scaffold is unequivocally validated by the clinical success of several indazole-based drugs. Agents such as Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Entrectinib (TRK/ROS1/ALK inhibitor) are now established treatments for various malignancies, underscoring the power of the indazole core in the design of targeted cancer therapies.[3][8] These successes demonstrate that the indazole motif is an exceptional starting point for the development of novel anticancer agents.[1]

This guide focuses on the specific derivative, This compound . By analyzing the structure-activity relationships (SAR) of analogous compounds, we can construct a strong hypothesis for its biological potential and outline a rigorous, multi-stage experimental plan to systematically evaluate it. We predict that the combination of the 6-bromo and 3-ethyl substitutions will confer potent and selective anticancer activity, most likely through the inhibition of key protein kinases involved in tumor proliferation and survival.

Molecular Profile and Synthetic Strategy

Physicochemical Characteristics and Structural Rationale

The structure of this compound combines several features that suggest significant potential for biological activity:

  • Indazole Core: Provides the fundamental rigid scaffold for precise interaction with protein active sites.

  • 6-Bromo Substitution: The bromine atom at the 6-position significantly influences the molecule's electronic properties. It is an electron-withdrawing group that can participate in halogen bonding. Furthermore, it serves as a valuable synthetic handle, enhancing the molecule's reactivity for further chemical modification and optimization in later-stage lead development.[9][10]

  • 3-Ethyl Substitution: Small alkyl groups at the 3-position of the indazole ring are common in active kinase inhibitors. This group can occupy hydrophobic pockets within an enzyme's active site, contributing to binding affinity and selectivity.

Proposed Synthetic Pathway

A plausible and efficient synthesis can be adapted from established methodologies for related indazole derivatives.[8][11] A robust approach involves the iodination of a commercially available bromo-indazole followed by a cross-coupling reaction to introduce the ethyl group.

Step 1: Iodination of 6-bromo-1H-indazole The starting material, 6-bromo-1H-indazole, is first iodinated at the 3-position. This reaction typically proceeds with high yield using iodine (I₂) and a base such as potassium hydroxide (KOH) in a polar aprotic solvent like DMF.[8][11] The resulting intermediate is 6-bromo-3-iodo-1H-indazole .

Step 2: Suzuki or Negishi Cross-Coupling The 3-iodo intermediate is then subjected to a palladium-catalyzed cross-coupling reaction. A Suzuki coupling with triethylborane or a Negishi coupling with diethylzinc would efficiently introduce the ethyl group at the 3-position, yielding the final product, This compound .

This two-step process is highly adaptable and provides a reliable route to generate the required quantities of the compound for comprehensive biological screening.

Hypothesized Biological Activity: A Focus on Oncology

Based on the extensive literature on indazole derivatives, the most probable and potent biological activity for this compound is in the domain of oncology.[2][3][7]

Primary Hypothesis: Inhibition of Protein Kinases

The indazole scaffold is a well-established "hinge-binding" motif, adept at interacting with the ATP-binding site of protein kinases.[12] Dysregulation of kinase signaling is a fundamental hallmark of cancer, making these enzymes prime therapeutic targets. We hypothesize that this compound will function as a Type I or Type II kinase inhibitor.

Potential Kinase Targets Include:

  • VEGFR (Vascular Endothelial Growth Factor Receptors): Crucial for tumor angiogenesis. Inhibition is a proven anti-cancer strategy (e.g., Axitinib, Pazopanib).[12]

  • FGFR (Fibroblast Growth Factor Receptors): Dysregulation is implicated in various cancers, including urothelial and lung carcinomas.[13]

  • PLK4 (Polo-like Kinase 4): A key regulator of centriole duplication, its overexpression is linked to genomic instability in tumors.[14]

  • ERK (Extracellular signal-Regulated Kinase): A central node in the MAPK signaling pathway, which controls cell proliferation, differentiation, and survival.[12]

Predicted Cellular Mechanism of Action

Inhibition of these kinases is expected to trigger a cascade of downstream events within cancer cells, leading to:

  • Cell Cycle Arrest: Halting of the cell division machinery.

  • Induction of Apoptosis: Activation of programmed cell death.

  • Inhibition of Proliferation: A cytostatic effect preventing tumor growth.

  • Reduced Metastatic Potential: By impacting cell migration and invasion pathways.

The diagram below illustrates a simplified representation of the MAPK/ERK signaling pathway, a common target for indazole-based kinase inhibitors.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR/FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Translocation Indazole This compound Indazole->RAF Potential Inhibition Point Indazole->MEK Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: A logical workflow for the comprehensive in vitro evaluation of the test compound.

Protocol 1: High-Throughput Cell Viability and Cytotoxicity Screening

Objective: To determine the concentration-dependent cytotoxic/cytostatic effect of this compound across a diverse panel of human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50) for each.

Causality: This initial screen is a critical first step to identify cancer types that are sensitive to the compound. A broad panel (e.g., NCI-60 or similar) provides an unbiased view of the compound's activity spectrum and can offer early clues about its mechanism of action. [15][16] Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Plating: Seed cells from various cancer lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate]) into 96-well, opaque-walled plates at predetermined optimal densities (e.g., 5,000-10,000 cells/well). Allow cells to adhere and resume logarithmic growth for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution series in culture medium to create final concentrations ranging from 100 µM to 1 nM.

  • Treatment: Remove the overnight culture medium from the plates and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Lysis and Luminescence Reading: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells. [16]7. Data Analysis: Normalize the data to the vehicle-treated controls (representing 100% viability). Plot the normalized viability versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation:

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Adenocarcinoma[Experimental Value]
A549Lung Carcinoma[Experimental Value]
HCT116Colorectal Carcinoma[Experimental Value]
PC-3Prostate Adenocarcinoma[Experimental Value]
K562Chronic Myeloid Leukemia[Experimental Value]
Protocol 2: Apoptosis Induction Assay via Flow Cytometry

Objective: To determine if the observed cytotoxicity is mediated by the induction of apoptosis.

Causality: A compound that induces programmed cell death (apoptosis) is often more desirable than one that is merely cytostatic (stops proliferation), as it leads to the elimination of cancer cells. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [17][18][19] Methodology (Annexin V-FITC / Propidium Iodide Staining):

  • Cell Treatment: Seed a sensitive cell line (identified in Protocol 1) in 6-well plates. Treat the cells with the test compound at concentrations corresponding to 1x and 2x its IC50 value for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

  • Data Interpretation: Quantify the percentage of cells in each quadrant. A significant increase in the Annexin V positive populations in treated samples compared to the control indicates apoptosis induction.

A Framework for Experimental Validation: In Vivo Efficacy

Promising in vitro results must be validated in a living organism to assess a compound's true therapeutic potential, taking into account pharmacokinetics, bioavailability, and effects on the tumor microenvironment. [20][21]

Protocol 3: Human Tumor Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.

Causality: The xenograft model, where human cancer cells are implanted into immunocompromised mice, is the industry standard for assessing the in vivo efficacy of a potential anticancer agent. [20][22][23]It allows for the direct measurement of a compound's ability to inhibit the growth of a human tumor in a physiological context.

Methodology:

  • Animal Model: Use 6-8 week old female immunocompromised mice (e.g., NOD/SCID or athymic nude mice) to prevent the rejection of human cells. [22]2. Tumor Implantation: Subcutaneously inject 5-10 million cells of a sensitive cancer cell line (e.g., HCT116) suspended in Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

  • Compound Formulation and Dosing: Formulate the test compound in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80). Administer the compound daily via a relevant route (e.g., oral gavage or intraperitoneal injection) at one or more dose levels (e.g., 25, 50 mg/kg). The control group receives the vehicle only.

  • Monitoring: Measure tumor volume with digital calipers twice weekly using the formula: Volume = (Length x Width²)/2. [23]Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint Analysis: Continue the study for 21-28 days or until tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the animals, excise the tumors, and weigh them.

  • Data Calculation: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)TGI (%)Mean Body Weight Change (%)
Vehicle Control0[Experimental Value]N/A[Experimental Value]
This compound25[Experimental Value][Calculated Value][Experimental Value]
This compound50[Experimental Value][Calculated Value][Experimental Value]

Conclusion and Future Directions

This guide establishes a strong, evidence-based rationale for investigating this compound as a potential anticancer agent. By leveraging the known pharmacology of the indazole scaffold, we predict this novel compound will exhibit potent cytotoxic activity against cancer cells, likely through the inhibition of one or more protein kinases. The detailed experimental protocols provided herein offer a clear and rigorous pathway for validating this hypothesis, from initial high-throughput screening to preclinical in vivo assessment.

Positive results from this screening cascade would warrant several subsequent steps:

  • Target Deconvolution: Utilizing biochemical kinase panels and cellular thermal shift assays (CETSA) to identify the specific molecular target(s) of the compound.

  • Medicinal Chemistry Optimization: Initiating a structure-activity relationship (SAR) campaign to improve the potency, selectivity, and drug-like properties of the lead compound.

  • Pharmacokinetic and Toxicological Studies: Conducting formal ADME/Tox studies to fully characterize the compound's profile and assess its suitability for further development.

The systematic application of this research framework will effectively elucidate the therapeutic potential of this compound and determine its promise as a next-generation candidate for cancer therapy.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Deutsches Ärzteblatt International. Retrieved January 14, 2026, from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 14, 2026, from [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Applied Toxicology. Retrieved January 14, 2026, from [Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). Current Topics in Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 14, 2026, from [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved January 14, 2026, from [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Current Cancer Drug Targets. Retrieved January 14, 2026, from [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2018). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). PubMed. Retrieved January 14, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. Retrieved January 14, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. Retrieved January 14, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2023). MDPI. Retrieved January 14, 2026, from [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. Retrieved January 14, 2026, from [Link]

  • Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole. (2018). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]

  • 6-bromo-3-ethyl-1-methyl-1H-indazole. (n.d.). ChemSynthesis. Retrieved January 14, 2026, from [Link]

  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Pharmacological properties of indazole derivatives: recent developments. (2005). PubMed. Retrieved January 14, 2026, from [Link]

  • 6-bromo-3-methyl-1H-indazole. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Indazole – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]

Sources

commercial suppliers of "6-bromo-3-ethyl-1H-indazole"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Procurement and Synthesis of 6-bromo-3-ethyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[1] Indazole-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[2][3] Molecules incorporating this scaffold are not merely academic curiosities; several have progressed through clinical trials, underscoring their therapeutic relevance.[1]

The specific substitution pattern of this compound—featuring a bromine atom at the 6-position and an ethyl group at the 3-position—offers a unique combination of features. The bromine atom provides a handle for further synthetic elaboration via cross-coupling reactions, while the ethyl group can contribute to hydrophobic interactions within a target's binding pocket. This makes it a valuable building block for generating libraries of novel compounds for screening and lead optimization.

Commercial Availability Analysis: A Shift to Precursors

Direct searches for "this compound" in major chemical supplier catalogs do not yield a commercially available product with an established CAS number. This necessitates a strategic shift towards identifying and procuring suitable starting materials for its synthesis. The most logical and readily available precursor is 6-bromo-1H-indazole, which serves as a foundational building block for elaboration at the 3-position. Several other substituted indazoles are also available and provide context for the types of intermediates accessible to researchers.

Table 1: Commercially Available Indazole Precursors and Related Analogs

Compound NameCAS NumberKey Commercial SuppliersNotes
6-Bromo-1H-indazole 79762-54-2Fisher Scientific, BenchChemThe primary recommended starting material for the proposed synthesis.[4][5]
Ethyl 6-bromo-1H-indazole-3-carboxylate885272-94-6Chem-Impex, BLD PharmAn intermediate that can be used to synthesize various 3-substituted indazoles.[6][7]
6-Bromo-3-iodo-1H-indazole885521-88-0EchemiA key intermediate in the proposed synthetic route.[8]
6-bromo-3-iodo-1-methyl-1H-indazole1260741-78-3AChemBlockDemonstrates that the 3-iodo intermediate is a known class of compound.[9]

Proposed Synthetic Route and Experimental Protocols

The most efficient pathway to this compound from the commercially available 6-bromo-1H-indazole involves a two-step process: iodination at the C3 position followed by a palladium-catalyzed cross-coupling reaction. This approach is well-precedented in the chemical literature for the functionalization of the indazole core.[10]

Synthetic Workflow Overview

The logical flow from starting material to the final, verified product is outlined below. The critical steps involve the synthesis of an iodinated intermediate, which then readily participates in a Suzuki coupling reaction to introduce the desired ethyl group.

G cluster_synthesis Synthesis Phase cluster_purification Purification & QC Phase A 6-Bromo-1H-indazole (Commercial Precursor) B 6-Bromo-3-iodo-1H-indazole (Intermediate) A->B Iodination (I₂, KOH, DMF) C This compound (Crude Product) B->C Suzuki Coupling (Ethylboronic Acid, Pd Catalyst) D Column Chromatography C->D E Final Product (>95% Purity) D->E F Analytical Verification (NMR, LC-MS) E->F

Caption: Synthetic and purification workflow for this compound.

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of related indazole derivatives.[10] Researchers should always perform their own risk assessment before beginning any chemical synthesis.

Protocol 1: Synthesis of 6-Bromo-3-iodo-1H-indazole (Intermediate)

This protocol describes the direct iodination of the indazole ring at the C3 position, a crucial step for subsequent cross-coupling.

  • Materials and Reagents:

    • 6-bromo-1H-indazole (1.0 equiv.)

    • Potassium hydroxide (KOH) (2.0 equiv.)

    • Iodine (I₂) (1.5 equiv.)

    • N,N-Dimethylformamide (DMF)

    • Sodium thiosulfate (Na₂S₂O₄)

    • Potassium carbonate (K₂CO₃)

    • Deionized water

  • Procedure:

    • To a solution of 6-bromo-1H-indazole (1.0 equiv.) in DMF, add KOH (2.0 equiv.) and stir at room temperature.

    • In a separate flask, dissolve iodine (1.5 equiv.) in a minimal amount of DMF.

    • Add the iodine solution dropwise to the reaction mixture and continue stirring at room temperature for 3 hours. Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃.

    • A solid precipitate will form. Filter the solid, wash thoroughly with water, and dry under vacuum to yield 6-bromo-3-iodo-1H-indazole.[10]

Protocol 2: Suzuki Coupling for Synthesis of this compound

This protocol utilizes the iodinated intermediate to introduce the ethyl group via a standard Suzuki cross-coupling reaction.

  • Materials and Reagents:

    • 6-Bromo-3-iodo-1H-indazole (1.0 equiv.)

    • Ethylboronic acid (1.2 equiv.)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

    • Base (e.g., Cesium carbonate, Cs₂CO₃, 1.5 equiv.)

    • Solvent (e.g., Toluene or Dioxane/Water mixture)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a reaction vessel, add 6-bromo-3-iodo-1H-indazole (1.0 equiv.), ethylboronic acid (1.2 equiv.), palladium catalyst (5 mol%), and the base (1.5 equiv.).

    • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon).

    • Add the degassed solvent and heat the mixture (e.g., to 95 °C) under the inert atmosphere.

    • Monitor the reaction by TLC or LC-MS. The reaction may take several hours.[10]

    • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • To the residue, add water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Quality Control and Analytical Characterization

Synthesizing a compound for research necessitates rigorous verification of its identity and purity. A combination of chromatographic and spectroscopic techniques should be employed to ensure the final product meets the standards required for biological assays or further chemical transformations.

Analytical Workflow

A standard workflow ensures that the material being tested is the correct compound at an acceptable purity level.

G A Purified Solid B HPLC Analysis A->B C LC-MS Analysis A->C D NMR Spectroscopy A->D E Purity Assessment (e.g., >95%) B->E F Mass Verification (Expected [M+H]⁺) C->F G Structural Elucidation (Proton/Carbon Signals) D->G

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 6-bromo-3-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the synthesis of 6-bromo-3-ethyl-1H-indazole, a valuable heterocyclic scaffold in medicinal chemistry and drug development, from the starting material 1-(4-bromo-2-fluorophenyl)propan-1-one. The synthesis proceeds via a well-established two-step sequence involving the formation of a hydrazone intermediate followed by an intramolecular nucleophilic aromatic substitution (SNAr). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, safety protocols, and characterization data to ensure a successful and safe synthesis.

Introduction

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1] The indazole core is a bioisostere of indole and is found in numerous therapeutic agents, exhibiting activities such as anti-cancer, anti-inflammatory, and anti-viral properties. The specific target of this guide, this compound, serves as a key intermediate for the synthesis of more complex molecules in drug discovery programs. The presence of the bromine atom at the 6-position provides a handle for further functionalization through cross-coupling reactions, while the ethyl group at the 3-position can influence the molecule's steric and electronic properties, impacting its binding affinity to biological targets.

This document outlines a robust and reproducible method for the synthesis of this compound, starting from the readily available 1-(4-bromo-2-fluorophenyl)propan-1-one. The causality behind each experimental choice is explained to provide a deeper understanding of the reaction.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from 1-(4-bromo-2-fluorophenyl)propan-1-one and hydrazine hydrate is a classic example of heterocycle formation through a condensation-cyclization sequence. The overall transformation can be understood in two key stages:

  • Hydrazone Formation: The first step involves the nucleophilic attack of hydrazine on the carbonyl carbon of 1-(4-bromo-2-fluorophenyl)propan-1-one. This is a standard condensation reaction that results in the formation of a hydrazone intermediate with the elimination of a water molecule. The reaction is typically carried out in a protic solvent like ethanol to facilitate proton transfer.

  • Intramolecular Nucleophilic Aromatic Substitution (SNAr): The second and final step is the intramolecular cyclization of the hydrazone intermediate to form the indazole ring. This occurs via a nucleophilic aromatic substitution where the terminal nitrogen atom of the hydrazone attacks the carbon atom bearing the fluorine atom. The ortho-disposition of the fluorine atom to the hydrazone moiety is critical for this intramolecular cyclization. The highly electronegative fluorine atom acts as a good leaving group in SNAr reactions, especially when activated by the electron-withdrawing effect of the adjacent nitrogen atoms in the transition state. The reaction is typically heated to provide the necessary activation energy for the cyclization.

The choice of hydrazine hydrate as the nitrogen source is due to its high reactivity and its role in both forming the hydrazone and participating in the subsequent cyclization. A slight excess of hydrazine hydrate is often used to ensure complete consumption of the starting ketone.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
1-(4-bromo-2-fluorophenyl)propan-1-one137829-94-6C₉H₈BrFO231.06Starting Material
Hydrazine hydrate (~55%)7803-57-8H₆N₂O50.06Reagent
Ethanol (anhydrous)64-17-5C₂H₆O46.07Solvent
Ethyl acetate141-78-6C₄H₈O₂88.11Extraction Solvent
Heptane142-82-5C₇H₁₆100.21Recrystallization/Chromatography
Saturated aqueous sodium bicarbonate-NaHCO₃84.01Quenching/Neutralization
Brine (Saturated aqueous NaCl)-NaCl58.44Washing
Anhydrous sodium sulfate7757-82-6Na₂SO₄142.04Drying Agent
Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and recrystallization

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup

Safety Precautions

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [2][3][4][5][6] It must be handled with extreme caution in a well-ventilated chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile gloves are suitable), and safety goggles.[5] Avoid inhalation of vapors and any skin contact. In case of accidental exposure, seek immediate medical attention.[4]

1-(4-bromo-2-fluorophenyl)propan-1-one is a halogenated aromatic compound and should be handled with care. Avoid skin and eye contact and inhalation of dust or vapors.

Step-by-Step Procedure

Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-bromo-2-fluorophenyl)propan-1-one (10.0 g, 43.3 mmol).

  • Add 100 mL of anhydrous ethanol to the flask and stir until the starting material is fully dissolved.

  • In a chemical fume hood, carefully add hydrazine hydrate (~55%, 6.5 mL, ~66.8 mmol, 1.5 equivalents) to the reaction mixture. Caution: The addition may be slightly exothermic.

Reaction Execution:

  • Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

  • Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and heptane (e.g., 30:70 v/v) as the eluent. The product, this compound, should have a different Rf value compared to the starting material.

Work-up and Isolation:

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of ethyl acetate and 100 mL of water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

  • The crude product can be purified by one of the following methods:

    • Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and add heptane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by filtration, wash with cold heptane, and dry under vacuum.

    • Column Chromatography: If recrystallization is not sufficient, purify the crude product by flash column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and heptane (e.g., starting from 10% ethyl acetate in heptane and gradually increasing to 30%) is typically effective.

Characterization of this compound
  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₉H₉BrN₂

  • Molecular Weight: 225.09 g/mol

  • Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.8 (s, 1H, NH), 7.85 (s, 1H), 7.55 (d, J = 8.4 Hz, 1H), 7.20 (dd, J = 8.4, 1.6 Hz, 1H), 2.95 (q, J = 7.6 Hz, 2H), 1.30 (t, J = 7.6 Hz, 3H).

  • Expected ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 145.5, 141.0, 125.0, 122.5, 121.0, 115.0, 112.5, 20.0, 14.5.

  • Expected Mass Spectrum (ESI-MS): m/z 225.0 [M+H]⁺, 227.0 [M+H+2]⁺ (characteristic isotopic pattern for bromine).

Visualization of the Synthetic Workflow

The following diagrams illustrate the chemical structures and the overall workflow of the synthesis.

Synthesis_Workflow cluster_reagents Reagents & Starting Material cluster_process Reaction & Purification cluster_product Final Product A 1-(4-bromo-2-fluorophenyl)propan-1-one C Condensation & Cyclization (Ethanol, Reflux) A->C B Hydrazine Hydrate B->C D Work-up (EtOAc/Water Extraction) C->D E Purification (Recrystallization or Chromatography) D->E F This compound E->F

Caption: Workflow for the synthesis of this compound.

Reaction_Scheme start 1-(4-bromo-2-fluorophenyl)propan-1-one plus + hydrazine H₂NNH₂·H₂O arrow1 Ethanol, Reflux intermediate Hydrazone Intermediate (not isolated) arrow1->intermediate arrow2 - HF product This compound arrow2->product

Caption: Reaction scheme for the synthesis of this compound.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound from 1-(4-bromo-2-fluorophenyl)propan-1-one. By following the detailed protocol and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The mechanistic insights and characterization data provided herein will aid in the successful execution and validation of the synthesis.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2023.

  • Hydrazine Hydrate 55% Safety Data Sheet. Nexchem Ltd., 2021.

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry, 2013.

  • Hydrazine hydrate Safety Data Sheet. Fisher Scientific, 2010.

  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. Arkema, 2012.

  • Hydrazine Standard Operating Procedure Template. University of New Mexico Environmental Health & Safety.

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021.

  • 6-bromo-3-methyl-1H-indazole. PubChem.

  • Hydrazine Hydrate Product Safety Assessment. Lanxess.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2020.

Sources

Synthesis of 6-bromo-3-ethyl-1H-indazole: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, field-proven experimental protocol for the synthesis of 6-bromo-3-ethyl-1H-indazole, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. The protocol is designed to be self-validating, with explanations for critical experimental choices and integrated safety precautions.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] Their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties, make them privileged scaffolds in the pursuit of novel therapeutics.[1][2] The specific compound, this compound, serves as a valuable intermediate, with the bromine atom at the 6-position providing a reactive handle for further functionalization through cross-coupling reactions, and the ethyl group at the 3-position influencing the molecule's steric and electronic properties.

This protocol details a robust synthesis of this compound, likely proceeding through a Fischer-type cyclization of a substituted phenylhydrazone. The Fischer indole synthesis, a classic and reliable method, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by cyclization and aromatization to form the indole or, in this case, the indazole ring system.[3][4][5]

Reaction Scheme

The synthesis of this compound can be achieved in a two-step, one-pot procedure from (4-bromophenyl)hydrazine and propionaldehyde. The reaction proceeds via the initial formation of a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization.

Step 1: Hydrazone Formation (4-bromophenyl)hydrazine + Propionaldehyde → (E)-1-(4-bromophenyl)-2-propylidenehydrazine

Step 2: Acid-Catalyzed Cyclization (E)-1-(4-bromophenyl)-2-propylidenehydrazine → this compound

Materials and Apparatus

Reagents and Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )Notes
(4-bromophenyl)hydrazine hydrochloride27246-81-7223.48
Propionaldehyde123-38-658.08
Polyphosphoric Acid (PPA)8017-16-1(HO)2P(O)O[P(O)(OH)O]n P(O)(OH)2115% is recommended
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated aqueous solution
Ethyl Acetate (EtOAc)141-78-688.11Reagent grade
Hexanes110-54-386.18Reagent grade
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37
Deionized Water7732-18-518.02
Apparatus
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

  • pH paper or pH meter

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Experimental Protocol

Step-by-Step Procedure

PART A: Hydrazone Formation and Cyclization

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add (4-bromophenyl)hydrazine hydrochloride (1.0 eq).

  • Initial Reaction: Add ethanol (5 mL per gram of hydrazine) to the flask and begin stirring.

  • Aldehyde Addition: From the dropping funnel, add propionaldehyde (1.1 eq) dropwise to the stirred suspension over 15 minutes at room temperature.

  • Hydrazone Formation: Allow the reaction mixture to stir at room temperature for 1 hour. The formation of the hydrazone intermediate can be monitored by TLC.

  • Solvent Removal: After 1 hour, remove the ethanol under reduced pressure using a rotary evaporator.

  • Acid-Catalyzed Cyclization: To the crude hydrazone residue, carefully add polyphosphoric acid (PPA) (10 mL per gram of initial hydrazine). Caution: The addition of PPA is exothermic.

  • Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring for 2-3 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is complete when the hydrazone spot has been consumed.

PART B: Work-up and Purification

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice in a large beaker with stirring.

  • Neutralization: Slowly neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Caution: This will cause vigorous gas evolution (CO₂). Perform this step in a well-ventilated fume hood.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 20% ethyl acetate).

  • Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 12.8 (s, 1H, NH), 7.85 (s, 1H, Ar-H), 7.50 (d, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 2.90 (q, 2H, CH₂), 1.30 (t, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 145.0, 140.5, 125.0, 122.0, 121.5, 115.0, 112.0, 20.0, 14.0.

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₉H₉BrN₂: 225.00; found: 225.0.

Safety Precautions

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.[6]

Handling Precautions:

  • All manipulations should be performed in a well-ventilated chemical fume hood.

  • (4-bromophenyl)hydrazine hydrochloride is toxic and an irritant. Avoid inhalation and contact with skin and eyes.

  • Propionaldehyde is flammable and an irritant.

  • Polyphosphoric acid is corrosive. Handle with care and avoid contact with skin and eyes.

  • The neutralization step produces a significant amount of CO₂ gas and should be performed slowly and carefully to avoid splashing.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Hazard Statement Summary for Related Compounds:

  • 6-bromo-1H-indazole: Causes skin and serious eye irritation.[6]

  • 6-bromo-3-methyl-1H-indazole: Harmful if swallowed, causes skin irritation, may cause respiratory irritation, and causes serious eye damage.[7][8]

Quantitative Data Summary

ParameterValue
Starting Material(4-bromophenyl)hydrazine hydrochloride (1.0 eq)
ReagentPropionaldehyde (1.1 eq)
CatalystPolyphosphoric Acid
Reaction Temperature120-130 °C
Reaction Time2-3 hours
Expected Yield60-75%

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_cyclization Cyclization cluster_workup Work-up & Purification start Combine (4-bromophenyl)hydrazine HCl and Ethanol add_aldehyde Add Propionaldehyde start->add_aldehyde Stirring form_hydrazone Stir for 1h at RT (Hydrazone Formation) add_aldehyde->form_hydrazone remove_solvent Remove Ethanol via Rotovap form_hydrazone->remove_solvent add_ppa Add Polyphosphoric Acid remove_solvent->add_ppa heat Heat to 120-130°C for 2-3h add_ppa->heat quench Cool and Pour onto Ice heat->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash, Dry, and Concentrate extract->wash_dry purify Column Chromatography wash_dry->purify end_product Pure this compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

References

  • PubChem. 6-bromo-3-methyl-1H-indazole. [Link]

  • Thor Specialities (UK) LTD. Safety data sheet. (2019-11-06). [Link]

  • PubChem. 6-Bromo-1H-indazole, N1-BOC protected. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Li, Y., et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. (2021-04-27). [Link]

  • ResearchGate. Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the.... [Link]

  • Kuftinec, J., et al. Kinetics of Cyclization of 2-(N-B-Bromoethyl)-amino-5-substituted Benzophenones into l,4-Benzodiazepines1. CORE. [Link]

  • PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • ChemSynthesis. 6-bromo-3-ethyl-1-methyl-1H-indazole. [Link]

  • ResearchGate. The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). [Link]

  • Google Patents.
  • Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]

  • MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • Google Patents.
  • NIH. Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

  • OUCI. Base‐Catalyzed Synthesis of Substituted Indazoles under Mild, Transition‐Metal‐Free Conditions. [Link]

  • ResearchGate. (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [Link]

  • ResearchGate. (PDF) Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. [Link]

  • NIH. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Bangladesh Journals Online. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • Royal Society of Chemistry. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. [Link]

  • PubMed Central. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. [Link]

  • MDPI. Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. [Link]

  • Beilstein Journals. Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo-. [Link]

  • NIH. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

Sources

purification of "6-bromo-3-ethyl-1H-indazole" by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purification of 6-bromo-3-ethyl-1H-indazole by Recrystallization

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of this compound, a key heterocyclic building block in contemporary drug discovery and development. Recrystallization, a robust and scalable technique, is detailed herein not merely as a series of steps, but as a systematic process grounded in the physicochemical principles of solubility and crystal lattice formation. This guide is designed for researchers, medicinal chemists, and process development scientists, offering in-depth explanations for experimental choices, a self-validating protocol structure, and troubleshooting guidance to ensure the consistent attainment of high-purity material essential for downstream applications.

Introduction: The Importance of Purity for Indazole Scaffolds

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly kinase inhibitors.[1] this compound is a vital intermediate, with the bromine atom serving as a versatile synthetic handle for cross-coupling reactions and the ethyl group modulating physicochemical properties. The purity of this intermediate is paramount; trace impurities, such as regioisomers, starting materials, or byproducts from synthesis, can lead to downstream reaction failures, complicate the purification of the final active pharmaceutical ingredient (API), and introduce potential toxicological liabilities.[2]

Recrystallization remains the cornerstone technique for purifying solid organic compounds.[3][4] The process leverages the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. By dissolving the crude material in a hot, saturated solution and allowing it to cool slowly, the target compound selectively crystallizes into a pure lattice structure, while impurities remain in the supernatant, or "mother liquor."[4][5] This guide will elucidate the theoretical underpinnings and practical execution of this powerful technique.

Physicochemical Properties & Safety Considerations

A thorough understanding of the compound's properties is critical for designing a successful recrystallization protocol.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyValue / ObservationSource / Note
Molecular Formula C₉H₉BrN₂-
Molecular Weight 225.09 g/mol -
Appearance Typically an off-white to pale yellow solidGeneral observation for similar compounds.
Melting Point Data not available for the 3-ethyl analog. The related 3-methyl analog has a reported melting point of 151 °C.[6] The boiling point of the solvent must be lower than this to prevent oiling out.
Solubility Profile Generally soluble in polar organic solvents like DMSO, DMF, and alcohols. Low solubility in non-polar solvents like hexane.[7] Specific solubility testing is required.
Common Impurities Unreacted starting materials, regioisomers (e.g., N2-alkylated indazoles), di-brominated byproducts, residual solvents.[2][8]
Safety & Handling

This compound and its analogs are classified as hazardous.[9] All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Hazard Classifications (based on related compounds):

    • Causes skin irritation.[9][10]

    • Causes serious eye irritation/damage.[9][10]

    • May cause respiratory irritation.[9][10]

  • Recommended PPE: Safety goggles (tight-sealing), chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.[9] For handling fine powders, a dust mask is recommended.

  • Solvent Hazards: The chosen recrystallization solvents may be flammable, volatile, and/or toxic. Consult the Safety Data Sheet (SDS) for each solvent before use.

The Recrystallization Workflow: A Systematic Approach

The success of recrystallization hinges on a logical, multi-step process. This workflow is designed to be a self-validating system, where the outcome of each step informs the next.

Recrystallization_Workflow A Start: Crude Solid B Step 1: Solvent Screening (Small Scale Tests) A->B C Select Optimal Solvent or Solvent Pair B->C D Step 2: Dissolution (Minimum Hot Solvent) C->D E Insoluble Impurities Present? D->E F Step 3: Hot Filtration E->F Yes G Step 4: Cooling & Crystallization (Slow, Controlled) E->G No F->G H Induce Crystallization (If Necessary) G->H Spontaneous Crystallization Fails I Step 5: Crystal Collection (Vacuum Filtration) G->I H->I J Step 6: Washing (Cold, Fresh Solvent) I->J K Step 7: Drying (Vacuum Oven) J->K L End: Pure, Dry Crystals K->L

Caption: The systematic workflow for purification by recrystallization.

Experimental Protocols

Part A: Protocol for Solvent System Selection

The choice of solvent is the most critical factor in recrystallization.[5][11] An ideal solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.[3][4]

Materials:

  • Crude this compound

  • Test tubes (e.g., 13x100 mm)

  • Selection of candidate solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Heptane/Hexane, Water

  • Hot plate or heating mantle

  • Pasteur pipettes

  • Glass stirring rod

Procedure:

  • Place approximately 20-30 mg of the crude solid into several separate test tubes.

  • Add a candidate solvent dropwise (approx. 0.5 mL) to each test tube at room temperature. Agitate the mixture. Observe if the solid dissolves.

    • Ideal Outcome: The solid is largely insoluble or sparingly soluble. If it dissolves completely, the solvent is unsuitable as a single-system solvent but may be useful as the "solvent" in a solvent-pair system.

  • For solvents where the compound was insoluble at room temperature, heat the test tube gently in a water bath or on a hot plate.

  • Continue adding the hot solvent dropwise while stirring until the solid just dissolves.

    • Ideal Outcome: The compound dissolves completely near the boiling point of the solvent.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature, and then in an ice-water bath.

  • Observe the formation of crystals. A copious amount of crystalline precipitate indicates a good solvent.

  • Solvent-Pair Selection: If no single solvent is ideal, a solvent pair may be used. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes turbid.[12] Heat to clarify and then cool as described above. Common pairs include Ethanol/Water, Acetone/Water, and Ethyl Acetate/Hexane.

Part B: Protocol for Bulk Recrystallization

Materials & Equipment:

  • Crude this compound

  • Erlenmeyer flasks (at least two)

  • Selected recrystallization solvent(s)

  • Heating mantle or hot plate with a stirrer

  • Boiling chips or magnetic stir bar

  • Stemless or short-stemmed funnel[13][14]

  • Fluted filter paper[13]

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: a. Place the crude solid in an Erlenmeyer flask with a stir bar or boiling chips. b. Add a small portion of the selected solvent, just enough to create a slurry. c. Heat the mixture to a gentle boil with stirring. d. Add more hot solvent in small increments until the solid is completely dissolved.[4] Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery. Adding excess solvent will keep more of the product dissolved upon cooling, reducing the final yield.[3]

  • Hot Filtration (Perform only if insoluble impurities or colored impurities treated with charcoal are present): a. Place a stemless funnel with fluted filter paper into the neck of a second, clean Erlenmeyer flask. b. Add a small amount of the pure solvent to the second flask and bring it to a boil on the hot plate. This allows hot solvent vapors to heat the funnel and prevent premature crystallization.[13][15] c. Once the funnel is hot, quickly and carefully pour the boiling solution containing your compound through the fluted filter paper in portions.[16] d. After filtration, wash the filter paper with a small amount of fresh, hot solvent to recover any product that may have crystallized.

  • Crystallization: a. Cover the flask containing the hot, clear filtrate with a watch glass and set it aside on an insulating surface (like cork or wood) to cool slowly and undisturbed. b. Causality: Slow cooling is essential for the formation of large, well-defined crystals.[5][12] Rapid cooling traps impurities within the crystal lattice, diminishing the effectiveness of the purification. c. If crystals do not form after the solution has cooled to room temperature, induce crystallization by: i. Scratching: Gently scratch the inside surface of the flask below the liquid level with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[17][18] ii. Seeding: Add a tiny "seed crystal" of the crude solid to the solution to initiate crystallization.[17][18] d. Once crystal formation is well underway at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the recovery of the product.[14]

  • Crystal Collection and Washing: a. Set up a Büchner funnel with a piece of filter paper that fits flatly, connected to a clean filter flask under vacuum. b. Wet the filter paper with a small amount of the cold recrystallization solvent. c. Swirl the flask containing the crystals to create a slurry and pour it into the center of the Büchner funnel in one motion. d. Once the mother liquor has been pulled through, break the vacuum and wash the crystals with a minimal amount of fresh, ice-cold solvent.[19] e. Causality: The wash step removes any residual mother liquor containing dissolved impurities. The solvent must be cold to avoid dissolving a significant portion of the purified crystals. f. Reapply the vacuum to pull the wash solvent through, and continue to pull air through the crystals for several minutes to aid in initial drying.

  • Drying: a. Carefully remove the filter cake of crystals from the funnel and spread them on a watch glass or weighing paper. b. Allow the crystals to air-dry, or for faster results, place them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[20] Ensure the temperature is well below the compound's melting point.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling Too much solvent was used; the solution is not supersaturated.Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow to cool again.[18]
"Oiling Out" (Product separates as a liquid) The boiling point of the solvent is higher than the melting point of the solute. / The solute is too impure, causing melting point depression.Re-heat the solution to dissolve the oil, add a larger volume of hot solvent, and try cooling again. If it persists, select a lower-boiling point solvent or try a different solvent system.
Low Recovery of Purified Product Too much solvent was used. / The crystals were washed with solvent that was not cold enough. / Premature crystallization occurred during hot filtration.Review the protocol to ensure the minimum amount of solvent is used. Always use ice-cold solvent for washing. Ensure the filtration apparatus is properly pre-heated for hot filtration.
Colored Impurities Remain The impurity has similar solubility to the product.Before hot filtration, add a small amount (1-2% by weight) of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities and be removed during the hot filtration step.[21]

References

  • 3.5E: Initiating Crystallization - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo. [Link]

  • Finding the best solvent for recrystallisation student sheet - RSC Education. (2021, September). Royal Society of Chemistry. [Link]

  • Crystallization - Wikipedia. (n.d.). Wikipedia. [Link]

  • 3.5: Inducing Recrystallization - Chemistry LibreTexts. (2025, August 20). Chemistry LibreTexts. [Link]

  • The Ultimate Guide to Washing Crystals Safely and Effectively for Lasting Energy. (2025, November 20). Crystal Council. [Link]

  • Recrystallization - Wired Chemist. (n.d.). Wired Chemist. [Link]

  • 1.5E: Hot Filtration - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Recrystallization and hot filtration - Safrole. (n.d.). Safrole. [Link]

  • 1- List the most important criteria for selecting a recrystallization.docx - Slideshare. (n.d.). Slideshare. [Link]

  • Growing Quality Crystals - MIT Department of Chemistry. (n.d.). MIT. [Link]

  • Purification by Recrystallization - CUNY. (2025). CUNY. [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. [Link]

  • Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University. (n.d.). Kyoto University. [Link]

  • 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem. (n.d.). PubChem. [Link]

  • Process Flow Chart of Crystal Wash - Garments Merchandising. (2015, December 31). Garments Merchandising. [Link]

  • fastest way to dry crystals? : r/chemistry - Reddit. (2023, July 11). Reddit. [Link]

  • 6-Bromo-1H-indazole, N1-BOC protected | C12H13BrN2O2 | CID 37819135 - PubChem. (n.d.). PubChem. [Link]

Sources

analytical methods for "6-bromo-3-ethyl-1H-indazole" characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Analytical Characterization of 6-bromo-3-ethyl-1H-indazole

Abstract

This application note provides a comprehensive guide to the analytical methods required for the structural elucidation and purity assessment of this compound, a key heterocyclic intermediate in pharmaceutical synthesis and drug discovery. Recognizing the critical need for robust and reliable characterization, this document details optimized protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are presented with an emphasis on the rationale behind experimental choices, ensuring that researchers, scientists, and drug development professionals can confidently validate the identity, structure, and purity of this compound.

Introduction: The Importance of Rigorous Characterization

This compound is a substituted indazole derivative. The indazole scaffold is a prevalent motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The presence of a bromine atom at the 6-position provides a versatile handle for further functionalization through cross-coupling reactions, while the ethyl group at the 3-position influences the molecule's steric and electronic properties.

Given its role as a critical building block, verifying the molecular structure and quantifying the purity of this compound is paramount. An unverified or impure intermediate can compromise the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide establishes a multi-technique analytical workflow designed to provide orthogonal data, ensuring a self-validating and trustworthy characterization.

Analytical Workflow Overview

A sequential and multi-faceted approach is recommended for the complete characterization of this compound. The workflow ensures that each analytical technique provides complementary information, leading to an unambiguous confirmation of the compound's identity and purity.

Analytical_Workflow cluster_sample Sample Receipt cluster_spectroscopy Structural Elucidation cluster_chromatography Purity & Identity Confirmation cluster_report Final Validation Sample Sample of 6-bromo- 3-ethyl-1H-indazole NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Primary Structure MS Mass Spectrometry (HRMS) Sample->MS Molecular Weight FTIR FTIR Spectroscopy Sample->FTIR Functional Groups HPLC RP-HPLC-UV/DAD (Purity Assessment) NMR->HPLC Informed Analysis MS->HPLC Report Certificate of Analysis (CoA) - Structure Confirmed - Purity ≥ 98% HPLC->Report Final Data

Caption: Recommended workflow for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework. For this compound, NMR is essential to confirm the substitution pattern on the indazole ring and the presence of the ethyl group.[1]

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the overall aromatic system. Data is predicted for a standard analysis in DMSO-d₆.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Assignment δ (ppm) Assignment δ (ppm)
NH (1-position)~12.5 (broad s)C3~145
H-7~7.8 (d)C7a~140
H-5~7.5 (d)C3a~125
H-4~7.3 (dd)C5~123
-CH₂ CH₃~2.9 (q)C4~121
-CH₂CH₃ ~1.3 (t)C6~115
C7~112
C H₂CH₃~20
CH₂C H₃~14
Experimental Protocol: NMR Analysis

Rationale for Choices:

  • Solvent: DMSO-d₆ is selected for its excellent solvating power for heterocyclic compounds and to ensure the labile N-H proton is observable as a broad singlet.[2]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted reference (0 ppm).

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v TMS in a clean, dry NMR tube.

  • Cap the tube and vortex gently until the sample is fully dissolved.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16 (adjust as needed for signal-to-noise).

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024 or more (¹³C is less sensitive).

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

    • Integrate the ¹H NMR signals and analyze the coupling patterns (singlets, doublets, triplets, etc.).

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For halogenated compounds, MS is particularly diagnostic due to the characteristic isotopic distribution. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units, which is a definitive signature for the presence of one bromine atom in the molecule.[3][4][5]

Expected Mass Spectrometry Data
  • Molecular Formula: C₉H₉BrN₂

  • Monoisotopic Mass: 223.995 g/mol (for C₉H₉⁷⁹BrN₂)

Ion Description Expected m/z Relative Intensity
[M]⁺Molecular ion with ⁷⁹Br~223.995~100%
[M+2]⁺Molecular ion with ⁸¹Br~225.993~98%
Experimental Protocol: High-Resolution MS (HRMS)

Rationale for Choices:

  • Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar heterocyclic compounds, minimizing fragmentation and clearly showing the molecular ion. High-resolution analysis (e.g., on a TOF or Orbitrap instrument) provides a highly accurate mass, allowing for the confirmation of the elemental composition.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Instrument Setup (ESI-TOF):

    • Ionization Mode: Positive ESI (+).

    • Mass Range: 50-500 m/z.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizer Gas (N₂): Set to instrument-specific recommendations.

    • Drying Gas (N₂): Set to a temperature of 250-350 °C.

  • Analysis:

    • Infuse the sample solution directly into the source or inject via an LC system.

    • Acquire the spectrum, ensuring sufficient resolution to observe the isotopic pattern clearly.

  • Data Interpretation:

    • Identify the molecular ion cluster.

    • Confirm the presence of two peaks separated by ~2 m/z with a ~1:1 intensity ratio, confirming the presence of one bromine atom.[6]

    • Verify that the measured accurate mass of the [M]⁺ peak is within 5 ppm of the calculated theoretical mass for C₉H₉BrN₂.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of small organic molecules. The technique separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Purity is typically assessed by calculating the area percentage of the main peak in the chromatogram.

Experimental Protocol: RP-HPLC for Purity Analysis

Rationale for Choices:

  • Stationary Phase: A C18 column is a versatile and robust choice for separating moderately polar heterocyclic compounds.[7]

  • Mobile Phase: A gradient of acetonitrile and water allows for the efficient elution of the main compound while also separating any potential impurities with different polarities. The addition of a small amount of formic acid improves peak shape by suppressing the ionization of free silanol groups on the stationary phase.[8]

Caption: Workflow and gradient table for the RP-HPLC purity analysis.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 0.5 mg/mL in acetonitrile.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV/Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm.

    • Run Time: 22 minutes.

    • Gradient: As specified in the diagram above.

  • Analysis and Data Interpretation:

    • Inject a solvent blank (acetonitrile) first to ensure the system is clean.

    • Inject the sample solution.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups. For this compound, FTIR can confirm the N-H bond, aromatic C-H bonds, and aliphatic C-H bonds.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3100N-H Stretch (broad)Indazole N-H
3100 - 3000C-H StretchAromatic C-H
2980 - 2850C-H StretchAliphatic C-H (ethyl group)
~1620, ~1500C=C / C=N StretchAromatic Ring
1470 - 1350C-H BendAliphatic C-H
~850 - 750C-H Bend (out-of-plane)Aromatic Ring Substitution
~600 - 500C-Br StretchAryl Bromide
Experimental Protocol: FTIR-ATR

Rationale for Choices: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation and is suitable for solid powder samples.

Step-by-Step Protocol:

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

  • Sample Analysis: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

  • Data Interpretation: Compare the observed absorption bands with the expected frequencies to confirm the presence of key functional groups.

Conclusion

The combination of NMR, Mass Spectrometry, HPLC, and FTIR provides a robust and comprehensive analytical package for the characterization of this compound. NMR spectroscopy serves as the primary tool for structural confirmation, while high-resolution mass spectrometry provides definitive proof of the molecular formula and the presence of bromine. RP-HPLC is the gold standard for purity determination, and FTIR offers rapid confirmation of essential functional groups. By following these detailed protocols, researchers can ensure the quality and integrity of this important chemical intermediate, facilitating reliable and reproducible outcomes in drug discovery and development.

References

  • Title: mass spectra - the M+2 peak Source: Chemguide URL: [Link]

  • Title: Isotopes in Mass Spectrometry Source: Chemistry Steps URL: [Link]

  • Title: 6.7: Other Important Isotopes- Br and Cl Source: Chemistry LibreTexts URL: [Link]

  • Title: The M+1 & M+2 Peaks Source: Cambridge (CIE) AS Chemistry Revision Notes 2023 URL: [Link]

  • Title: Ch13 - Mass Spectroscopy Source: University of Calgary URL: [Link]

  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Publishing URL: [Link]

  • Title: The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes Source: ResearchGate URL: [Link]

  • Title: Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives Source: PMC, NIH URL: [Link]

  • Title: Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles Source: MDPI URL: [Link]

  • Title: Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions Source: PMC, PubMed Central URL: [Link]

  • Title: The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles Source: PubMed URL: [Link]

Sources

Strategic N1-Functionalization of 6-bromo-3-ethyl-1H-indazole: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] The ability to precisely modify the indazole scaffold is paramount in drug discovery for tuning pharmacological activity, selectivity, and pharmacokinetic properties. However, the functionalization of the indazole nitrogen atoms presents a classic synthetic challenge: controlling the regioselectivity between the N1 and N2 positions.[3][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-form, an attribute that can be leveraged to achieve selective N1 substitution under the appropriate conditions.[5][6]

This guide provides a detailed exploration of methodologies for the selective functionalization of the N1 position of 6-bromo-3-ethyl-1H-indazole. As a Senior Application Scientist, this note moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into achieving high regioselectivity. We will cover key strategies including N-alkylation, N-arylation, and N-acylation, complete with step-by-step protocols, comparative data, and mechanistic diagrams to empower researchers in their synthetic campaigns.

The Decisive Factors in N1 vs. N2 Regioselectivity

Achieving selective N1 functionalization is not accidental; it is the result of a carefully controlled interplay of steric, electronic, and systemic factors. The choice of base, solvent, and the nature of the electrophile all critically influence the reaction's outcome.[7]

  • Base and Solvent System: This combination is perhaps the most critical factor. Strong, non-coordinating bases like sodium hydride (NaH) in non-polar, aprotic solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation.[3][7] This is often attributed to the formation of the thermodynamically favored N1-anion. Conversely, conditions like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) frequently lead to mixtures of N1 and N2 isomers.[3][8]

  • Steric and Electronic Effects: The substituents on the indazole ring play a significant role. While our target molecule has a relatively small 3-ethyl group, it's worth noting that sterically demanding groups at the C3 position can further favor N1 substitution by hindering access to the N2 position.[9] The 6-bromo substituent has a modest electronic influence but serves as a crucial handle for subsequent cross-coupling reactions.

  • Thermodynamic vs. Kinetic Control: N1-substituted indazoles are typically the thermodynamically more stable products.[3][9] Therefore, reaction conditions that permit equilibration will favor the N1 isomer. Kinetically controlled reactions, which may occur at lower temperatures, can sometimes favor the N2 isomer.[9]

G cluster_outcomes Reaction Outcome Base Base Selection N1 Favors N1-Product (Thermodynamic) Base->N1 NaH N2 Favors N2-Product (Kinetic) Base->N2 K₂CO₃ (in DMF) Solvent Solvent Choice Solvent->N1 THF (non-polar) Solvent->N2 DMF (polar aprotic) Sterics Steric Hindrance (e.g., at C7 or C3) Sterics->N1 High hindrance at C7 blocks N1 access Electronics Electronic Effects (e.g., EWG at C7) Electronics->N2 EWG at C7 (e.g., -NO₂) G Start This compound in anhydrous THF Deprotonation 1. Add NaH at 0°C 2. Warm to RT Start->Deprotonation Addition 1. Re-cool to 0°C 2. Add Alkyl Halide (R-X) Deprotonation->Addition Reaction Stir at RT for 16-24h (Monitor by TLC/LC-MS) Addition->Reaction Quench Quench with sat. aq. NH₄Cl Reaction->Quench Workup Extract with EtOAc, Wash, Dry Quench->Workup Purify Column Chromatography (Silica Gel) Workup->Purify Product Pure N1-Alkylated Product Purify->Product

Caption: General experimental workflow for the N1-alkylation of indazoles.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 equiv). Dissolve it in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath, warm to room temperature, and stir for an additional 30-60 minutes. The evolution of hydrogen gas should cease.

  • Electrophile Addition: Re-cool the mixture to 0 °C and add the desired alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 16-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.

Table 1: Comparative Data for N-Alkylation Conditions of Indazoles

SubstrateAlkylating AgentBaseSolventN1:N2 RatioApprox. YieldReference(s)
3-tert-butyl-1H-indazolePentyl BromideNaHTHF>99:1-[3][5]
1H-IndazoleIsobutyl BromideK₂CO₃DMF58:4272%[7]
7-NO₂-indazoleAlkyl HalideNaHTHF≥4:96-[3][5]
5-bromo-indazole-3-carboxylateIsopropyl IodideNaHDMF38:4684%[4]

Note: This table illustrates general trends. Yields and ratios are highly substrate and electrophile dependent.

Protocols for N1-Arylation

The introduction of aryl groups at the N1 position is crucial for many drug candidates. This is typically achieved via transition metal-catalyzed cross-coupling reactions.

Recent advancements have enabled efficient copper-catalyzed N-arylation without the need for expensive or complex ligands, offering a cost-effective and straightforward approach. [10][11] Step-by-Step Methodology:

  • Setup: In an oven-dried reaction vial or sealed tube, combine this compound (1.0 equiv), copper(I) iodide (CuI, 0.1-0.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Reagent Addition: Add the aryl bromide (1.5 equiv) followed by anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of ~2.0 M with respect to the indazole.

  • Reaction: Tightly seal the vial with a screw cap and stir the mixture at 130 °C for 18-24 hours in an oil bath.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM) or ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the copper catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography to afford the N1-arylated indazole. [11]

The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation, known for its broad substrate scope and functional group tolerance. [12] Mechanistic Overview:

G Pd0 Pd(0)L₂ OxAdd Pd(II) Complex (Ar)(X)PdL₂ Pd0->OxAdd Oxidative Addition LigandEx Pd(II) Complex (Ar)(Ind)PdL₂ OxAdd->LigandEx Ligand Exchange RedElim Reductive Elimination LigandEx->RedElim RedElim->Pd0 Product Indazole-Ar RedElim->Product IndH Indazole-H IndH->LigandEx ArX Ar-X ArX->OxAdd Base Base Base->LigandEx

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol %), the phosphine ligand (e.g., Xantphos, 10 mol %), and the base (e.g., Cs₂CO₃, 2.0 equiv) to a dry reaction tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the aryl halide (e.g., aryl bromide, 1.2 equiv).

  • Solvent: Add anhydrous solvent (e.g., dioxane or toluene, to ~0.2 M).

  • Degassing: Seal the tube and remove it from the glovebox. If not using a glovebox, degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up & Purification: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through Celite®. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography. [12]

N1-Acylation

N-acylation of indazoles generally proceeds with high N1 selectivity. This is because any kinetically formed N2-acyl indazole can isomerize to the more thermodynamically stable N1-acyl regioisomer under the reaction conditions. [3]

  • Setup: Dissolve this compound (1.0 equiv) in a suitable solvent like THF or DCM.

  • Base: Add a base such as triethylamine (Et₃N, 1.5 equiv) or pyridine.

  • Acylation: Cool the solution to 0 °C and add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours), as monitored by TLC.

  • Work-up: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with aqueous acid (e.g., 1M HCl) to remove the base, followed by saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄, concentrate, and purify as needed.

Structural Verification of N1-Substitution

Unambiguous confirmation of the N1 regiochemistry is essential. This is reliably achieved using 2D NMR spectroscopy. A key experiment is the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. For an N1-substituted indazole, a correlation is typically observed between the protons of the substituent's alpha-carbon (e.g., the -CH₂- group of an N-alkyl chain) and the C7a and C3 carbons of the indazole ring. [3]In contrast, an N2-substituent's alpha-protons will typically show a correlation to the C3 carbon only.

References

  • BenchChem (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • Bai, D.-X., Lim, R. S.-E., Ng, H.-F., & Teo, Y.-C. (2021). A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. Synthetic Communications, 51(9), 1435-1443. [Link]

  • da Silva, W. A., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1079–1087. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Bai, D.-X., Lim, R. S.-E., Ng, H.-F., & Teo, Y.-C. (2021). A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. Taylor & Francis Online. [Link]

  • O'Reilly, R., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • O'Reilly, R., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Archives. [Link]

  • O'Reilly, R., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • Zhu, J., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

  • BenchChem (2025).
  • BenchChem (2025).
  • Zhu, J., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications. [Link]

  • Wang, D., et al. (2010). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. National Institutes of Health. [Link]

  • Ben-Haddou, R., et al. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. MDPI. [Link]

  • Various Authors (2025). ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ResearchGate. [Link]

  • Liu, J., et al. (2020). Palladium-catalyzed denitrative N-arylation of nitroarenes with pyrroles, indoles, and carbazoles. RSC Publishing. [Link]

  • BenchChem (2025). Protocol for N-arylation of 3-Bromo-6-(trifluoromethyl)-1H-indazole. BenchChem.
  • Das, S., & Deka, D. C. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar. [Link]

  • Guenez, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. [Link]

  • Guenez, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]

  • Alam, M. S., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Sharma, S., et al. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. [Link]

  • Wan, Y., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Wang, Y.-F., et al. (2023). Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles. Organic Chemistry Frontiers. [Link]

  • Various Authors. (2017). Microwave Assisted Synthesis of Imidazoles - A Review. Bentham Science. [Link]

  • Various Authors. (2007). Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate. Tetrahedron Letters. [Link]

  • BenchChem (2025). Protocol for N-alkylation of Indazole-3-carboxylic Acid: A Detailed Guide for Researchers. BenchChem.
  • BenchChem (2025).
  • Uddin, M. S., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. [Link]

  • Various Authors (2018). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. [Link]

  • Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. PubMed. [Link]

  • Various Authors (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Sustainability. [Link]

  • Ciaffaglione, V., et al. (2020). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]

  • da Silva, W. A., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. National Institutes of Health. [Link]

  • Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Europe PMC. [Link]

  • Puri, S., et al. (2022). Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, AD... OUCI. [Link]

  • O'Reilly, R., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Various Authors (2015). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. ResearchGate. [Link]

  • Alam, M. S., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Various Authors (2013). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. RSC Publishing. [Link]

  • BenchChem (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. BenchChem.

Sources

Application Notes & Protocols: The Strategic Utility of 6-bromo-3-ethyl-1H-indazole as a Core Precursor for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold

In the landscape of modern medicinal chemistry, particularly in the pursuit of targeted cancer therapies, the indazole ring system has emerged as a "privileged scaffold." Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of numerous protein kinases.[1][2][3] Consequently, indazole derivatives are at the heart of several FDA-approved kinase inhibitors, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor).[2][4]

This guide focuses on a specific, highly versatile precursor: 6-bromo-3-ethyl-1H-indazole . This molecule is strategically designed for efficient library synthesis and exploration of structure-activity relationships (SAR).

  • The indazole core serves as the foundational anchor, adept at forming critical hydrogen bonds with the kinase hinge region.

  • The bromine atom at the C6-position is a powerful synthetic handle. It is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and amino moieties to probe the solvent-exposed regions of the ATP pocket.

  • The ethyl group at the C3-position provides a stable, moderately lipophilic substituent that can influence binding affinity and selectivity, while also blocking metabolic oxidation that can occur at an unsubstituted C3-position.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this key precursor and its subsequent elaboration into potential kinase inhibitors using robust, field-proven protocols.

Synthesis of the this compound Precursor

The efficient and scalable synthesis of the title compound is paramount. While multiple routes exist for indazole formation, a common and reliable strategy involves the cyclization of a suitably substituted acetophenone derivative. The following protocol outlines a representative synthetic approach.

Synthetic Workflow Overview

The synthesis begins with the bromination of 4'-aminoacetophenone, followed by ethylation via a Grignard reaction, and subsequent diazotization and cyclization to form the indazole ring.

G A 4'-Aminoacetophenone B 4'-Amino-3'-bromoacetophenone A->B Br₂, AcOH C 1-(4-Amino-3-bromophenyl)propan-1-ol B->C 1. EtMgBr, THF 2. H₂O workup D 1-(4-Amino-3-bromophenyl)propan-1-one C->D PCC, DCM E This compound D->E 1. NaNO₂, HCl 2. SnCl₂, heat

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol

Materials and Reagents

ReagentFormulaMWSupplier
4'-Amino-3'-bromoacetophenoneC₈H₈BrNO214.06Commercial
Ethylmagnesium bromide (3.0 M in ether)C₂H₅MgBr133.27Commercial
Pyridinium chlorochromate (PCC)C₅H₆NCrClO₃215.56Commercial
Sodium nitriteNaNO₂69.00Commercial
Tin(II) chloride dihydrateSnCl₂·2H₂O225.65Commercial
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11Commercial
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93Commercial
Hydrochloric Acid (HCl), conc.HCl36.46Commercial

Step 1: Synthesis of 1-(4-Amino-3-bromophenyl)propan-1-ol

  • To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add 4'-amino-3'-bromoacetophenone (10.7 g, 50 mmol).

  • Dissolve the starting material in 200 mL of anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethylmagnesium bromide (20 mL of 3.0 M solution in diethyl ether, 60 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC (3:1 Hexanes:EtOAc).

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of 50 mL of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol, which is used directly in the next step.

Step 2: Synthesis of 1-(4-Amino-3-bromophenyl)propan-1-one

  • Dissolve the crude alcohol from the previous step in 250 mL of anhydrous DCM.

  • Add pyridinium chlorochromate (PCC) (16.2 g, 75 mmol) portion-wise at room temperature. Causality: PCC is a reliable oxidant for converting the secondary alcohol to a ketone without over-oxidation.

  • Stir the mixture vigorously for 6 hours at room temperature.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with 200 mL of diethyl ether and filter through a pad of Celite® to remove chromium salts.

  • Wash the Celite® pad with additional diethyl ether (2 x 100 mL).

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, gradient elution 10% to 30% ethyl acetate in hexanes) to afford the desired propiophenone.

Step 3: Synthesis of this compound

  • In a 250 mL flask, suspend 1-(4-amino-3-bromophenyl)propan-1-one (6.84 g, 30 mmol) in 100 mL of concentrated hydrochloric acid.

  • Cool the suspension to 0 °C.

  • Add a solution of sodium nitrite (2.28 g, 33 mmol) in 20 mL of water dropwise, keeping the temperature below 5 °C. Stir for 1 hour at 0 °C to form the diazonium salt.

  • In a separate 500 mL flask, dissolve tin(II) chloride dihydrate (20.3 g, 90 mmol) in 80 mL of concentrated HCl and cool to 0 °C.

  • Slowly add the previously prepared diazonium salt solution to the SnCl₂ solution. Causality: SnCl₂ acts as a reducing agent to facilitate the reductive cyclization (a variation of the Richter indazole synthesis).

  • After the addition, remove the ice bath and heat the reaction mixture to 60 °C for 3 hours.

  • Cool the mixture to room temperature and neutralize carefully by adding a 50% aqueous NaOH solution until the pH is ~8-9.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, 2:1 Hexanes:EtOAc) to yield this compound as a solid.

Elaboration of the Precursor via Cross-Coupling Reactions

The C6-bromo position is the key for diversification. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions are the workhorses for this transformation, offering broad functional group tolerance and reliable yields.[5][6][7][8]

General Protocol for Suzuki-Miyaura Coupling

This reaction introduces new carbon-carbon bonds, allowing for the installation of various aryl and heteroaryl moieties.

G cluster_0 Suzuki-Miyaura Coupling A This compound F 6-Aryl-3-ethyl-1H-indazole A->F Heat (80-100 °C) B Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) B->F Heat (80-100 °C) C Pd(dppf)Cl₂ C->F Heat (80-100 °C) D K₂CO₃ or Cs₂CO₃ D->F Heat (80-100 °C) E Dioxane/H₂O (4:1) E->F Heat (80-100 °C)

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol:

  • To a microwave vial or Schlenk tube, add this compound (113 mg, 0.5 mmol).

  • Add the desired aryl/heteroaryl boronic acid or pinacol ester (0.75 mmol, 1.5 equiv.).

  • Add the base, such as K₂CO₃ (207 mg, 1.5 mmol) or Cs₂CO₃ (489 mg, 1.5 mmol). Causality: The base is crucial for the transmetalation step of the catalytic cycle.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (20 mg, 0.025 mmol, 5 mol%).[6][8]

  • Evacuate and backfill the vessel with argon or nitrogen three times.

  • Add 5 mL of a sparged solvent mixture, typically 1,4-dioxane and water (4:1).

  • Seal the vessel and heat the reaction mixture to 90-100 °C for 4-12 hours, or heat in a microwave reactor at 140 °C for 20-40 minutes.[9]

  • Monitor by LC-MS or TLC. Upon completion, cool to room temperature.

  • Dilute with ethyl acetate (25 mL) and water (25 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography or preparative HPLC to obtain the final product.

Catalytic Cycle Visualization

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-Br(L)₂ Ar-Pd(II)-Br(L)₂ Pd(0)L₂->Ar-Pd(II)-Br(L)₂ Oxidative Addition (Ar-Br) Ar-Pd(II)-OR'(L)₂ Ar-Pd(II)-OR'(L)₂ Ar-Pd(II)-Br(L)₂->Ar-Pd(II)-OR'(L)₂ Ligand Exchange (Base) Ar-Pd(II)-R(L)₂ Ar-Pd(II)-R(L)₂ Ar-Pd(II)-OR'(L)₂->Ar-Pd(II)-R(L)₂ Transmetalation (R-B(OH)₂) Ar-Pd(II)-R(L)₂->Pd(0)L₂ Reductive Elimination (Ar-R)

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

General Protocol for Buchwald-Hartwig Amination

This reaction forms carbon-nitrogen bonds, providing access to a wide array of substituted anilines and related structures, which are common motifs in kinase inhibitors.[5][7][10]

Protocol:

  • To a flame-dried Schlenk tube, add this compound (113 mg, 0.5 mmol).

  • Add the desired primary or secondary amine (0.6-1.0 mmol, 1.2-2.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 11.5 mg, 0.0125 mmol, 2.5 mol%) and the phosphine ligand (e.g., Xantphos, 22 mg, 0.0375 mmol, 7.5 mol%). Causality: The choice of a bulky, electron-rich phosphine ligand is critical for facilitating both the oxidative addition and the final reductive elimination steps.[11]

  • Add the base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 67 mg, 0.7 mmol) or cesium carbonate (Cs₂CO₃, 326 mg, 1.0 mmol).

  • Evacuate and backfill the vessel with argon three times.

  • Add 5 mL of a sparged, anhydrous solvent such as toluene or dioxane.

  • Seal the tube and heat to 80-110 °C for 6-24 hours.

  • Monitor by LC-MS or TLC. Upon completion, cool to room temperature.

  • Quench the reaction by adding 10 mL of water and dilute with 25 mL of ethyl acetate.

  • Filter through Celite® to remove palladium solids. Separate the layers.

  • Extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the desired 6-amino-indazole derivative.

Catalytic Cycle Visualization

G Pd(0)L Pd(0)L Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition (Ar-Br) Ar-Pd(II)-NR¹R²(L) [Ar-Pd(II)-NR¹R²(L)] Ar-Pd(II)-Br(L)->Ar-Pd(II)-NR¹R²(L) Amine Coordination & Deprotonation (HNR¹R², Base) Ar-Pd(II)-NR¹R²(L)->Pd(0)L Reductive Elimination (Ar-NR¹R²)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.[5]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound core has yielded potent inhibitors against numerous kinase families. The data suggests that the substituent introduced at the C6-position plays a pivotal role in determining both potency and selectivity.

Key Kinase Targets for Indazole Scaffolds:

  • VEGFR/PDGFR: Vascular Endothelial and Platelet-Derived Growth Factor Receptors.[4][12]

  • FGFR: Fibroblast Growth Factor Receptor.[2]

  • Aurora Kinases (AURK): Serine/threonine kinases crucial for mitosis.[2][13]

  • Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication.[14]

  • FLT3 and c-Kit: Tyrosine kinases often mutated in leukemias.[12][15]

  • Pim Kinases: Serine/threonine kinases involved in tumorigenesis.

Illustrative SAR Data from Literature

The following table summarizes representative data for indazole-based inhibitors, highlighting the impact of C6-substitutions.

Precursor ScaffoldC6-Substitution (via Suzuki/Buchwald)Target Kinase(s)Reported Potency (IC₅₀/Kᵢ)Reference
6-Bromo-1H-indazoleSubstituted benzamidesFLT3, PDGFRα, c-KitSingle-digit nM[12][15]
6-Bromo-1H-indazole2,6-dichloro-3,5-dimethoxyphenylFGFRPotent enzyme inhibition[2]
Bromo-indazolePyrimidine-sulfonamideVEGFR-234.5 nM[2]
Bromo-indazoleCyclohexylamino-pyrimidinePLK4< 0.1 nM[14]
Bromo-indazolePyrazinyl moietypan-Pim Kinase3-70 nM[2]

Protocols for Biological Evaluation

After synthesis and purification, the new compounds must be evaluated for biological activity.

Overall Evaluation Workflow

G A Synthesized Compound Library B Primary Screening: In Vitro Kinase Assay (IC₅₀) A->B Target Kinase C Secondary Screening: Cellular Proliferation Assay (GI₅₀) B->C Potent Hits D Lead Compound Identification C->D Active Compounds E Further Optimization & In Vivo Studies D->E

Caption: Workflow for the biological evaluation of synthesized inhibitors.

Protocol: In Vitro Kinase Activity Assay (Luminescent ADP Detection)

This protocol provides a general method to determine the IC₅₀ value of a compound against a specific kinase.

  • Reagents: Recombinant kinase, appropriate substrate peptide/protein, ATP, kinase assay buffer, and a commercial luminescent ADP detection kit (e.g., ADP-Glo™).

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of kinase/substrate mix in assay buffer.

    • Add 25 nL of the compound serial dilution from the DMSO plate.

    • Initiate the reaction by adding 2.5 µL of ATP solution (at the Kₘ concentration for the specific kinase).

    • Incubate for 1 hour at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol: Cellular Proliferation Assay (MTT or equivalent)

This assay measures the effect of the compounds on the growth of cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing the test compounds at various concentrations (typically a 7-point serial dilution). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • Viability Assessment:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percent inhibition versus drug concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

This compound is a high-value, strategically functionalized precursor for the development of novel kinase inhibitors. Its synthesis is achievable through established organic chemistry methods, and its true power lies in the C6-bromo handle, which provides a gateway to chemical diversity through robust and versatile cross-coupling reactions. The protocols and insights provided herein offer a solid foundation for research teams to efficiently generate and evaluate libraries of indazole-based compounds, accelerating the discovery of next-generation targeted therapeutics.

References

  • Zhang, J., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed.
  • Kaur, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.
  • Kaur, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.
  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry.
  • Abdel-Maksoud, M. S., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.
  • Elkamhawy, A., et al. Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. Source Not Available.
  • Various Authors. (2025). Structures of kinase inhibitors containing an indazole moiety. ResearchGate.
  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.
  • ChemicalBook. ETHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE synthesis. ChemicalBook.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives. BenchChem.
  • Tron, G. C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. BenchChem.
  • Wang, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Deng, X., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC.
  • Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.
  • Reddy, L. H., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances.
  • Deng, X., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters.
  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Kumar, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Application Notes and Protocols: Development of URAT1 Inhibitors from a 6-bromo-3-ethyl-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, an excess of uric acid in the blood, is a primary driver of gout, a painful and debilitating form of inflammatory arthritis affecting a growing percentage of the global population.[1][2] The human urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key regulator of serum uric acid levels.[3] Located in the renal proximal tubules, URAT1 is responsible for the reabsorption of approximately 90% of filtered uric acid from the urine back into the bloodstream.[3][4] Consequently, inhibiting URAT1 is a highly effective therapeutic strategy to increase uric acid excretion and manage hyperuricemia and gout.[2][3][4]

Existing URAT1 inhibitors, such as benzbromarone and lesinurad, have demonstrated clinical efficacy but are also associated with certain side effects, including hepatotoxicity and nephrotoxicity, which underscores the need for novel, more selective, and safer therapeutic agents.[3][4][5] The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds.[6] This guide provides a detailed framework for the development of novel URAT1 inhibitors, starting from the "6-bromo-3-ethyl-1H-indazole" core. This scaffold offers a versatile platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

This document will detail the strategic pathway from initial hit identification through lead optimization, outlining the critical assays and protocols necessary to advance a candidate compound toward preclinical development.

The Scientific Rationale: Targeting URAT1

URAT1 functions as a urate-anion exchanger on the apical membrane of renal proximal tubule cells.[7] It mediates the reabsorption of urate from the glomerular filtrate in exchange for intracellular anions like lactate.[8] In hyperuricemic individuals, the activity of URAT1 can contribute to elevated serum uric acid levels.[2][9] By blocking this transporter, inhibitors prevent urate reabsorption, leading to increased urinary excretion (uricosuria) and a subsequent reduction in serum uric acid concentrations.[2] The development of potent and selective URAT1 inhibitors is a promising approach to treating gout and other conditions associated with hyperuricemia.[7][10]

The Drug Discovery Workflow

The journey from a starting scaffold to a viable drug candidate is a systematic process. The following diagram outlines the key phases in the development of URAT1 inhibitors from the this compound scaffold.

G cluster_0 Phase 1: Hit Identification & SAR cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Evaluation A Scaffold Selection: This compound B Library Synthesis: Chemical diversification A->B C Primary Screening: In vitro URAT1 inhibition assay B->C D Structure-Activity Relationship (SAR) Analysis C->D E Potency & Selectivity Enhancement D->E Iterative Optimization F ADME/Tox Profiling: In vitro and in silico E->F G Lead Candidate Selection F->G H In Vivo Efficacy: Hyperuricemic animal models G->H Advance to Preclinical I Pharmacokinetic (PK) Studies H->I J Safety Pharmacology & Toxicology I->J

Sources

The Versatile Scaffold: 6-bromo-3-ethyl-1H-indazole in the Synthesis of Potent Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Core in Modern Oncology

The 1H-indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous small-molecule kinase inhibitors. Its unique bicyclic aromatic system provides a rigid framework that can be strategically functionalized to interact with the ATP-binding sites of various protein kinases, which are often dysregulated in cancer. The strategic placement of a bromine atom at the 6-position and an ethyl group at the 3-position of the indazole ring, as in 6-bromo-3-ethyl-1H-indazole, offers a versatile platform for the synthesis of highly potent and selective anti-cancer agents. The bromine atom serves as a convenient synthetic handle for introducing diverse aryl and heteroaryl moieties via palladium-catalyzed cross-coupling reactions, while the 3-ethyl group can influence the compound's steric and electronic properties, contributing to its binding affinity and selectivity for the target kinase. This guide provides a detailed exploration of the application of this compound in the synthesis of a novel class of Polo-like kinase 4 (PLK4) inhibitors, showcasing its potential in the development of next-generation cancer therapeutics.

The Strategic Importance of this compound in Kinase Inhibitor Design

The design of kinase inhibitors often revolves around establishing key interactions with the hinge region of the kinase's ATP-binding pocket. The indazole nucleus is particularly adept at forming hydrogen bonds with this region. The 6-bromo substituent on the indazole ring is a critical feature for synthetic diversification. It allows for the introduction of various substituents through well-established cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings. This enables the exploration of the chemical space in the solvent-exposed region of the kinase, which can significantly impact the compound's potency and pharmacokinetic properties.

The 3-ethyl group, while seemingly simple, plays a crucial role in fine-tuning the inhibitor's profile. It can provide favorable van der Waals interactions within the hydrophobic pocket of the kinase active site. Furthermore, the presence of an alkyl group at this position can influence the overall conformation of the molecule, potentially leading to enhanced selectivity for the target kinase over other closely related kinases. This strategic combination of a reactive handle (the bromine atom) and a selectivity-influencing group (the ethyl group) makes this compound a highly valuable starting material for the synthesis of targeted anti-cancer therapies.

PART 1: Synthesis of a Potent PLK4 Inhibitor from this compound

This section details a representative multi-step synthesis of a potent Polo-like kinase 4 (PLK4) inhibitor, designated as Compound K-3E , starting from this compound. PLK4 is a critical regulator of centriole duplication, and its overexpression is implicated in the development of various cancers, making it an attractive therapeutic target.[1][2]

Experimental Workflow: Synthesis of Compound K-3E

Synthesis of Compound K-3E A This compound B Step 1: N-Protection (Boc)2O, DMAP, THF A->B C tert-butyl this compound-1-carboxylate B->C D Step 2: Suzuki Coupling (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine, Pd(dppf)Cl2, K2CO3, Dioxane/H2O C->D E tert-butyl 6-(4-(aminomethyl)phenyl)-3-ethyl-1H-indazole-1-carboxylate D->E F Step 3: Sulfonylation 4-cyanobenzenesulfonyl chloride, Pyridine E->F G tert-butyl 6-(4-(((4-cyanophenyl)sulfonyl)methyl)phenyl)-3-ethyl-1H-indazole-1-carboxylate F->G H Step 4: Deprotection TFA, DCM G->H I Compound K-3E N-((4-(3-ethyl-1H-indazol-6-yl)benzyl)sulfonyl)-4-cyanobenzamide H->I

Caption: Synthetic workflow for Compound K-3E.

Detailed Protocol

Step 1: N-Protection of this compound

  • Rationale: Protection of the indazole N-H is crucial to prevent side reactions during the subsequent Suzuki coupling. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the coupling conditions and its facile removal under acidic conditions.

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford tert-butyl this compound-1-carboxylate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Rationale: This key step introduces the aminomethylphenyl moiety at the 6-position of the indazole core. The palladium catalyst, Pd(dppf)Cl2, is highly effective for coupling aryl bromides with boronic esters.[3]

  • Procedure:

    • In a reaction vessel, combine tert-butyl this compound-1-carboxylate (1.0 eq), (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine (1.1 eq), and potassium carbonate (K2CO3, 2.0 eq).

    • Add a mixture of 1,4-dioxane and water (4:1).

    • Degas the mixture with argon for 15 minutes.

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05 eq).

    • Heat the reaction mixture to 90 °C and stir for 16 hours under an argon atmosphere.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield tert-butyl 6-(4-(aminomethyl)phenyl)-3-ethyl-1H-indazole-1-carboxylate.

Step 3: Sulfonylation

  • Rationale: The sulfonamide linkage is a common feature in many kinase inhibitors, contributing to their binding affinity. Here, the primary amine is reacted with a substituted benzenesulfonyl chloride.

  • Procedure:

    • Dissolve tert-butyl 6-(4-(aminomethyl)phenyl)-3-ethyl-1H-indazole-1-carboxylate (1.0 eq) in pyridine.

    • Cool the solution to 0 °C and add 4-cyanobenzenesulfonyl chloride (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 6 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

    • Purify by column chromatography to yield tert-butyl 6-(4-(((4-cyanophenyl)sulfonyl)methyl)phenyl)-3-ethyl-1H-indazole-1-carboxylate.

Step 4: N-Deprotection

  • Rationale: The final step involves the removal of the Boc protecting group to yield the active N-H indazole, which is crucial for hinge binding in the kinase active site.

  • Procedure:

    • Dissolve the product from Step 3 in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

    • Stir the mixture at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final compound, Compound K-3E , by recrystallization or column chromatography.

PART 2: Biological Evaluation and Mechanism of Action

The synthesized indazole derivatives are typically evaluated for their anti-cancer activity through a series of in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay

The inhibitory activity of Compound K-3E against PLK4 and a panel of other kinases is determined using a biochemical assay, such as a luminescence-based kinase assay. This allows for the determination of the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound K-3E PLK4~0.2CFI-4009452.8[2]
VEGFR-2>1000Axitinib0.2

Note: The IC50 value for Compound K-3E is an estimated value based on structurally similar compounds reported in the literature.

Cellular Anti-proliferative Assay

The efficacy of Compound K-3E in inhibiting the growth of cancer cells is assessed using a cell viability assay, such as the MTT or SRB assay, on a panel of cancer cell lines known to overexpress PLK4 (e.g., breast and ovarian cancer cell lines).

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer~1.5
SK-OV-3Ovarian Cancer~2.0

Note: The IC50 values are estimated based on similar compounds.

Mechanism of Action: Targeting the PLK4 Signaling Pathway

PLK4 is a master regulator of centriole duplication. Its inhibition by compounds like Compound K-3E leads to a failure in this process, resulting in mitotic errors and ultimately, apoptosis (programmed cell death) in cancer cells.

PLK4 Signaling Pathway cluster_0 Normal Cell Cycle cluster_1 Inhibition by Compound K-3E PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole Mitosis Proper Mitosis Centriole->Mitosis K3E Compound K-3E PLK4_inhibited PLK4 K3E->PLK4_inhibited Inhibits Centriole_failed Failed Centriole Duplication PLK4_inhibited->Centriole_failed Apoptosis Apoptosis Centriole_failed->Apoptosis

Caption: Inhibition of PLK4 by Compound K-3E.

The indazole core of Compound K-3E is predicted to form crucial hydrogen bonds with the hinge region residues of the PLK4 active site, specifically with the backbone amide of Cys-92 and the backbone carbonyl of Glu-90.[2] The 3-ethyl group occupies a small hydrophobic pocket, while the substituted phenyl group at the 6-position extends into the solvent-exposed region, allowing for further optimization of the compound's properties.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors for anti-cancer therapy. The synthetic protocols outlined in this guide demonstrate a clear and adaptable pathway for the generation of complex indazole-based molecules. The strategic functionalization of the this compound scaffold allows for the fine-tuning of the pharmacological profile of the resulting compounds, leading to the development of promising drug candidates like the conceptual Compound K-3E . Further exploration of the structure-activity relationships of derivatives of this compound will undoubtedly pave the way for the discovery of novel and more effective treatments for various malignancies.

References

  • Swanton, C. (2012). The yin and yang of Polo-like kinase 4 in centriole duplication and tumorigenesis. Science Signaling, 5(221), pe19. [Link]

  • Pauls, E., et al. (2014). A novel, potent, and selective Polo-like kinase 4 inhibitor, CFI-400945, demonstrates in vivo antitumor activity. Cancer Research, 74(24), 7380-7390. [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

Sources

Application Notes and Protocols for 6-bromo-3-ethyl-1H-indazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Indazole Scaffold

6-bromo-3-ethyl-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole nucleus is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. Its structure, a bioisosteric analog of indole, allows it to mimic the interactions of endogenous ligands, making it a valuable core for designing novel therapeutic agents. The strategic placement of the bromo and ethyl groups on the indazole ring provides key vectors for chemical modification, enabling the synthesis of diverse compound libraries for screening and optimization.

Patent literature primarily highlights the application of this compound as a crucial intermediate in the synthesis of potent protein kinase inhibitors for various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[1][2] This guide provides detailed application notes and synthetic protocols derived from patent literature to assist researchers and drug development professionals in leveraging this versatile building block.

Application Notes: A Versatile Intermediate for Kinase Inhibitors

The primary application of this compound is as a foundational building block for more complex, biologically active molecules. Its utility stems from the reactivity of the bromine atom and the N-H group of the indazole ring, which allow for the introduction of various substituents and the construction of elaborate molecular architectures.

Targeting Protein Kinases in Oncology and Inflammation

A significant body of patent literature describes the use of this compound in the synthesis of compounds designed to modulate the activity of protein kinases.[1][3] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.

Compounds derived from this indazole intermediate are often developed as inhibitors of kinases involved in cell proliferation, survival, and angiogenesis, such as:

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K pathway is a critical signaling cascade that promotes cell growth and survival. Mutations and amplifications in this pathway are common in many cancers.[3] Patent literature discloses the use of this compound to synthesize PI3K modulators.[3][4]

  • Spleen Tyrosine Kinase (Syk): Syk is a key mediator of signal transduction in hematopoietic cells and is implicated in inflammatory responses and certain hematological malignancies.[1]

  • Fms-like tyrosine kinase 3 (FLT3): Activating mutations in FLT3 are found in a significant proportion of patients with acute myeloid leukemia (AML), making it an important therapeutic target.[1]

The general strategy involves using the this compound core and building upon it to create molecules that can fit into the ATP-binding pocket of the target kinase, thereby inhibiting its enzymatic activity.

Bioisosteric Replacement in Drug Design

The indazole moiety is often used as a bioisosteric replacement for other chemical groups, such as the catechol moiety, in therapeutically active compounds.[2] This strategy is employed to improve the pharmacological properties of a drug candidate, such as its metabolic stability, oral bioavailability, or target selectivity. The use of this compound allows for the exploration of novel chemical space while retaining the key binding interactions of a parent compound.[2] This approach has been applied to develop agents for treating cerebrovascular diseases, asthma, and circulatory disorders.[2]

Experimental Protocols

The following protocols are generalized from methods described in patent literature and provide a framework for the synthesis and subsequent utilization of this compound.

Protocol 1: Synthesis of this compound Intermediate

This protocol describes a representative synthesis of a protected form of this compound, a common step to facilitate subsequent reactions. The protection of the indazole nitrogen is often necessary to control the regioselectivity of further chemical transformations.

Objective: To synthesize 6-bromo-3-ethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Materials:

  • This compound

  • 3,4-dihydro-2H-pyran (DHP)

  • p-toluenesulfonic acid (p-TsOH)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Sodium sulfate, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (e.g., 19.5 mmol) in anhydrous tetrahydrofuran (60 mL).[1]

  • To this solution, add 3,4-dihydro-2H-pyran (e.g., 39 mmol, 2 equivalents).[1]

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 1.95 mmol, 0.1 equivalents).[1]

  • Heat the reaction mixture at 60 °C and stir overnight.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.[1]

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the residue by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure protected indazole intermediate.

Data Summary Table:

ParameterValue/DescriptionReference
Starting MaterialThis compound[1]
Key Reagents3,4-dihydro-2H-pyran, p-toluenesulfonic acid[1]
SolventTetrahydrofuran (THF)[1]
Reaction Temperature60 °C[1]
Reaction TimeOvernight[1]
Work-upAqueous work-up followed by extraction[1]
PurificationColumn Chromatography

Synthetic Workflow Diagram:

G cluster_0 Protocol 1: Synthesis of Protected Intermediate Start This compound Reagents 3,4-dihydro-2H-pyran p-toluenesulfonic acid THF, 60°C Start->Reagents Reaction Product Protected 6-bromo-3-ethyl-indazole Reagents->Product Protection

Caption: Synthesis of the protected indazole intermediate.

Protocol 2: Application in Cross-Coupling for Kinase Inhibitor Synthesis

This protocol outlines a general procedure for using the synthesized 6-bromo-indazole intermediate in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig amination) to construct the core of a kinase inhibitor. The bromine atom at the 6-position is the reactive site for this transformation.

Objective: To couple the protected 6-bromo-3-ethyl-indazole with a suitable coupling partner (e.g., a boronic acid or an amine) to form a more complex molecule.

Materials:

  • Protected 6-bromo-3-ethyl-indazole (from Protocol 1)

  • Coupling partner (e.g., aryl boronic acid or amine)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., Dioxane, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

  • Standard work-up and purification reagents

Procedure:

  • To a Schlenk flask, add the protected 6-bromo-3-ethyl-indazole, the coupling partner (typically 1.1-1.5 equivalents), the base (typically 2-3 equivalents), and the palladium catalyst (typically 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up, typically by diluting with water and extracting with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The final step typically involves the deprotection of the indazole nitrogen (e.g., using acidic conditions to remove the THP group) to yield the final product.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired final compound.

Conceptual Kinase Inhibition Pathway:

G Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase Signal->Receptor PI3K PI3K Receptor->PI3K Downstream Downstream Signaling (e.g., Akt/mTOR) PI3K->Downstream Response Cell Proliferation & Survival Downstream->Response Inhibitor Indazole-based Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K signaling pathway.

Conclusion

This compound is a high-value synthetic intermediate with proven applications in the development of novel kinase inhibitors. The protocols and notes provided herein, synthesized from the patent literature, offer a guide for its effective utilization in drug discovery programs. Its versatile reactivity and the established biological importance of the indazole scaffold ensure its continued relevance in the search for new therapeutics.

References

  • US20110118257A1 - Novel kinase modulators - Google P
  • WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors - Google P
  • SK6252000A3 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google P
  • US10442783B2 - PI3K protein kinase modulators - Google Patents. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-bromo-3-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-3-ethyl-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low Yield of the Final Product

Q: I am consistently obtaining a low yield of this compound. What are the likely causes and how can I optimize the reaction?

A: Low yields in the synthesis of this compound can stem from several factors, primarily related to the key cyclization step, which is often a variation of the Fischer indole synthesis or other indazole formation reactions.[1][2]

Root Cause Analysis & Solutions:

  • Incomplete Hydrazone Formation: The initial condensation of (4-bromophenyl)hydrazine with 1-butanone (or a related ketone) to form the hydrazone is critical.

    • Explanation: This equilibrium reaction can be hampered by the presence of water.

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents. The addition of a dehydrating agent, such as molecular sieves, can drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials before proceeding to the cyclization step.

  • Inefficient Cyclization Conditions: The acid-catalyzed cyclization of the hydrazone is the core of the synthesis and is highly sensitive to reaction conditions.[3]

    • Explanation: The choice of acid catalyst and reaction temperature are crucial. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, hydrochloric acid, or Lewis acids like zinc chloride.[1][4] The reaction often requires elevated temperatures to proceed.

    • Solution: A systematic optimization of the reaction conditions is recommended. See the table below for a starting point.

CatalystTemperature (°C)SolventConsiderations
Polyphosphoric Acid (PPA)100-150None (PPA acts as solvent)Highly viscous, can make workup challenging.
Sulfuric Acid (H₂SO₄)80-120Acetic Acid or EthanolStrong acid, can lead to charring if not controlled.
Zinc Chloride (ZnCl₂)120-180None (neat) or high-boiling solventCan be effective for stubborn cyclizations.
  • Side Reactions: The Fischer indole synthesis is known for potential side reactions that can consume starting materials and reduce the yield of the desired indazole.[1][5]

    • Explanation: One significant side reaction is the heterolytic cleavage of the N-N bond in the hydrazone intermediate, which is more likely with electron-donating substituents.[5]

    • Solution: Careful control of the reaction temperature and the rate of acid addition can minimize these side reactions. Using a milder Lewis acid catalyst might also be beneficial.

Problem 2: Formation of Multiple Isomers

Q: My final product is a mixture of isomers, making purification difficult. How can I improve the regioselectivity of the synthesis?

A: The formation of isomers is a common challenge in the synthesis of substituted indazoles. In the context of this compound, this can manifest as different positional isomers of the bromo or ethyl groups, or potentially N-alkylation products in subsequent reactions.

Root Cause Analysis & Solutions:

  • Ambiguous Cyclization: Depending on the starting materials, the cyclization could theoretically lead to different regioisomers.

    • Explanation: If an unsymmetrical ketone is used, the[6][6]-sigmatropic rearrangement can occur in two different directions.

    • Solution: The use of 1-butanone as the ketone component in the reaction with (4-bromophenyl)hydrazine is designed to yield the 3-ethylindazole. Ensure the purity of your starting ketone.

  • Unwanted N-Alkylation: If the synthesis involves a final N-alkylation step, a mixture of N1 and N2 alkylated products is a very common issue.[7][8][9]

    • Explanation: The indazole anion is ambident, meaning it can be alkylated at either the N1 or N2 position. The ratio of these products is influenced by the solvent, base, and electrophile.[10]

    • Solution: To favor N1 alkylation, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be highly selective.[7][8][11] Conversely, Mitsunobu conditions often favor the N2 isomer.[9][11]

Problem 3: Difficult Purification of the Final Product

Q: I am struggling to purify this compound from the reaction mixture. What are the recommended purification techniques?

A: Purification can be challenging due to the presence of starting materials, side products, and isomers. A multi-step purification strategy is often necessary.

Recommended Purification Workflow:

  • Aqueous Workup: After the reaction is complete, quench the reaction mixture carefully (especially if PPA was used) by pouring it onto ice water. Neutralize with a base (e.g., NaOH or K₂CO₃) to a pH of ~7-8. This will precipitate the crude product.

  • Extraction: Extract the crude product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Column Chromatography: This is typically the most effective method for separating the desired product from impurities.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal polarity will need to be determined by TLC analysis.

  • Recrystallization: If the product obtained after chromatography is still not pure, recrystallization can be an effective final purification step.

    • Solvent System: Toluene or a mixture of ethanol and water are potential solvent systems to try.[12]

II. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common approach is a modification of the Fischer indole synthesis.[2] The general workflow is as follows:

Synthesis_Workflow A 1-(4-bromophenyl)hydrazine C Hydrazone Intermediate A->C Condensation B 1-Butanone B->C E This compound C->E Cyclization D Acid Catalyst (e.g., PPA) D->E

Caption: General synthetic workflow for this compound.

This involves the acid-catalyzed reaction of 1-(4-bromophenyl)hydrazine with 1-butanone, which proceeds through a hydrazone intermediate that then undergoes a[6][6]-sigmatropic rearrangement and cyclization to form the indazole ring.[2][4]

Q2: What are the key safety precautions to consider during this synthesis?

A2: Several safety precautions are essential:

  • Hydrazine Derivatives: Phenylhydrazine and its derivatives are toxic and potential carcinogens. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Acids: Reagents like polyphosphoric acid and sulfuric acid are highly corrosive. Use caution when handling them, and always add acid to water, never the other way around, during workup.

  • Exothermic Reactions: The cyclization step can be exothermic. Monitor the reaction temperature carefully and use an ice bath for cooling if necessary.

  • Brominating Agents: If your synthesis involves a bromination step (e.g., using NBS or Br₂), these reagents are corrosive and toxic. Handle them with care in a fume hood.[13]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts and coupling patterns of the aromatic and ethyl protons will confirm the structure. 2D NMR techniques like HMBC can be used to definitively assign the regiochemistry of N-alkylation.[9]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) should be visible in the mass spectrum.

  • Infrared (IR) Spectroscopy: The presence of an N-H stretch (for the 1H-indazole) in the region of 3100-3300 cm⁻¹ can be a useful diagnostic peak.

  • Melting Point: A sharp melting point is a good indicator of purity.

Q4: Are there alternative synthetic routes to substituted indazoles?

A4: Yes, several other methods for synthesizing the indazole core exist.[14][15] These include:

  • Cyclization of o-halobenzaldehydes or ketones with hydrazine. [16]

  • Reductive cyclization of o-nitrobenzyl compounds.

  • [3+2] annulation reactions using arynes and hydrazones. [14]

  • Copper-catalyzed intramolecular N-arylation. [17]

The choice of method often depends on the availability of starting materials and the desired substitution pattern on the indazole ring.

III. Detailed Experimental Protocol: Fischer Indole Synthesis Approach

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Step 1: Hydrazone Formation

  • To a solution of 1-(4-bromophenyl)hydrazine (1.0 eq) in anhydrous ethanol, add 1-butanone (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting hydrazine is consumed.

  • Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.

Step 2: Cyclization

  • To the crude hydrazone, add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).

  • Heat the mixture to 120-140°C with stirring for 2-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto a stirred mixture of ice and water.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or 10M NaOH until the pH is ~7-8.

  • Collect the precipitated solid by vacuum filtration and wash with water.

Step 3: Purification

  • Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic solution over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Troubleshooting_Flowchart start Synthesis of this compound problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes isomers Isomer Formation problem->isomers Yes purification Purification Difficulty problem->purification Yes success Successful Synthesis problem->success No check_hydrazone Check Hydrazone Formation (TLC) low_yield->check_hydrazone check_ketone Verify Ketone Purity isomers->check_ketone workup Optimize Aqueous Workup purification->workup check_hydrazone->low_yield Incomplete optimize_cyclization Optimize Cyclization Conditions (Acid, Temp) check_hydrazone->optimize_cyclization Complete control_side_reactions Control Side Reactions optimize_cyclization->control_side_reactions control_side_reactions->success check_ketone->isomers Impure control_alkylation Control N-Alkylation Conditions (Base, Solvent) check_ketone->control_alkylation Pure control_alkylation->success chromatography Optimize Chromatography workup->chromatography recrystallize Recrystallize chromatography->recrystallize recrystallize->success

Caption: Troubleshooting decision tree for the synthesis.

IV. References

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Formation of Indazoles Through an Unusual Cyclization Reaction of Hydrazones. Retrieved from [Link]

  • Organic Chemistry Portal. Indazole synthesis. Retrieved from [Link]

  • ResearchGate. (2008). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). Retrieved from [Link]

  • Hughes, D. L. (2009). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 74(15), 5587–5595. Retrieved from [Link]

  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]

  • Synfacts. (2023). Cu-Mediated Cyclization to Form 1H-Indazoles. Thieme, 19(08), 969. Retrieved from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. Retrieved from [Link]

  • Wikipedia. Fischer indole synthesis. Retrieved from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1950. Retrieved from [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

  • ResearchGate. (2018). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole. Retrieved from [Link]

  • PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15935-15945. Retrieved from [Link]

  • ChemSynthesis. 6-bromo-3-ethyl-1-methyl-1H-indazole. Retrieved from [Link]

  • Google Patents. (1976). US3988347A - Process for the preparation of substituted indazoles. Retrieved from

  • National Institutes of Health. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 18, 1246-1256. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14(1), 9474. Retrieved from [Link]

  • National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1855-1881. Retrieved from [Link]

  • ResearchGate. (2022). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

  • Organic Syntheses. indazole. Retrieved from [Link]

  • Bangladesh Journals Online. (2022). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

  • National Institutes of Health. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6526. Retrieved from [Link]

  • Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms). Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • PrepChem.com. Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 6-bromo-3-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-3-ethyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common side reactions encountered during the synthesis of this and related indazole derivatives. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate experimental issues but also to proactively design more robust synthetic routes.

Introduction: Navigating the Synthesis of 3-Substituted Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, and the synthesis of specifically substituted analogs like this compound is often a critical step in drug discovery programs.[1][2] While several general methods for indazole synthesis exist, the introduction of small alkyl groups at the C3 position can be challenging and prone to side reactions. This guide will focus on the most probable synthetic pathways to this compound and the associated side reactions, providing you with the technical insights to overcome these hurdles.

A common and logical approach to the synthesis of this compound involves the initial formation of a 6-bromo-1H-indazole core, followed by functionalization at the 3-position. This typically proceeds through a key intermediate such as 3-acetyl-6-bromo-1H-indazole. The subsequent transformation of the acetyl group to an ethyl group is where several side reactions can occur.

Let's explore the potential issues in a question-and-answer format, addressing specific problems you might encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of N-Alkylated Isomers During Synthesis

Q: I am attempting to synthesize this compound, but I am observing the formation of two distinct products with the same mass. NMR analysis suggests they are N-1 and N-2 ethylated isomers. How can I control the regioselectivity of N-alkylation?

This is one of the most common challenges in the chemistry of N-unsubstituted indazoles. The indazole ring possesses two nucleophilic nitrogen atoms (N-1 and N-2), and direct alkylation often leads to a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[3][4] The ratio of N-1 to N-2 alkylation is highly dependent on the reaction conditions.[5]

Root Cause Analysis:

The regioselectivity of indazole alkylation is a classic example of kinetic versus thermodynamic control.

  • N-1 Alkylation (Thermodynamic Product): The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[6] Therefore, under conditions that allow for equilibration, the N-1 alkylated product is often favored.

  • N-2 Alkylation (Kinetic Product): The N-2 position is often more sterically accessible and, in some cases, the anion may be more localized on N-2, leading to faster alkylation at this position under kinetically controlled conditions.

The choice of base, solvent, and counter-ion all play a crucial role in determining the N-1/N-2 ratio.[4][5]

Troubleshooting and Optimization Strategies:

To favor the formation of the desired C-ethylated product and avoid N-alkylation, it is crucial to carefully select your synthetic strategy. If you are encountering N-alkylation, it is likely that your reaction conditions are promoting the reaction at the nitrogen atoms.

Recommended Protocols for Regioselective Synthesis:

Instead of direct ethylation, a multi-step approach starting from 6-bromo-1H-indazole is recommended. A common strategy is the acylation of the 3-position followed by reduction.

dot

A 6-bromo-1H-indazole B Friedel-Crafts Acylation (e.g., AcCl, AlCl3) A->B C 3-acetyl-6-bromo-1H-indazole B->C F Side Reaction: N-Acylation B->F D Reduction (e.g., Wolff-Kishner or Clemmensen) C->D E This compound (Desired Product) D->E G Side Reaction: Incomplete Reduction D->G H Side Reaction: Over-reduction D->H cluster_reduction Reduction of 3-acetyl-6-bromo-1H-indazole A 3-acetyl-6-bromo-1H-indazole B Wolff-Kishner (Hydrazine, Base, Heat) A->B C Clemmensen (Zn(Hg), HCl) A->C D This compound (Desired Product) B->D E Side Product: Hydrazone Intermediate B->E C->D F Side Product: Incomplete Reduction C->F

Sources

Technical Support Center: Purification of 6-bromo-3-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 6-bromo-3-ethyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important heterocyclic compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common challenges encountered during its purification from starting materials and reaction byproducts.

I. Understanding the Purification Challenge: Likely Impurities

The effective purification of this compound hinges on understanding the potential impurities that can arise from its synthesis. While multiple synthetic routes exist, a common approach involves the cyclization of a substituted phenylhydrazine or the reduction and cyclization of a nitrophenyl ketone derivative. Based on these pathways, the following classes of impurities are often encountered:

  • Unreacted Starting Materials:

    • Substituted anilines (e.g., 4-bromo-2-ethylaniline).

    • Substituted nitrophenyl ketones (e.g., 1-(4-bromo-2-nitrophenyl)propan-1-one).

    • Hydrazine derivatives.

  • Reaction Intermediates:

    • Incompletely cyclized intermediates.

    • Diazonium salts, which are typically unstable but can lead to byproducts[1].

  • Byproducts:

    • Regioisomers formed during the indazole ring formation.

    • Over-brominated or under-brominated analogs of the target molecule.

  • Reagents and Solvents:

    • Residual solvents from the reaction or work-up.

    • Acids or bases used as catalysts.

II. Troubleshooting Purification Issues

This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.

Decision-Making Workflow for Purification

Purification_Workflow start Crude Product Analysis (TLC, LC-MS, 1H NMR) purity_check Is the major spot/peak the desired product? start->purity_check high_purity High Purity (>95%) purity_check->high_purity Yes low_purity Low Purity (<95%) purity_check->low_purity No impurity_id Characterize Impurities (Polarity, Solubility) low_purity->impurity_id Identify Impurities method_selection Choose Primary Purification Technique impurity_id->method_selection Select Purification Method column_chrom Column Chromatography method_selection->column_chrom Polar Impurities recrystallization Recrystallization method_selection->recrystallization Non-polar/Crystalline Impurities prep_hplc Preparative HPLC method_selection->prep_hplc Trace/Isomeric Impurities final_product Final Purity Analysis (NMR, LC-MS, etc.) column_chrom->final_product Collect Pure Fractions recrystallization->final_product Isolate Pure Crystals prep_hplc->final_product Collect Pure Fractions

Caption: A decision-making workflow for selecting the appropriate purification strategy.

III. Frequently Asked Questions (FAQs)

Q1: My TLC of the crude reaction mixture shows multiple spots. How do I know which one is my product?

A1: The first step is to compare the TLC with the starting materials. If one of the spots corresponds to a starting material, you have an incomplete reaction. To identify the product spot, you can take a very small aliquot of the reaction mixture, perform a mini-workup, and obtain a crude ¹H NMR. The characteristic signals for the indazole core and the ethyl group will help in identifying the product. Alternatively, running a co-spot on the TLC plate with a known standard (if available) is the most definitive method.

Q2: I am having trouble separating my product from a very polar impurity by column chromatography.

A2: Very polar impurities, such as residual inorganic salts or highly polar organic byproducts, can be challenging. Here are a few strategies:

  • Aqueous Wash: Before chromatography, ensure your work-up includes a thorough wash with water and brine to remove most inorganic salts. A wash with a dilute aqueous acid or base can also help remove basic or acidic impurities, respectively.

  • Silica Gel Plug: Filtering the crude material through a short plug of silica gel with a less polar solvent system can remove baseline impurities before loading onto the main column[2].

  • Gradient Elution: Start with a very non-polar eluent to first elute your less polar impurities and your product, then gradually increase the polarity to wash out the highly polar impurities.

Q3: My product seems to be degrading on the silica gel column.

A3: Indazoles can sometimes be sensitive to the acidic nature of standard silica gel.

  • Deactivate Silica Gel: You can neutralize the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine or another base, and then packing the column with this slurry[2].

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (neutral or basic), which is less acidic than silica gel.

  • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the stationary phase.

Q4: I have a solid product, but recrystallization is not improving the purity significantly.

A4: This suggests that the impurities have similar solubility properties to your product or are co-crystallizing.

  • Solvent Screening: A thorough solvent screen is crucial. Test a variety of single and mixed solvent systems. A good recrystallization solvent will dissolve your compound well when hot but poorly when cold.

  • Slow Cooling: Allow the solution to cool slowly to room temperature and then in the refrigerator. Rapid cooling can trap impurities in the crystal lattice.

  • Seed Crystals: If you have a small amount of pure product, use it to seed the crystallization. This can promote the growth of purer crystals.

  • Alternative Techniques: If recrystallization fails, column chromatography or preparative HPLC may be necessary.

Q5: My final product is an oil, not a solid. How can I purify it?

A5: Oily products are common and are best purified by chromatographic methods.

  • Column Chromatography: This is the primary method for purifying oils. A carefully selected solvent system is key to good separation.

  • Preparative HPLC: For high-purity requirements, preparative HPLC is an excellent option, especially for separating closely related isomers[3]. A common mobile phase for similar compounds involves a mixture of dichloromethane, methanol, and a small amount of an amine like triethylamine[3].

IV. Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude product.

1. Preparation of the Column:

  • Select an appropriate size column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
  • Pack the column with silica gel using the chosen eluent system (slurry packing is generally preferred).

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the column eluent or a slightly more polar solvent.
  • Alternatively, for less soluble compounds, "dry loading" is recommended. Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

3. Elution:

  • Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A good starting point for indazole derivatives is a 9:1 or 4:1 hexane:ethyl acetate mixture[4].
  • Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds with different polarities.
  • Collect fractions and monitor them by TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure to yield the purified this compound.
Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for most organic purifications.
Mobile Phase Hexane/Ethyl Acetate GradientOffers good separation for many indazole derivatives[4].
Loading Technique Dry LoadingPrevents band broadening and improves separation for less soluble compounds.
Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Good candidate solvents for similar compounds include toluene[3] or ethanol.
  • Allow the solution to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of crystals upon cooling.

2. Recrystallization Procedure:

  • Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
  • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
  • Cover the flask and allow it to cool slowly to room temperature.
  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

3. Crystal Isolation:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum to remove residual solvent.

V. References

  • PrepChem. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Scale-Up of 6-bromo-3-ethyl-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 6-bromo-3-ethyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this important synthesis from the laboratory bench to larger-scale production. The indazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key building block for numerous biologically active molecules.[1][2][3]

This resource provides in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and practical experience.

I. Troubleshooting Guide: From Bench to Bulk

Scaling up a chemical synthesis is rarely a linear process. Issues that are minor or unnoticed at the gram scale can become significant obstacles at the kilogram scale. This section addresses specific, common challenges encountered during the scale-up of this compound synthesis.

Issue 1: Inconsistent Yields and Reaction Stalls

Q: We are observing significant drops in yield and occasional reaction stalling when scaling up our synthesis of this compound. What are the likely causes and how can we mitigate this?

A: This is a multifaceted problem often rooted in mass and heat transfer limitations, as well as reagent stability and addition rates.

Causality & Resolution:

  • Suboptimal Thermal Management: Larger reaction volumes have a smaller surface-area-to-volume ratio, making efficient heat dissipation or maintenance of a consistent temperature more challenging. Exothermic events can lead to runaway reactions and byproduct formation, while insufficient heating can stall the reaction.

    • Solution: Implement a robust temperature control system. For exothermic steps, such as diazotization, utilize a jacketed reactor with a reliable cooling system. A systematic study of reaction calorimetry can help predict and manage thermal behavior on a larger scale.[4]

  • Inefficient Mixing: Inadequate agitation in large reactors can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor) for the viscosity of the reaction mixture. The mixing efficiency should be validated to ensure homogeneity.

  • Reagent Addition Rate: The rate of addition of critical reagents, like isoamyl nitrite during the cyclization step, becomes crucial at scale.[5] A rapid addition can lead to an uncontrolled exotherm and the formation of impurities.

    • Solution: Develop a controlled addition profile. Utilize a syringe pump or a programmable logic controller (PLC) for precise and consistent reagent delivery. Monitor the internal reaction temperature closely during the addition.

  • Quality of Starting Materials: Impurities in starting materials like 4-bromo-2-ethylaniline or its precursors can have a magnified negative impact at a larger scale.

    • Solution: Qualify all raw materials from suppliers. Perform identity and purity checks (e.g., NMR, HPLC, GC-MS) on each batch before use.

Issue 2: Formation of Impurities and Purification Challenges

Q: During the scale-up, we are observing the formation of new, difficult-to-separate impurities. Our standard laboratory purification methods are no longer effective. What are these impurities and how can we adapt our purification strategy?

A: The impurity profile can change significantly with scale. Common culprits include regioisomers, over-brominated species, and products from side reactions.

Causality & Resolution:

  • Regioisomer Formation: Depending on the synthetic route, bromination of the indazole ring can sometimes lead to the formation of other bromo-indazole isomers (e.g., 5-bromo or 7-bromo).[6] The reaction conditions, particularly the acidity, can influence the position of bromination.[6]

    • Solution: Optimize the reaction conditions to favor the desired 6-bromo isomer. This may involve adjusting the solvent, temperature, or the choice of brominating agent (e.g., NBS vs. Br2 in acetic acid).[7]

  • Over-bromination: The presence of highly activating groups or the use of excess brominating agent can lead to the formation of di- or even tri-brominated indazoles.[7]

    • Solution: Carefully control the stoichiometry of the brominating agent. A slow, controlled addition can help minimize over-reaction. Monitor the reaction progress diligently using an in-process control (IPC) method like HPLC or TLC.[7]

  • Purification Strategy: Column chromatography, while effective at the lab scale, is often impractical and costly for large-scale production.[6][7]

    • Solution: Develop a scalable purification method. Recrystallization is often the most effective and economical choice for solid products.[6][7] A systematic screening of solvents and solvent mixtures is necessary to find a system that provides good recovery and high purity. If recrystallization is insufficient, consider an acid-base workup to remove certain impurities or a slurry wash with a suitable solvent.

Parameter Laboratory Scale (Grams) Pilot/Production Scale (Kilograms) Key Considerations for Scale-Up
Heating/Cooling Heating mantle, ice bathJacketed reactor, chiller/heater unitSurface area to volume ratio decreases, requiring more efficient heat transfer.
Agitation Magnetic stir barOverhead mechanical stirrer (various impeller designs)Ensure homogeneity and prevent localized concentration gradients.
Reagent Addition Pipette, dropping funnelMetering pump, controlled addition systemPrecise control is critical to manage exotherms and minimize side reactions.
Purification Flash column chromatographyRecrystallization, slurry washes, distillationScalability, cost-effectiveness, and solvent recovery are paramount.
In-Process Control TLC, LC-MSHPLC, UPLC, GCReal-time monitoring to ensure reaction completion and control impurity formation.
Issue 3: Product Isolation and Handling

Q: We are facing difficulties with the physical properties of the this compound product at a larger scale, leading to inefficient isolation and handling. What can be done?

A: The physical form of the final product is critical for ease of handling, drying, and formulation.

Causality & Resolution:

  • Poor Crystal Form: The product may precipitate as an oil or a fine, difficult-to-filter solid.

    • Solution: Optimize the crystallization conditions. This includes the choice of solvent, cooling rate, and seeding. A slower cooling rate often leads to larger, more easily filterable crystals. Seeding with a small amount of pure crystalline product can also promote the desired crystal habit.

  • Solvent Entrapment: Inefficient drying can lead to residual solvents in the final product.

    • Solution: Select an appropriate drying method (e.g., vacuum oven, tray dryer) and validate the drying parameters (temperature, vacuum, time). Use techniques like Loss on Drying (LOD) or GC analysis to confirm the removal of residual solvents.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and which is most suitable for scale-up?

A1: One common and scalable approach involves a variation of the Fischer indole synthesis.[8][9][10] A well-documented method starts with 4-bromo-2-methylaniline, which undergoes acetylation, followed by diazotization and cyclization using reagents like isoamyl nitrite.[5] This method is often preferred for its use of readily available starting materials and its amenability to large-scale production.[5][11] Another route could involve the direct bromination of 3-ethyl-1H-indazole, though controlling regioselectivity can be a challenge.[7]

Q2: What are the key safety considerations when working with bromoindazoles and the reagents involved in their synthesis?

A2: Safety is paramount. Bromoindazoles, like many halogenated aromatic compounds, should be handled with care as they can be irritants.[12][13] Always consult the Safety Data Sheet (SDS) for specific handling instructions.[12] Reagents like bromine and boron tribromide are corrosive and toxic, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[14] Reactions should be conducted behind a blast shield, especially during initial scale-up experiments.

Q3: How can we reliably monitor the progress of the this compound synthesis?

A3: For real-time reaction monitoring, High-Performance Liquid Chromatography (HPLC) is the industry standard.[2][5][15] It allows for the quantification of starting materials, intermediates, and the final product, as well as the detection of impurities. Thin-Layer Chromatography (TLC) is a quicker, more qualitative method suitable for rapid checks at the bench.[7][16] Developing a validated HPLC method early in the development process is crucial for successful scale-up.

Q4: What are the typical solubility and stability characteristics of this compound?

A4: Generally, bromoindazoles exhibit low solubility in water and are more soluble in organic solvents.[17] A study on the related 6-bromo-1H-indazole suggests it is soluble in solvents like DMSO, ethyl acetate, and methanol.[2] The stability of the compound should be assessed under various conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) to understand its degradation pathways.[2] This information is critical for determining appropriate storage conditions and shelf-life.

III. Experimental Workflows and Diagrams

Workflow: Scale-Up Troubleshooting Logic

This diagram outlines a systematic approach to troubleshooting common issues during the scale-up process.

Scale_Up_Troubleshooting Troubleshooting Workflow for Reaction Scale-Up cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Solution Implementation & Optimization Problem Low Yield / Stalled Reaction Thermal Thermal Management Problem->Thermal Check Heat Transfer Mixing Mixing Efficiency Problem->Mixing Verify Homogeneity Impurity New Impurities Stoichiometry Reagent Stoichiometry Impurity->Stoichiometry Review Stoichiometry Purification Purification Method Impurity->Purification Evaluate Method Isolation Isolation Issues Crystallization Crystallization Conditions Isolation->Crystallization Assess Crystal Form Optimize_Temp Optimize Temperature Profile Thermal->Optimize_Temp Improve_Agitation Improve Agitation Mixing->Improve_Agitation Control_Addition Control Reagent Addition Stoichiometry->Control_Addition Develop_Purification Develop Scalable Purification Purification->Develop_Purification Optimize_Cryst Optimize Crystallization Crystallization->Optimize_Cryst

Caption: A logical workflow for diagnosing and resolving common scale-up challenges.

Diagram: Generalized Indazole Synthesis Pathway

This diagram illustrates a common synthetic pathway for producing substituted indazoles, highlighting the key transformation.

Indazole_Synthesis Generalized Pathway for Indazole Synthesis Start Substituted Aniline Derivative Acetylation Acetylation (e.g., Acetic Anhydride) Start->Acetylation Intermediate1 N-Acetylated Aniline Acetylation->Intermediate1 Cyclization Diazotization & Cyclization (e.g., Isoamyl Nitrite) Intermediate1->Cyclization Indazole Substituted 1H-Indazole Cyclization->Indazole Purification Purification (Recrystallization) Indazole->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A simplified representation of a scalable indazole synthesis route.

IV. References

  • Technical Support Center: Synthesis of 3-Bromo-indazole. Benchchem. Available at:

  • Addressing incomplete conversion in indazole synthesis. Benchchem. Available at:

  • Optimizing reaction conditions for bromo-indazole synthesis. Benchchem. Available at:

  • ETHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE synthesis. ChemicalBook. Available at:

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH National Library of Medicine. Available at:

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available at:

  • An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. Benchchem. Available at:

  • Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the... ResearchGate. Available at:

  • Why Do Some Fischer Indolizations Fail? NIH National Library of Medicine. Available at:

  • Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. PrepChem.com. Available at:

  • 6-bromo-3-ethyl-1-methyl-1H-indazole. ChemSynthesis. Available at:

  • 6-Bromo-1H-indazole-3-carboxylic acid ethyl ester. Chem-Impex. Available at:

  • Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Benchchem. Available at:

  • (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Available at:

  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. Available at:

  • Indazole synthesis. Organic Chemistry Portal. Available at:

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at:

  • Fischer Indole Synthesis. Organic Chemistry Portal. Available at:

  • Fischer indole synthesis. Wikipedia. Available at:

  • One‐pot synthesis of 3‐bromo‐2H‐indazole 6. ResearchGate. Available at:

  • New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available at:

  • Versatile variation on the Fischer indole synthesis. RSC Blogs. Available at:

  • 5-Bromo-1,3-benzodioxole SDS, 2635-13-4 Safety Data Sheets. ECHEMI. Available at:

  • 885272-94-6|Ethyl 6-bromo-1H-indazole-3-carboxylate|BLD Pharm. Available at:

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Available at:

  • (PDF) Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. ResearchGate. Available at:

  • 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465. PubChem. Available at:

  • Boron Tribromide. Available at:

  • CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester. Chemsrc. Available at:

  • 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. Manas Petro Chem. Available at:

Sources

Technical Support Center: Optimizing Reactions for 6-Bromo-3-ethyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and derivatization of 6-bromo-3-ethyl-1H-indazole. This scaffold is a cornerstone in modern medicinal chemistry, serving as a key intermediate for numerous therapeutic candidates, including kinase inhibitors.[1][2][3] This guide is structured to provide direct, actionable solutions to common challenges encountered during synthesis and functionalization, grounded in mechanistic principles and field-proven experience.

Section 1: Frequently Asked Questions (FAQs) - General Considerations

Question 1: What is the most common synthetic route to 6-bromo-1H-indazoles, and what are the critical starting materials?

Answer: A widely adopted and scalable method for synthesizing the 6-bromo-1H-indazole core is the Jacobson indazole synthesis or a modification thereof.[4][5] This typically starts from 4-bromo-2-methylaniline. The process involves acetylation of the aniline, followed by diazotization (often using isoamyl nitrite) and subsequent intramolecular cyclization.[6]

  • Causality: The initial acetylation protects the amine and directs the subsequent reaction. The key step is the formation of a diazonium salt from the aniline precursor, which then undergoes an intramolecular cyclization to form the indazole ring. The quality of the starting 4-bromo-2-methylaniline is paramount; impurities can lead to significant side product formation and purification challenges. A purity of >98% is recommended.

Question 2: My this compound intermediate appears unstable during storage. What are the best practices for handling and storage?

Answer: Indazoles, particularly those with a free N-H proton, can be sensitive to light, air, and acidic or basic conditions. The 1H-indazole is the thermodynamically more stable tautomer compared to the 2H form.[7][8] However, prolonged exposure to environmental factors can lead to gradual degradation.

Recommended Storage Protocol:

  • Inert Atmosphere: Store the solid compound under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.

  • Light Protection: Use an amber vial or wrap the container in aluminum foil.

  • Temperature: Store at low temperatures (0-4 °C) to minimize thermal degradation.

  • Neutral pH: Ensure the compound is free from residual acid or base from the purification process, as this can catalyze decomposition or isomerization.

Section 2: Troubleshooting Guide for Indazole Ring Formation

This section addresses issues related to the core synthesis of the this compound scaffold itself. A common precursor route involves the cyclization of a suitably substituted o-toluidine derivative.

Problem 1: Low yield during the cyclization step to form the indazole ring.

Root Cause Analysis & Solutions:

  • Incomplete Diazotization: The formation of the diazonium intermediate is critical. Insufficient nitrosating agent (e.g., isoamyl nitrite, NaNO₂) or improper temperature control can lead to unreacted starting material.

    • Protocol: Maintain the reaction temperature strictly, often between 0-5 °C, during the addition of the nitrosating agent.[4] Monitor the reaction for the disappearance of the starting aniline derivative by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before proceeding.

  • Side Reactions: The diazonium intermediate is highly reactive. If the cyclization is not efficient, it can react with the solvent or other nucleophiles present, leading to undesired byproducts.

    • Protocol: Ensure the reaction medium is non-nucleophilic. Acetic acid or a mixture of acetic anhydride and potassium acetate is a common choice that facilitates the cyclization while minimizing side reactions.[6]

  • Poor Thermal Control: The decomposition of the N-nitroso intermediate to form the indazole is a thermal process that requires careful temperature management.[4]

    • Protocol: After the initial diazotization, a controlled increase in temperature is required. For a related synthesis, heating to reflux at 68°C for an extended period (e.g., 20 hours) was necessary for the reaction to complete.[6] A stepwise increase in temperature while monitoring the reaction progress is advisable.

Workflow: Troubleshooting Low Cyclization Yield

Below is a logical workflow to diagnose and resolve low-yield issues during the indazole ring formation step.

G start Low Yield or Incomplete Reaction check_sm Verify Purity of Starting Material (>98% 4-bromo-2-methylaniline) start->check_sm check_nitrosation Optimize Diazotization Step check_sm->check_nitrosation Pure sm_impure Purify Starting Material (Recrystallization/Distillation) check_sm->sm_impure Impure check_temp Optimize Thermal Cyclization check_nitrosation->check_temp No Issue nitrosation_ok Monitor by TLC/LC-MS for full conversion. Ensure temp is 0-5°C. check_nitrosation->nitrosation_ok Issue Found temp_ok Screen temperature range (e.g., 60-80°C). Increase reaction time. check_temp->temp_ok Issue Found success Yield Improved check_temp->success No Issue (Consider alternative route) sm_impure->check_nitrosation nitrosation_ok->check_temp temp_ok->success

Caption: Troubleshooting workflow for indazole synthesis.

Section 3: Troubleshooting Guide for N-Functionalization Reactions

A primary challenge in derivatizing indazoles is controlling the regioselectivity of substitution at the N1 versus the N2 position.[9][10] This is a critical step for tuning the pharmacological properties of the final compound.

Problem 2: Poor regioselectivity during N-alkylation or N-arylation, resulting in a mixture of N1 and N2 isomers.

Root Cause Analysis & Solutions:

The N1 and N2 positions of the indazole ring have different steric and electronic properties. The outcome of N-functionalization is a delicate balance between thermodynamic and kinetic control, heavily influenced by the choice of base, solvent, and electrophile.[11]

  • Kinetic vs. Thermodynamic Control: The N1-anion is generally considered more sterically hindered but thermodynamically more stable, while the N2-anion is less hindered and can be the kinetic product.[7][11] Your reaction conditions dictate which isomer is favored.

  • Impact of Base and Solvent: The combination of base and solvent determines the nature of the indazolide anion (e.g., tight ion pair vs. solvent-separated ion pair), which in turn influences regioselectivity.[11]

    • For N1 Selectivity: Strong, non-coordinating bases in non-polar solvents often favor N1 alkylation. A study by Alam and Keating demonstrated that using sodium hydride (NaH) in tetrahydrofuran (THF) is a promising system for achieving high N1 selectivity (>99% in some cases) with various alkyl bromides.[9][10] The Na+ cation is believed to coordinate with the N2 atom, sterically directing the electrophile to the N1 position.[7]

    • For N2 Selectivity: Conditions that favor the kinetic product often lead to higher N2 selectivity. For instance, Mitsunobu conditions (e.g., DIAD, PPh₃) can show a strong preference for the N2 isomer.[11] Furthermore, certain substituents on the indazole ring, such as electron-withdrawing groups at the C7 position, can electronically favor N2 substitution.[9][10]

Table 1: Condition Screening for Controlling N-Alkylation Regioselectivity
Target IsomerRecommended BaseRecommended SolventTemperatureMechanistic Rationale
N1 (Thermodynamic) Sodium Hydride (NaH)Tetrahydrofuran (THF)0 °C to RTFavors a tight ion pair, sterically directing alkylation to N1.[9][10]
N1 (Thermodynamic) Cesium Carbonate (Cs₂CO₃)N,N-Dimethylformamide (DMF)RT to 50 °CThe large Cs+ cation can chelate to direct N1 substitution.[7]
N2 (Kinetic) Potassium Carbonate (K₂CO₃)Acetonitrile (MeCN)RefluxPolar aprotic solvent can favor the kinetic N2 product.
N2 (Kinetic) Mitsunobu ConditionsTetrahydrofuran (THF)0 °C to RTThe reaction mechanism often leads to a preference for the less hindered N2 site.[7][11]

Problem 3: My Buchwald-Hartwig amination on the 6-bromo position is failing or giving low yields.

Root Cause Analysis & Solutions:

Buchwald-Hartwig amination is a powerful tool for C-N bond formation but is notoriously sensitive to reaction parameters.[12][13][14] Failure often points to issues with the catalyst, ligand, base, or substrate purity.

  • Catalyst/Ligand Incompatibility: The choice of phosphine ligand is critical and substrate-dependent.[13][15] For electron-rich heterocyclic halides like 6-bromoindazole, bulky, electron-rich biarylphosphine ligands are often required to promote the difficult oxidative addition step and subsequent reductive elimination.

    • Protocol: Screen a panel of modern Buchwald-Hartwig ligands. For indazoles, ligands like tBuXPhos or RuPhos have shown success in related systems.[15] Using a pre-formed palladium catalyst (e.g., a G3 or G4 precatalyst) can also improve reproducibility over generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[16]

  • Base Incompatibility: The base not only deprotonates the amine but also participates in the catalytic cycle. Strong, non-nucleophilic bases are required, but the wrong choice can lead to side reactions or catalyst deactivation.

    • Protocol: Sodium tert-butoxide (NaOt-Bu) is a common and effective base.[16] However, if your substrate has base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) might be necessary, potentially requiring a higher reaction temperature or longer reaction time.

  • Inhibition by the Indazole N-H: The free N-H on the indazole ring can interfere with the catalytic cycle by coordinating to the palladium center.

    • Protocol: Consider protecting the indazole nitrogen before performing the cross-coupling. A readily cleavable protecting group like a Boc group or a p-methoxybenzyl (PMB) group can be installed, the Buchwald-Hartwig reaction performed, and the group subsequently removed.

Diagram: Key Parameters in Buchwald-Hartwig Amination

This diagram illustrates the interplay of components that must be optimized for a successful reaction.

G cluster_0 Reaction Core cluster_1 Reactants Pd_Catalyst Pd Pre-catalyst (e.g., tBuXPhos-Pd-G3) Result Successful C-N Coupling Pd_Catalyst->Result Reductive Elimination Ligand Bulky Biaryl- phosphine Ligand Ligand->Pd_Catalyst Stabilizes & Activates Base Base (e.g., NaOt-Bu) Base->Pd_Catalyst Solvent Anhydrous, Degassed Solvent (e.g., Toluene) Solvent->Pd_Catalyst Indazole 6-Bromo-3-ethyl- 1H-indazole (Consider N-H protection) Indazole->Pd_Catalyst Oxidative Addition Amine Amine Coupling Partner Amine->Base Deprotonation

Caption: Inter-dependencies in Buchwald-Hartwig amination.

Section 4: FAQs - Purification and Analysis

Question 3: I have a mixture of N1 and N2 isomers that are difficult to separate by standard silica gel chromatography. What are my options?

Answer: Co-elution of N1 and N2 indazole isomers is a common and frustrating problem. Their polarities can be very similar.

  • Recrystallization: This should be your first approach. The two isomers often have different crystal packing energies and solubilities. A mixed-solvent recrystallization is highly effective. A patented method for separating related indazole isomers uses mixed solvents like acetone/water or ethanol/water, where one isomer crystallizes out preferentially upon cooling.[17]

    • Protocol: Dissolve the mixture in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, acetone). Slowly add a co-solvent (anti-solvent) in which the compound is less soluble (e.g., water, heptane) until turbidity persists. Gently heat to re-dissolve, then allow to cool slowly. The less soluble isomer should crystallize.

  • Preparative HPLC: If recrystallization fails, preparative High-Performance Liquid Chromatography (HPLC) is the most reliable method for obtaining highly pure isomers, though it is more resource-intensive.[18]

  • Derivative Formation: In some cases, you can temporarily protect the mixture (e.g., with a Boc group), which may alter the polarity difference enough to allow for chromatographic separation. The protecting group is then removed from the separated isomers.

References

  • Alam, R. M., & Keating, J. J. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH.
  • (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
  • (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
  • (2024).
  • (n.d.). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Benchchem.
  • (n.d.). Indazole. Organic Syntheses Procedure.
  • (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances (RSC Publishing).
  • (n.d.). Indazole synthesis. Organic Chemistry Portal.
  • (2018).
  • (2021). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....
  • (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • (2019).
  • (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
  • (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review.
  • (n.d.). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
  • (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online.
  • (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Benchchem.
  • (2022). Indazole From Natural Resources And Biological Activity.
  • (2025).
  • (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • (n.d.). Techniques for enhancing the purity of synthesized Methyl 5-(1H-indazol-1-yl)
  • (2023).
  • (n.d.). Method for separating and purifying substituted indazole isomers.
  • (n.d.). Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • (n.d.). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry.

Sources

Technical Support Center: Managing Regioisomer Formation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on controlling the regioselectivity of N-1 versus N-2 substitution—a common and critical challenge in the synthesis of indazole derivatives. Here, we move beyond simple protocols to explain the underlying principles that govern isomeric outcomes, empowering you to troubleshoot effectively and optimize your synthetic routes.

The Core Problem: Understanding N1 vs. N2 Regioselectivity

Indazole's pyrazole ring contains two nitrogen atoms, N1 and N2. During functionalization reactions like alkylation or arylation, the incoming substituent can attach to either nitrogen, leading to a mixture of N1 and N2 regioisomers. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][3] Consequently, N1-substituted products are often the thermodynamically favored isomer, while N2-isomers can be the kinetic product under certain conditions.[4][5]

Controlling the outcome of this competition is paramount, as the biological activity and physicochemical properties of N1 and N2-substituted indazoles can differ significantly. The ratio of these isomers is not random; it is dictated by a subtle interplay of electronic effects, steric hindrance, and reaction conditions.[1][3][6]

Troubleshooting Guide: N-Alkylation of Indazoles

Direct N-alkylation of a pre-formed indazole core is a common strategy, but it is frequently plagued by the formation of isomer mixtures.[7][8] This section provides a systematic approach to diagnosing and solving regioselectivity issues.

FAQ 1: My indazole N-alkylation is giving a 1:1 mixture of N1 and N2 isomers. What is the first thing I should modify?

Answer: The first and most impactful parameter to adjust is the combination of base and solvent. This choice directly influences the environment of the indazolide anion and can dramatically shift the regiochemical outcome from kinetic to thermodynamic control.

The combination of sodium hydride (NaH) as a base in an aprotic, non-polar solvent like tetrahydrofuran (THF) is a well-documented and highly effective system for promoting N1-selectivity.[1][6][9][10][11][12] In contrast, using potassium carbonate (K2CO3) in a polar aprotic solvent like DMF often results in poor selectivity, yielding mixtures of both isomers.[10][13]

Causality: NaH in THF generates a "tighter" sodium-indazolide ion pair. It has been proposed that the Na+ cation coordinates with the N2 lone pair and a nearby electron-rich group (if present at C3), sterically hindering the approach of the electrophile to N2 and thereby directing alkylation to the N1 position.[8] Polar solvents like DMF solvate the cation more effectively, creating a "freer" indazolide anion where the more nucleophilic N2 atom can compete more effectively, leading to mixtures.

Troubleshooting Workflow: Optimizing N1-Selectivity

This workflow provides a logical sequence for diagnosing and solving poor regioselectivity in N-alkylation reactions.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Optimization cluster_2 Phase 3: Resolution start Poor N1/N2 Ratio Observed analyze Analyze Crude Reaction Mixture by 1H NMR & HMBC start->analyze confirm Confirm Isomer Structures analyze->confirm condition_check Current Conditions: Base? Solvent? Temp? confirm->condition_check Structures Verified protocol_A Implement Protocol A: NaH in THF at 0°C to 50°C condition_check->protocol_A Goal: N1 protocol_B Consider Mitsunobu Conditions (Favors N2) condition_check->protocol_B Goal: N2 re_analyze Analyze New Crude Mixture protocol_A->re_analyze protocol_B->re_analyze success Ratio >95:5 N1:N2? re_analyze->success end Proceed with Synthesis success->end Yes separation Purify via Column Chromatography or Recrystallization success->separation No

Caption: Troubleshooting workflow for indazole N-alkylation.

Data Summary: Impact of Conditions on N1/N2 Ratio

The following table summarizes reported outcomes for the N-pentylation of a methyl indazole-3-carboxylate, illustrating the critical role of reaction conditions.

EntryBaseSolventTemperature (°C)N1:N2 RatioReference
1K2CO3DMFRT1 : 1.2[6]
2Cs2CO3DMFRT1 : 1.1[6]
3NaHDMFRT2.8 : 1[6]
4NaH THF 50 >99 : 1 [1][6]
5NaHMDSTHFRT1.5 : 1[6]
6DBUTHFRT1.3 : 1[6]
7DEAD/PPh3THFRT1 : 2.5[1][6]

As the data clearly shows, the combination of NaH in THF provides outstanding selectivity for the N1-isomer (Entry 4).[1][6] Conversely, Mitsunobu conditions (DEAD/PPh3) strongly favor the formation of the N2-isomer (Entry 7), providing a reliable alternative if that is the desired product.[1][6]

Protocol A: Optimized N1-Alkylation

This protocol is designed to maximize the formation of the N1-alkylated indazole product.

  • Preparation: To a flame-dried, argon-purged flask, add the starting indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Electrophile Addition: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise at room temperature.

  • Reaction: Heat the reaction to 50 °C and monitor by TLC or LC-MS until the starting material is consumed.[6]

  • Workup: Cool the reaction to room temperature, and carefully quench by the slow addition of saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to determine the N1:N2 ratio before purification.

Troubleshooting by Synthetic Route

The choice of the primary synthetic route to construct the indazole core itself can be a powerful tool for controlling the final substitution pattern.

FAQ 2: I need to synthesize an N2-aryl indazole. Is direct arylation a good idea?

Answer: While direct N-arylation is possible, it often suffers from the same regioselectivity issues as N-alkylation. A more robust and selective approach is to use a synthetic route that inherently favors N2-substitution, such as the Davis-Beirut reaction.[14][15]

The Davis-Beirut Reaction is a powerful method for constructing the 2H-indazole core under redox-neutral conditions, typically starting from an o-nitrobenzyl amine or a related precursor.[16][17][18] The mechanism involves an in-situ generated nitroso imine intermediate that undergoes N-N bond-forming heterocyclization to selectively yield 2H-indazoles.[16][19]

DavisBeirut Start o-Nitrobenzyl Amine Intermediate Nitroso Imine (Key Intermediate) Start->Intermediate Base Product 2H-Indazole (N2-Substituted) Intermediate->Product N-N Cyclization

Caption: Simplified schematic of the Davis-Beirut reaction.

FAQ 3: My Cadogan-Sundberg reaction is giving low yields and side products. What could be the cause?

Answer: The Cadogan-Sundberg reaction, which typically involves the reductive cyclization of an o-nitrostyrene or related compound using a phosphite reagent, is sensitive to reaction conditions.[20] While it can be a good route to certain indazoles, the reaction is often performed at high temperatures, and incomplete reduction or side reactions can be an issue.

Causality: The mechanism is thought to proceed through deoxygenation of the nitro group.[20] However, recent studies suggest that competent oxygenated intermediates, such as 2H-indazole N-oxides, can be formed.[21] If the deoxygenation is not complete, these N-oxides can be isolated as byproducts. Ensuring a sufficient amount of the reducing agent (e.g., P(OEt)3) and optimal temperature is key to driving the reaction to the desired indazole product.

General Laboratory Procedures

FAQ 4: How can I reliably distinguish between N1 and N2 regioisomers?

Answer: Unambiguous structural assignment is critical. While TLC and melting points can sometimes differ, they are not definitive.[22] The most reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR experiments.[13]

Diagnostic Protocol: Isomer Characterization by HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is exceptionally powerful for this purpose. It shows correlations between protons and carbons that are 2-3 bonds away.

  • For an N1-substituted indazole: Look for a correlation between the protons of the substituent's α-CH2 group and the indazole ring's C7a carbon. No correlation should be seen to the C3 carbon.[12]

  • For an N2-substituted indazole: Look for a correlation between the protons of the substituent's α-CH2 group and the indazole ring's C3 carbon. No correlation should be seen to the C7a carbon.[12]

HMBC cluster_N1 N1-Isomer Correlation cluster_N2 N2-Isomer Correlation N1_img N1_label Protons on R-group's α-carbon correlate to C7a. N2_img N2_label Protons on R-group's α-carbon correlate to C3.

Caption: Key HMBC correlations for distinguishing indazole regioisomers.

FAQ 5: My reaction still produces an inseparable mixture. What are my options for purification?

Answer: While many indazole isomer pairs can be separated by standard silica gel flash column chromatography, some can be challenging.[1] If co-elution is a problem, consider these strategies:

  • Change the Stationary Phase: Switch from silica to a different stationary phase like alumina (which can be acidic, basic, or neutral) or use reverse-phase chromatography.[23]

  • Recrystallization: If the mixture is solid, systematic screening of solvent systems (e.g., mixtures of ethanol/water, acetone/water, or ethyl acetate/hexanes) can often lead to selective crystallization of one isomer, providing a scalable purification method.[24]

  • Derivatization: As a last resort, it may be possible to temporarily protect another functional group on the molecule, which can alter the polarity enough to allow for chromatographic separation. The protecting group can then be removed in a subsequent step.[23]

References

  • BenchChem. (2025). Comparative analysis of synthetic routes to functionalized indazoles.
  • McCarthy, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. [Link]

  • McCarthy, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • ResearchGate. (n.d.). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Mal, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. [Link]

  • IJSDR. (n.d.). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • El-Khouly, M. E., & El-Tawil, A. M. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. [Link]

  • Vetuschi, C., et al. (1989). ANALYTICAL INVESTIGATION OF N1 AND N2 ISOMERS OF INDAZOLE-3-CARBOXYLIC ACID. UNAMBIGUOUS STRUCTURE ASSIGNMENT BY UV DERIVATIVE SPECTROPHOTOMETRY. Spectroscopy Letters. [Link]

  • McCarthy, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • El-Khouly, M. E., & El-Tawil, A. M. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. [Link]

  • El-Khouly, M. E., & El-Tawil, A. M. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. [Link]

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. (2025). The Journal of Organic Chemistry. [Link]

  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • Alberti, A., et al. (2015). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry. [Link]

  • Genung, N. E., et al. (2020). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Organic Letters. [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?[Link]

  • ResearchGate. (n.d.). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. [Link]

  • Wikipedia. (n.d.). Cadogan–Sundberg indole synthesis. [Link]

  • BenchChem. (2025).

Sources

stability issues of "6-bromo-3-ethyl-1H-indazole" in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 6-bromo-3-ethyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile intermediate in solution. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of this compound

This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of a wide range of biologically active compounds. However, like many heterocyclic compounds, its stability in solution can be influenced by various factors including pH, temperature, light, and the presence of oxidizing agents. Understanding and controlling these factors is paramount to its successful application in research and development. This guide will walk you through the common stability issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: I'm observing a gradual decrease in the concentration of my this compound stock solution in DMSO over time. What could be the cause?

A1: While DMSO is a common solvent for stock solutions, prolonged storage, especially at room temperature, can lead to gradual degradation. We recommend storing stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and degradation. For highly sensitive applications, it is advisable to prepare fresh stock solutions.

Q2: My reaction involving this compound is showing unexpected byproducts. Could this be related to the stability of the starting material?

A2: Yes, instability of the starting material is a common cause for the formation of unexpected byproducts. Degradation of this compound under your specific reaction conditions (e.g., pH, temperature) could be occurring. It is crucial to confirm the purity of your starting material before use and to perform a forced degradation study to understand its stability profile under various stress conditions.

Q3: Are there any specific pH ranges I should avoid when working with this compound in aqueous solutions?

A3: Indazole derivatives can be susceptible to both acidic and basic hydrolysis. The N-H proton of the indazole ring is weakly acidic and can be deprotonated under basic conditions, potentially leading to side reactions or degradation. Under strongly acidic conditions, the pyrazole ring may be susceptible to cleavage. It is recommended to perform pH stability studies to determine the optimal pH range for your specific application.

Q4: How does the bromo-substituent affect the stability of the molecule?

A4: The bromine atom on the benzene ring is an electron-withdrawing group, which can influence the electronic properties and reactivity of the indazole core. While it can enhance certain desired reactivities, it may also make the molecule more susceptible to nucleophilic attack or photolytic degradation under certain conditions.

Troubleshooting Guide: Common Stability Issues and Solutions

This section provides a structured approach to identifying and resolving common stability problems encountered with this compound in solution.

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: High variability in assay results between experiments or even within the same experiment.

  • Potential Cause: Degradation of the compound in the assay buffer.

  • Troubleshooting Workflow:

    start Inconsistent Assay Results check_purity 1. Confirm Purity of Starting Material (e.g., HPLC, NMR) start->check_purity prepare_fresh 2. Prepare Fresh Stock Solution in High-Quality Solvent check_purity->prepare_fresh incubate_control 3. Incubate Compound in Assay Buffer (Without cells/reagents) prepare_fresh->incubate_control analyze_stability 4. Analyze Stability Over Time (e.g., HPLC at 0, 2, 4, 24h) incubate_control->analyze_stability results Significant Degradation? analyze_stability->results yes Yes results->yes Degradation > 5-10% no No results->no Degradation < 5% optimize_buffer 5a. Optimize Assay Buffer (e.g., adjust pH, add antioxidants) yes->optimize_buffer investigate_other 5b. Investigate Other Experimental Factors no->investigate_other

    Caption: Troubleshooting workflow for inconsistent biological assay results.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis During a Reaction
  • Symptom: New peaks, not corresponding to starting material or expected product, appear in the HPLC chromatogram of a reaction mixture.

  • Potential Cause: Degradation of this compound under the reaction conditions.

  • Troubleshooting Workflow:

    start Unknown Peaks in Reaction HPLC control_exp 1. Run Control Reaction (Without other reactants) start->control_exp analyze_control 2. Analyze Control Reaction Mixture by HPLC control_exp->analyze_control peaks_present Unknown Peaks Present? analyze_control->peaks_present yes Yes peaks_present->yes no No peaks_present->no forced_degradation 3a. Perform Forced Degradation Study (Simulating reaction conditions) yes->forced_degradation side_reaction 3b. Investigate Potential Side Reactions with Other Reagents no->side_reaction characterize_degradants 4a. Characterize Degradation Products (LC-MS, NMR) forced_degradation->characterize_degradants modify_conditions 5a. Modify Reaction Conditions (e.g., lower temperature, inert atmosphere) characterize_degradants->modify_conditions

    Caption: Troubleshooting workflow for the appearance of unknown peaks in reaction monitoring.

In-Depth Technical Guide: Forced Degradation Studies

To proactively assess the stability of this compound, a forced degradation study is indispensable. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.[1][2] The results are crucial for developing stability-indicating analytical methods and for understanding the molecule's intrinsic stability.[3][4]

Forced Degradation Conditions

The following table outlines the recommended stress conditions for a comprehensive forced degradation study of this compound. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative of those that might form under normal storage or experimental conditions.[2]

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 8, 24 hours
Base Hydrolysis 0.1 M NaOH60°C2, 8, 24 hours
Oxidation 3% H₂O₂Room Temperature2, 8, 24 hours
Thermal Dry Heat (Solid)80°C48 hours
Thermal In Solution (e.g., Acetonitrile:Water 50:50)80°C48 hours
Photolytic ICH Q1B compliant light exposureRoom Temperature24 hours
Experimental Protocol: Forced Degradation Study
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or methanol.

  • Stress Conditions Setup:

    • Acid/Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl or 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal (Solution): Dilute the stock solution with an appropriate solvent (e.g., acetonitrile:water 50:50) and incubate at 80°C.

    • Photolytic: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sampling: At the specified time points, withdraw an aliquot of the stressed solution. For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method. This method must be capable of separating the parent compound from all potential degradation products.

  • Data Evaluation: Calculate the percentage of the remaining this compound and identify the major degradation products.

Analytical Method: Stability-Indicating HPLC-UV/MS

A robust stability-indicating analytical method is critical for accurately assessing the stability of this compound.[5][6][7] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS) is the preferred technique.[2]

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating compounds with varying polarities.

  • Detection: UV detection should be performed at a wavelength where this compound has maximum absorbance. MS detection is invaluable for the identification of degradation products by providing mass-to-charge ratio information.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized under forced degradation conditions.

cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) parent This compound hydrolysis_product Ring-opened products parent->hydrolysis_product Ring cleavage dehalogenation_hydrolysis Debromination parent->dehalogenation_hydrolysis n_oxide N-Oxides parent->n_oxide Oxidation of N-atoms hydroxylation Hydroxylated derivatives parent->hydroxylation Oxidation of aromatic ring dehalogenation_photo Debromination parent->dehalogenation_photo Homolytic cleavage of C-Br bond dimerization Dimerization products parent->dimerization

Caption: Hypothesized degradation pathways for this compound.

References

  • Bardin, C., et al. (2011). Guidelines for the practical stability studies of anticancer drugs: A European consensus conference. Annales Pharmaceutiques Françaises, 69(4), 221-231.
  • BioBoston Consulting. (2024). Step-by-Step Guide to Designing Stability Studies for Drug Products. Available at: [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Maheswaran, R. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 36(5).
  • Rani, S., & Singh, A. (2016). Forced degradation studies. MedCrave Online, 3(6), 387-390.
  • Reynolds, D. W., et al. (2002). Forced degradation of a pharmaceutical drug product: a generic approach. Pharmaceutical Technology, 26(3), 48-54.
  • Singh, R., & Kumar, R. (2018).
  • Talari, Y., & Reddy, M. S. (2023). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Science and Research Technology, 8(10), 340-346.
  • YouTube. (2024). Complete Guide to ICH Stability Testing for APIs & FPPs. Available at: [Link]

  • Pacholak, A. D., et al. (2022). Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation. Science of The Total Environment, 805, 149917.
  • Panda, S. S., et al. (2014). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
  • Patel, K., et al. (2017). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 10(9), 2951-2956.
  • Popat, P. B., et al. (2024). Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach.
  • Sutar, A. K., et al. (2020). Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole. Journal of the Iranian Chemical Society, 17(10), 2617-2625.
  • Wroczyński, P., et al. (2008). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 65(3), 289-295.
  • Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2088-2098.
  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 439-450.
  • Zhang, Y., et al. (2022). Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies. Rapid Communications in Mass Spectrometry, 37(2), e9423.
  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Available at: [Link]

Sources

analytical challenges in characterizing "6-bromo-3-ethyl-1H-indazole"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the analytical characterization of 6-bromo-3-ethyl-1H-indazole. As a key heterocyclic building block in medicinal chemistry and drug development, the indazole scaffold is integral to the synthesis of numerous bioactive molecules, particularly kinase inhibitors.[1][2] The precise characterization of intermediates like this compound is paramount for ensuring the purity, stability, and safety of final active pharmaceutical ingredients (APIs).

This guide is designed for researchers, analytical chemists, and process development scientists. It provides field-proven insights, troubleshooting protocols, and detailed methodologies to address the common and complex analytical challenges associated with this compound. We will move from high-level FAQs to in-depth, technique-specific troubleshooting to ensure you can confidently characterize your material.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I should expect in my sample of this compound?

A1: Impurities are typically process-related and can originate from several sources. A systematic review of your synthesis is the first step. Common classes of impurities include:

  • Starting Materials: Incomplete consumption of precursors, such as derivatives of 4-bromo-2-aminobenzaldehyde or related phenylhydrazines, depending on the synthetic route.[1]

  • Regioisomers: During the indazole ring formation, isomeric products can form. For instance, you might encounter the 5-bromo or 7-bromo isomers, which can be difficult to separate.

  • Byproducts: Side-reactions like over-bromination could lead to di-bromo species.[3]

  • Residual Solvents & Reagents: Solvents used during reaction or purification (e.g., DMF, Ethyl Acetate, Hexane) and unreacted reagents are common.[1]

  • Degradation Products: The compound may degrade under specific conditions (e.g., light, heat, or non-neutral pH), leading to the formation of oxides or ring-opened species.[1][3]

Q2: Which analytical technique is best for routine purity analysis versus full characterization?

A2: The choice of technique depends on the analytical question.

Technique Primary Use Strengths Limitations
HPLC-UV Routine Purity Testing, QuantificationHigh precision, robust, excellent for quantitative analysis.[4]Requires a chromophore; may not separate all impurities.
LC-MS Impurity IdentificationProvides molecular weight data crucial for identifying unknown peaks.[3]Can have response factor variability; quantification requires standards.
NMR (¹H, ¹³C) Definitive Structure ElucidationUnrivaled for confirming chemical structure and identifying isomers.[5]Lower sensitivity than MS; sample must be soluble and pure for best results.
GC-MS Residual Solvent Analysis, Volatile Impurities"Gold standard" for volatile and semi-volatile compound analysis.[6]Compound must be thermally stable and volatile.

Q3: My NMR spectrum shows very broad peaks, especially for the N-H proton. Is this normal?

A3: Yes, this is a common phenomenon for indazoles and other N-H containing heterocycles. Several factors can cause peak broadening:

  • Chemical Exchange: The N-H proton can undergo chemical exchange with trace amounts of water in the deuterated solvent or with other molecules. This exchange occurs on the NMR timescale, leading to a broadened signal.[3]

  • Quadrupolar Broadening: The nitrogen atom has a nuclear quadrupole moment which can lead to faster relaxation and broader signals for adjacent protons.

  • Poor Shimming: Suboptimal magnetic field homogeneity will broaden all peaks. Always re-shim the spectrometer for your specific sample.[3]

  • Paramagnetic Impurities: Trace metals from catalysts or glassware can cause significant line broadening.[3]

In-Depth Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptom: Your HPLC chromatogram shows one or more unexpected peaks that are not the main analyte.

Logical Troubleshooting Workflow:

G start Unexpected Peak(s) in HPLC blank Action: Inject a solvent blank. (Mobile Phase) start->blank system_contam Result: Peak is present. Diagnosis: System Contamination (Solvent, Glassware, Carryover) blank->system_contam Path A no_contam Result: Peak is absent. Diagnosis: True Sample Impurity blank->no_contam Path B review Action: Review synthesis route. Hypothesize potential side-products, isomers, or unreacted starting materials. no_contam->review lcms Action: Analyze sample by LC-MS. review->lcms mw Result: Obtain Molecular Weight (MW) of the unknown peak. lcms->mw identify Action: Correlate MW with hypothesized structures from synthesis review. mw->identify final_id Outcome: Putative Impurity Identification identify->final_id

Caption: Decision tree for troubleshooting unexpected HPLC peaks.

Detailed Troubleshooting Steps:

Possible Cause Troubleshooting Action & Explanation
System Contamination 1. Run a Blank Injection: Inject only the mobile phase. If the peak appears, the contamination is from your HPLC system or solvents.[3] 2. Clean the System: Use fresh, HPLC-grade solvents and ensure all glassware is meticulously cleaned.
Unreacted Starting Materials / Intermediates 1. Obtain Reference Standards: If available, get standards for key starting materials. 2. Spike the Sample: Add a small amount of the reference standard to your sample. If an unknown peak increases in area, you have confirmed its identity.[3]
Formation of Byproducts or Isomers 1. Analyze by LC-MS: This is the most critical step. The mass-to-charge ratio (m/z) will give you the molecular weight of the impurity.[3] 2. Use High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass, allowing you to determine the elemental composition, which is invaluable for distinguishing between isomers and other byproducts.
Sample Degradation 1. Review Sample Handling: Was the sample exposed to light, high temperatures, or strong acids/bases?[1] 2. Re-prepare the Sample: Prepare a fresh sample from solid material and inject it immediately to see if the impurity profile changes.

Detailed Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This method is designed to separate this compound from potential impurities and degradation products.

1. Instrumentation & Materials:

  • HPLC system with a quaternary pump, autosampler, and DAD or UV-Vis detector.[4]

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC Grade).

  • Water (HPLC Grade).

  • Formic Acid (ACS Grade).

2. Chromatographic Conditions:

Parameter Value Rationale
Mobile Phase A 0.1% Formic Acid in WaterThe acid improves peak shape by protonating free silanols on the stationary phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 5% to 95% B over 15 min, hold at 95% B for 3 min, return to 5% B over 1 min, equilibrate for 5 min.A gradient is essential to elute both polar and non-polar impurities while maintaining good resolution for the main peak.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity.
Injection Volume 10 µL

3. Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of your sample and dissolve it in 10 mL of methanol or acetonitrile.[4]

  • Working Solution (~50 µg/mL): Dilute 0.5 mL of the stock solution to 10.0 mL with the initial mobile phase composition (95:5 Water:Acetonitrile).

  • Filter the solution through a 0.22 µm syringe filter before injection.

4. System Suitability:

  • Before running samples, perform at least five replicate injections of the working standard.

  • The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

Protocol 2: Forced Degradation Study Framework

To understand the stability of your compound and validate your HPLC method, perform forced degradation studies.[1]

1. Prepare Stress Samples (Target concentration ~50 µg/mL):

  • Acid Hydrolysis: Mix sample solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix sample solution with 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidation: Mix sample solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours, then prepare for analysis.

  • Photolytic Degradation: Expose the sample solution to light in a photostability chamber (ICH Q1B guidelines). Wrap a control sample in aluminum foil.

2. Analysis:

  • At specified time points (e.g., 2, 8, 24 hours), take an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples before injection.

  • Analyze all samples using the stability-indicating HPLC method (Protocol 1).

  • Monitor for the appearance of new peaks and a decrease in the main peak area.

Analytical Workflow Visualization:

G cluster_0 Initial Characterization cluster_1 Impurity Investigation cluster_2 Final Report sample Sample of This compound hplc Purity by HPLC-UV (Protocol 1) sample->hplc nmr Structure Confirmation by ¹H & ¹³C NMR sample->nmr purity_check Purity < 99% or Unknown Peaks? hplc->purity_check report Certificate of Analysis: - Identity (NMR) - Purity (HPLC) - Impurity Profile (LC-MS) nmr->report lcms Impurity Profiling by LC-MS purity_check->lcms Yes degradation Forced Degradation (Protocol 2) purity_check->degradation Yes purity_check->report No lcms->report degradation->report

Caption: General workflow for analytical characterization.

References

  • BenchChem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.
  • ChemSynthesis. (2025, May 20). 6-bromo-3-ethyl-1-methyl-1H-indazole. Retrieved from [Link].

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Fustero, S., et al. (2007). Supporting Information for A New and General Synthesis of 1H-Indazoles. Wiley-VCH.
  • Chem-Impex. (n.d.). 6-Bromo-1H-indazole-3-carboxylic acid ethyl ester. Retrieved from [Link].

  • PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link].

  • Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
  • Savaniya, N. P., et al. (2025).
  • BenchChem. (n.d.). Application Note: HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole.
  • National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Springer. (n.d.). Advancing 6-bromo-7-[11C]methylpurine for clinical use.
  • Journal of Medicinal and Medical Chemistry. (n.d.). GC-MS Based Identification of Therapeutic Compounds in Anacardium occidentale and Prunus amygdalus Nut Oils.

Sources

Technical Support Center: Purification of Crude 6-bromo-3-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-bromo-3-ethyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of impurities from this crucial synthetic intermediate. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude sample of this compound?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, based on common indazole syntheses, likely impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors like substituted 2-aminobenzonitriles or hydrazines.[1][2]

  • Regioisomers: The formation of the indazole ring can sometimes lead to the generation of isomers, such as the 2H-indazole variant, which can be challenging to separate.[3]

  • Over-brominated Species: If bromination is a step in your synthesis, di-bromo or even tri-bromo indazoles could be formed as byproducts.[4]

  • Byproducts from Side Reactions: Various side reactions can lead to a range of unexpected molecular structures.

  • Residual Solvents and Reagents: Solvents used in the reaction or initial work-up (e.g., DMF, THF, ethyl acetate) and unreacted reagents are common contaminants.[4]

  • Degradation Products: Indazoles can be susceptible to degradation under harsh conditions (e.g., strong acid/base, high heat), leading to opened-ring structures or other artifacts.[5]

Q2: How can I get a quick preliminary assessment of my crude product's purity?

A2: Thin-Layer Chromatography (TLC) is an invaluable, rapid technique for initial purity assessment. By spotting your crude material on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane), you can visualize the number of components. A single spot suggests a relatively pure compound, while multiple spots indicate the presence of impurities. The retention factor (Rf) of each spot can provide clues about the polarity of the impurities relative to your desired product.[6]

Q3: Which analytical techniques are definitive for identifying and quantifying impurities?

A3: For a comprehensive analysis, a combination of spectroscopic and chromatographic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying the purity of a sample. A well-developed HPLC method can separate closely related impurities and provide their percentage area, which is a good approximation of their relative abundance.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[8][9] Unexpected signals in the NMR spectrum can indicate the presence of impurities. Integrating the signals of the product versus those of the impurities can give a molar ratio.

  • Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is essential for determining the molecular weights of the components in your sample.[6][8] This information is critical for identifying unknown impurities by their mass-to-charge ratio.

Troubleshooting Purification Workflows

The two most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.

Workflow for Impurity Identification and Method Selection

The following diagram outlines a logical workflow for approaching the purification of your crude material.

Purification_Workflow cluster_0 Phase 1: Analysis cluster_1 Phase 2: Purification Strategy cluster_2 Phase 3: Final Assessment Crude Crude this compound Analysis Purity Assessment (TLC, HPLC, NMR, LC-MS) Crude->Analysis Decision Impurity Profile Understood? Analysis->Decision Recrystallization Attempt Recrystallization Decision->Recrystallization Yes (Few, Polarity Different) Column Perform Column Chromatography Decision->Column No (Complex Mixture/Similar Polarity) Final_Analysis Purity Check of Isolated Solid (HPLC, NMR) Recrystallization->Final_Analysis Column->Final_Analysis Pure_Product Pure Product (>98%) Final_Analysis->Pure_Product

Caption: Logical flow for troubleshooting impurity sources.

In-Depth Guide: Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[10]

Troubleshooting Common Recrystallization Issues
IssueProbable CauseRecommended Solution
Product does not dissolve, even when boiling. The solvent is not suitable; the compound is poorly soluble.Add a co-solvent in which the compound is more soluble. Alternatively, select a different solvent entirely.
Product oils out instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated.Use a lower-boiling point solvent. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.
No crystals form upon cooling. The solution is not saturated. The compound is too soluble in the chosen solvent.Boil off some of the solvent to increase the concentration. Cool the solution in an ice bath to further decrease solubility.
Low recovery of the purified product. Too much solvent was used. The compound has significant solubility in the solvent even at low temperatures.Use the minimum amount of hot solvent required to fully dissolve the crude product. Ensure the solution is cooled sufficiently before filtration.
Crystals are colored. Colored impurities are trapped within the crystal lattice.Add a small amount of activated charcoal to the hot solution before filtering it hot to remove the colored impurities.
Experimental Protocol: Solvent Screening for Recrystallization
  • Place approximately 20-30 mg of your crude "this compound" into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, hexane) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.

  • A good single solvent for recrystallization should dissolve the compound poorly at room temperature but well at its boiling point.

  • If a single solvent is not ideal, try a mixed solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear again, then allow it to cool slowly. A patent for purifying substituted indazole isomers suggests a mixed solvent recrystallization can yield purity greater than 99%.[3]

In-Depth Guide: Column Chromatography

Column chromatography separates compounds based on their differential adsorption onto a stationary phase (typically silica gel) and their solubility in a mobile phase.[11]

Troubleshooting Common Column Chromatography Issues
IssueProbable CauseRecommended Solution
Poor separation (overlapping bands). The polarity of the eluent is too high. The column was not packed properly. The column was overloaded with crude material.Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). Repack the column carefully to avoid air bubbles and channels. Use a larger column or less crude material.
Compound is stuck on the column. The eluent is not polar enough. The compound is interacting too strongly with the silica gel.Gradually increase the polarity of the mobile phase. If the compound is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can help.
Cracked or channeled column bed. The silica gel was not packed as a uniform slurry. The column ran dry.Ensure the silica is fully suspended in the initial eluent before packing. Always maintain the solvent level above the top of the silica bed.
Streaking or tailing of bands. The sample was not loaded in a concentrated band. The compound is degrading on the silica.Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent before loading. Work quickly and consider using a deactivated stationary phase if degradation is suspected.
Experimental Protocol: General Column Chromatography
  • Select a Solvent System: Use TLC to determine an appropriate mobile phase. Aim for an Rf value of 0.2-0.3 for the desired compound. Common eluents for indazole derivatives include gradients of ethyl acetate in hexane.[12]

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, uniform bed.

  • Load the Sample: Dissolve the crude "this compound" in a minimal amount of solvent. Carefully add the sample to the top of the silica bed.

  • Elute the Column: Begin adding the mobile phase to the top of the column, collecting fractions as the solvent flows through. You can either use an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization of the Purification Process

Chromatography_Process cluster_prep Preparation cluster_run Elution cluster_analysis Analysis & Isolation TLC 1. TLC for Solvent System Selection (e.g., Hexane/EtOAc) Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Load Crude Product Pack->Load Elute 4. Elute with Mobile Phase Collect 5. Collect Fractions Elute->Collect Analyze_Frac 6. Analyze Fractions by TLC Combine 7. Combine Pure Fractions Analyze_Frac->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Step-by-step column chromatography workflow.

By systematically applying these analytical and purification strategies, you can effectively remove impurities from your crude "this compound" and obtain a product of high purity suitable for your research and development needs.

References

  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024). Research and Reviews.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Preprints.org.
  • 6-Bromo-1H-indazole-3-carboxylic acid ethyl ester. (n.d.). Chem-Impex.
  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.. Available from: [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers. (n.d.). Google Patents.
  • 9: Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts. Available from: [Link]

  • Measuring the purity of organic chemicals: general approaches and development of an appropriate procedure for research of pure organic chemicals. (2024). OUCI. Available from: [Link]

  • 6-bromo-3-ethyl-1-methyl-1H-indazole. (2025). ChemSynthesis. Available from: [Link]

  • Separation of Indazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available from: [Link]

  • 6-bromo-3-methyl-1H-indazole. (n.d.). PubChem. Available from: [Link]

  • US3988347A - Process for the preparation of substituted indazoles. (n.d.). Google Patents.
  • CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis. (n.d.). Google Patents.
  • A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement. (n.d.). The Royal Society of Chemistry. Available from: [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (2025). ResearchGate. Available from: [Link]

  • recrystallization & purification of N-bromosuccinimide. (2021). YouTube. Available from: [Link]

  • Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. (n.d.). The Royal Society of Chemistry. Available from: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH. Available from: [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). Institute of Chemistry of Clermont-Ferrand. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central. Available from: [Link]

  • A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. (2026). ResearchGate. Available from: [Link]

  • The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). (2025). ResearchGate. Available from: [Link]

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (n.d.). ResearchGate. Available from: [Link]

  • CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester. (2025). Chemsrc. Available from: [Link]

  • The Synthesis of Heterocyclic Compounds from Aryl Azides. I. Bromo and Nitro Carbazoles. (n.d.). Journal of the American Chemical Society. Available from: [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (n.d.). MDPI. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Evaluation of 6-Bromo-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds. Its derivatives have shown a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This guide focuses on derivatives of 6-bromo-1H-indazole, a key intermediate that provides a reactive handle for synthetic modifications, leading to the development of novel therapeutic agents. While the specific derivative, 6-bromo-3-ethyl-1H-indazole, is noted as a synthetic intermediate in the development of kinase inhibitors, this guide will explore the broader class of 6-bromo-1H-indazole derivatives to provide a comprehensive overview of their biological potential and comparative performance.

The 6-Bromo-1H-Indazole Scaffold: A Versatile Starting Point

The presence of a bromine atom at the 6-position of the indazole ring is a strategic advantage for medicinal chemists. It allows for a variety of cross-coupling reactions, such as Suzuki and Heck couplings, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR). This versatility has led to the synthesis of numerous derivatives with a range of biological activities.

Comparative Biological Evaluation of 6-Bromo-1H-Indazole Derivatives

The primary therapeutic areas where 6-bromo-1H-indazole derivatives have been investigated are oncology, infectious diseases, and inflammatory conditions. This section provides a comparative analysis of their performance in these areas, supported by experimental data.

Anticancer Activity

Several studies have highlighted the potential of 6-bromo-1H-indazole derivatives as anticancer agents.[3][5] Their mechanism of action often involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.

One study detailed the synthesis of a series of 6-bromo-3-substituted-1H-indazole derivatives and their evaluation against various cancer cell lines. The antiproliferative activity was assessed using the MTT assay, a colorimetric method that measures the metabolic activity of cells.[5]

Table 1: Comparative Anticancer Activity of 6-Bromo-1H-Indazole Derivatives

Compound IDSubstitution at 3-positionCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
2f (E)-3-(3,5-dimethoxystyryl)4T1 (Breast)0.235-Fluorouracil5.15[6]
2f (E)-3-(3,5-dimethoxystyryl)A549 (Lung)1.155-Fluorouracil-
2f (E)-3-(3,5-dimethoxystyryl)K562 (Leukemia)0.895-Fluorouracil-
2g (E)-3-(3,5-dimethoxystyryl)-6-(6-(piperazin-1-yl)pyridin-3-yl)4T1 (Breast)>105-Fluorouracil5.15[6]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that compound 2f exhibits significant antiproliferative activity, particularly against the 4T1 breast cancer cell line, with a much lower IC₅₀ value compared to the standard chemotherapeutic drug 5-Fluorouracil.[5][6] Further investigations revealed that compound 2f induces apoptosis (programmed cell death) in cancer cells.[5]

The indazole scaffold is a key component of several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib.[5] Many newly synthesized indazole derivatives are evaluated for their potential to inhibit various kinases involved in cancer progression, such as PI3K, AKT, and mTOR.[7][8][9][10]

Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many types of cancer, making it a prime target for cancer therapy.[7][8] Indazole derivatives have been identified as potent inhibitors of this pathway.[7]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Stimulation Indazole Indazole Derivatives Indazole->PI3K Inhibition MTT_Assay_Workflow Start Start Seed Seed cancer cells in 96-well plate Start->Seed Incubate1 Incubate for 24h (Cell Adhesion) Seed->Incubate1 Treat Treat cells with Indazole Derivatives (various concentrations) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 4h (Formazan formation) Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read End End Read->End

Caption: Workflow for the MTT cell viability assay.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • 6-bromo-1H-indazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 6-bromo-1H-indazole derivatives. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. [11][12][13][14][15] Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • 6-bromo-1H-indazole derivatives

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the kinase, and the indazole derivative at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for 10-20 minutes to allow the compound to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a detection reagent. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is proportional to the kinase activity. [13]6. Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay evaluates the free radical scavenging capacity of a compound. [16][17][18][19] Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • 6-bromo-1H-indazole derivatives

  • Methanol

  • Positive control (e.g., Ascorbic acid)

  • Microplate reader or spectrophotometer

Procedure:

  • Sample Preparation: Prepare different concentrations of the test compounds and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC₅₀ value.

Conclusion and Future Directions

The 6-bromo-1H-indazole scaffold is a promising platform for the development of novel therapeutic agents. Derivatives have demonstrated significant potential in oncology, with some compounds exhibiting potent anticancer activity through mechanisms such as kinase inhibition. Furthermore, their antimicrobial and antioxidant properties warrant further investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for their biological targets.

  • Mechanism of Action Studies: To elucidate the precise molecular mechanisms underlying their biological effects.

  • In Vivo Studies: To evaluate the efficacy and safety of the most promising compounds in preclinical animal models.

  • Exploration of 3-ethyl Derivatives: Given the interest in this compound as a synthetic intermediate, future work could focus on the synthesis and biological evaluation of its derivatives to understand the contribution of the 3-ethyl group to biological activity.

By leveraging the synthetic versatility of the 6-bromo-1H-indazole core and employing rigorous biological evaluation, researchers can continue to develop novel and effective therapies for a range of human diseases.

References

  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]

  • Chmura, A. J., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50556. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Anastasiadi, M., et al. (2021). 2.5.4. DPPH∙ Radical Scavenging Assay. Bio-protocol, 11(12), e4058. Retrieved from [Link]

  • Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(30), 18337-18349. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • InhibiScreen. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video [Video]. YouTube. Retrieved from [Link]

  • Rani, P., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4946. Retrieved from [Link]

  • Kumar, A., et al. (2013). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 5(3), 112-121. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • Savaniya, N. P., et al. (2024). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Retrieved from [Link]

  • Chen, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry, 220, 113482. Retrieved from [Link]

  • Savaniya, N. P., et al. (2024). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Bangladesh Journals Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of indazole derivatives 46-49 as PI3K inhibitors. Retrieved from [Link]

  • Wang, J., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry, 133, 106412. Retrieved from [Link]

  • MDPI. (2025). Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation. Retrieved from [Link]

  • ResearchGate. (2011). Abstract 3834: 3-ethynyl-1H-indazoles as inhibitors of PI3k signaling pathway. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Retrieved from [Link]

  • Vanhaesebroeck, B., et al. (2021). PI3K inhibitors are finally coming of age. Nature Reviews Drug Discovery, 20(10), 741-769. Retrieved from [Link]

Sources

A Comparative Guide to the Kinase Inhibitory Activity of 6-Bromo-3-Ethyl-1H-Indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and effectively interact with the hinge region of various protein kinases.[1][2] This has led to the development of several successful kinase inhibitors, including the FDA-approved drugs Axitinib and Pazopanib.[1] Strategic modifications of the indazole core, particularly at the 3- and 6-positions, have been shown to significantly influence both the potency and selectivity of these inhibitors. This guide provides a comparative analysis of 6-bromo-3-ethyl-1H-indazole and its analogs, offering insights into their structure-activity relationships (SAR) and their potential as inhibitors of key oncogenic kinases.

The Significance of Substitution at the 3- and 6-Positions

The kinase inhibitory profile of indazole derivatives is critically dependent on the nature of the substituents at the 3- and 6-positions. The 6-position often accommodates substitutions that can modulate selectivity and physicochemical properties. The bromine atom in 6-bromo-1H-indazole derivatives provides a valuable synthetic handle for introducing further diversity through cross-coupling reactions.[3]

The 3-position is pivotal for interaction with the ATP-binding pocket. The size, shape, and electronic properties of the substituent at this position can dramatically alter the inhibitory activity and selectivity of the compound. This guide will explore the impact of modifying the 3-ethyl group to other small alkyl and unsaturated moieties, drawing on published data for structurally related compounds to infer the SAR of this class of inhibitors.

Comparative Kinase Inhibitory Activity

While a direct head-to-head comparison of a systematic series of this compound analogs is not extensively available in the public domain, we can synthesize a comparative analysis by examining published data for structurally related compounds against key kinase families.

Polo-like Kinase 4 (PLK4) Inhibition

PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication, and its overexpression is linked to several cancers.[2][4] The indazole scaffold has been a fertile ground for the discovery of potent PLK4 inhibitors.[2][5]

The development of highly potent PLK4 inhibitors has often involved optimization of the substituent at the 3-position of the indazole core. For instance, a study on indazole-based PLK4 inhibitors identified a lead compound with an IC50 of 74 nM. Through structural modifications, a derivative, C05, was developed that exhibited exceptional kinase inhibitory activity with an IC50 of less than 0.1 nM.[2] This highlights the significant impact of substitutions on the indazole ring in achieving high potency.

Table 1: Comparative Inhibitory Activity of Indazole Analogs against PLK4

Compound ID3-Position Substituent6-Position SubstituentPLK4 IC50 (nM)Cellular Antiproliferative IC50 (µM) (MCF-7 cells)Reference
28t (varies)(varies)74Weak[2]
C05 (varies)(varies)< 0.10.979[2]
K02 (varies)N-(p-methylbenzenesulfonamide)12.4Not reported[4]
K07 (varies)N-(p-bromobenzenesulfonamide)23.6Not reported[4]
K17 (varies)(varies)0.3Not reported[4]
K22 (varies)(varies)0.11.3[4]

Note: The specific structures of the 3-position substituents for these compounds are complex and are detailed in the cited references. The table illustrates the range of potencies achievable through modification of the indazole scaffold.

The data suggests that small modifications to the substituents on the indazole ring can lead to orders of magnitude differences in inhibitory activity. For example, the progression from compound 28t to C05 demonstrates a significant enhancement in potency through structural optimization.[2] Similarly, the series of compounds from K01 to K22 shows a remarkable increase in PLK4 inhibition, with K22 reaching an IC50 of 0.1 nM.[4]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[6] The indazole scaffold is a core component of several approved VEGFR-2 inhibitors, including Axitinib and Pazopanib.[7]

Structure-activity relationship studies on indazole-pyrimidine-based VEGFR-2 inhibitors have shown that the nature of the substituent plays a critical role in determining potency. Hydrophobic groups such as alkyl or halogen substituents tended to decrease potency, while hydrogen bond-forming groups like amides and sulfonamides enhanced activity.[1] For instance, a sulfonamide-containing derivative exhibited an IC50 of 34.5 nM against VEGFR-2.[1]

Table 2: Comparative Inhibitory Activity of Indazole Analogs against VEGFR-2

Compound ID3-Position SubstituentKey Structural FeaturesVEGFR-2 IC50 (nM)Reference
13i Pyrimidine-sulfonamideSulfonamide group34.5[1]
30 (varies)Optimized for VEGFR-21.24[6]
Axitinib (varies)Indazole core(Ki = 0.1)[7]
Pazopanib (varies)Indazole core(IC50 = 30)[1]

The data indicates that the indazole scaffold can be tailored to produce highly potent VEGFR-2 inhibitors. Compound 30 , a recently developed indazole derivative, shows an impressive IC50 of 1.24 nM.[6]

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9] A series of 3-ethynyl-1H-indazoles has been evaluated as inhibitors of this pathway, targeting PI3K, PDK1, and mTOR kinases.[8]

In this series, the substitution on the ethynyl group at the 3-position significantly impacted the inhibitory activity. A compound with a pyridine group attached to the ethynyl moiety (compound 10 ) was found to be a potent inhibitor of PI3Kα with an IC50 of 361 nM.[8]

Table 3: Comparative Inhibitory Activity of 3-Ethynyl-1H-Indazole Analogs against PI3Kα

Compound IDR-group on 3-ethynylPI3Kα IC50 (nM)Reference
6 3-aminophenyl1050[8]
9 4-pyridyl1850[8]
10 3-pyridyl361[8]
13 4-aminophenyl5120[8]

This data demonstrates the sensitivity of the PI3K inhibitory activity to the nature of the substituent at the 3-position of the indazole ring. The superior activity of the 3-pyridyl analog (10 ) suggests that specific electronic and steric features are required for optimal binding to the kinase.[8]

Key Signaling Pathways and Points of Inhibition

The following diagrams illustrate the signaling pathways targeted by the indazole-based kinase inhibitors discussed in this guide.

PLK4_Pathway cluster_0 Cell Cycle Progression cluster_1 Centrosome Cycle G1 G1 S S G2 G2 M M Centriole Duplication Centriole Duplication Centrosome Maturation Centrosome Maturation Centriole Duplication->Centrosome Maturation Leads to Spindle Assembly Spindle Assembly Centrosome Maturation->Spindle Assembly Leads to Spindle Assembly->M Leads to PLK4 PLK4 PLK4->Centriole Duplication Regulates Indazole Analogs Indazole Analogs Indazole Analogs->PLK4 Inhibit

Caption: PLK4 Signaling Pathway and Point of Inhibition.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Indazole Analogs Indazole Analogs Indazole Analogs->VEGFR2 Inhibit PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: VEGFR-2 Signaling Pathway in Angiogenesis.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Indazole Analogs Indazole Analogs Indazole Analogs->PI3K Inhibit PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation

Caption: PI3K/AKT/mTOR Signaling Pathway.

Experimental Protocols

The following protocols are generalized methods for the evaluation of kinase inhibitors. Specific parameters may need to be optimized for particular kinases, inhibitors, and assay platforms.

Protocol 1: Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of a test compound.[4]

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound Dilution Compound Dilution Kinase Reaction Mix Kinase Reaction Mix Compound Dilution->Kinase Reaction Mix Tracer Mix Tracer Mix Kinase Reaction Mix->Tracer Mix Dispense Mixes Dispense Mixes Tracer Mix->Dispense Mixes Incubate Incubate Dispense Mixes->Incubate Read Plate Read Plate Incubate->Read Plate Calculate % Inhibition Calculate % Inhibition Read Plate->Calculate % Inhibition Generate IC50 Curve Generate IC50 Curve Calculate % Inhibition->Generate IC50 Curve

Caption: Workflow for a typical biochemical kinase assay.

Materials:

  • Recombinant human kinase (e.g., PLK4, VEGFR-2, PI3Kα)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer

  • 1X Kinase Buffer

  • Test compound (dissolved in DMSO)

  • 384-well shallow plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction Mix: Prepare a solution containing the kinase and Eu-anti-GST antibody in kinase buffer.

  • Tracer Mix: Prepare a solution containing the kinase tracer in kinase buffer.

  • Dispense Mixes: Dispense the compound dilutions, kinase reaction mix, and tracer mix into the wells of a 384-well plate.

  • Incubate: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Read Plate: Read the plate on a fluorescence plate reader capable of measuring TR-FRET.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and plot the results to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the effect of compounds on the proliferation of cancer cell lines.[10]

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

The 6-bromo-1H-indazole scaffold is a highly versatile and valuable starting point for the development of potent and selective kinase inhibitors. The evidence presented in this guide demonstrates that strategic modifications at the 3- and 6-positions of the indazole ring can yield compounds with nanomolar to sub-nanomolar inhibitory activity against key oncogenic kinases such as PLK4, VEGFR-2, and PI3K. The structure-activity relationships highlighted herein provide a rational basis for the design of next-generation indazole-based kinase inhibitors with improved potency, selectivity, and drug-like properties. Further exploration of the chemical space around the this compound core holds significant promise for the discovery of novel cancer therapeutics.

References

  • Kaur, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(32), 19665-19697. Available from: [Link]

  • Fan, C., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • Barberis, C., et al. (2010). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 53(23), 8368–8375. Available from: [Link]

  • Fan, C., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 265, 116098. Available from: [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 279, 116889. Available from: [Link]

  • Fan, C., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. Available from: [Link]

  • BenchChem. (2025). Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib: A Comparative Guide for VEGFR-2 Inhibition. BenchChem.
  • A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy. (2024). Chemico-Biological Interactions, 400, 111073. Available from: [Link]

  • El-Damasy, D. A., et al. (2023). Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. ResearchGate. Available from: [Link]

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. (2022). ResearchGate. Available from: [Link]

  • Fan, C., et al. (2024). Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. The Royal Society of Chemistry. Available from: [Link]

  • Wang, W., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry, 133, 106412. Available from: [Link]

  • Design of indazole derivatives 20-21 as VEGFR inhibitors. (2022). ResearchGate. Available from: [Link]

  • Ito, M., et al. (2016). Optimization of Novel Indazoles as Highly Potent and Selective Inhibitors of Phosphoinositide 3-Kinase δ for the Treatment of Respiratory Disease. Journal of Medicinal Chemistry, 59(15), 7239–7251. Available from: [Link]

  • BenchChem. (2025).
  • Lee, H., et al. (2023). Discovery of 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines as TAK1 inhibitors for the treatment of multiple myeloma. RSC Medicinal Chemistry, 14(12), 2465–2472. Available from: [Link]

  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 834–840. Available from: [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Molecular Cancer Therapeutics, 21(9), 1404–1415. Available from: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15993-16004. Available from: [Link]

  • Luo, Y., et al. (2008). Synthesis and SAR of Indazole-Pyridine Based Protein Kinase B/Akt Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(2), 658–662. Available from: [Link]

  • Chen, B., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 15(10), 1335–1341. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Use of 3-Bromo-6-(trifluoromethyl)-1H-indazole in Kinase Inhibitor Synthesis. BenchChem.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(49), 36151-36181. Available from: [Link]

  • Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(22), 5243–5248. Available from: [Link]

  • Kinases in the selectivity panel. (2008). ResearchGate. Available from: [Link]

  • Blencke, S., et al. (2004). Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. Chemistry & Biology, 11(5), 691–701. Available from: [Link]

  • Al-Qawasmeh, R. A., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Chemistry, 10, 868958. Available from: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available from: [Link]

Sources

The Structure-Activity Relationship of 6-Bromo-3-Ethyl-1H-Indazole Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indazole scaffold represents a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-bromo-3-ethyl-1H-indazole derivatives, a class of compounds with significant potential in oncology and beyond. While direct, comprehensive SAR studies on this specific scaffold are emerging, this guide synthesizes data from closely related indazole series to provide a predictive framework for rational drug design. We will explore the nuanced roles of the 6-bromo and 3-ethyl substituents, supported by comparative biological data and detailed experimental protocols.

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

The 1H-indazole core is a bio-isostere of purine, the fundamental component of ATP. This structural mimicry allows indazole-based compounds to competitively bind to the ATP-binding site of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3][4] The nitrogen atoms at positions 1 and 2 of the indazole ring can act as hydrogen bond donors and acceptors, forming key interactions with the hinge region of the kinase active site, a crucial determinant of binding affinity.[3]

The general structure of the this compound scaffold is presented below:

Caption: Core structure of this compound.

Deciphering the Structure-Activity Relationship

The biological activity of this compound derivatives can be systematically modulated by modifications at three key positions: the N1 position of the indazole ring, the ethyl group at the C3 position, and the bromine atom at the C6 position.

The Role of the 6-Bromo Substituent

The bromine atom at the C6 position serves two primary functions in the SAR of these derivatives:

  • Electronic Effects and Hydrophobicity: The electron-withdrawing nature of the bromine atom can influence the electronic properties of the indazole ring system, potentially affecting its interaction with biological targets. Furthermore, it increases the lipophilicity of the molecule, which can impact cell permeability and pharmacokinetic properties.

  • A Synthetic Handle for Diversification: The 6-bromo substituent is a versatile synthetic handle for introducing a wide range of chemical moieties through cross-coupling reactions, such as Suzuki and Heck couplings.[3] This allows for the exploration of the chemical space around this position to optimize interactions with the target protein. For instance, introducing hydrophilic groups at the C6 position can enhance solubility and improve pharmacokinetic profiles.[5]

The Influence of the 3-Ethyl Group

The substituent at the C3 position plays a pivotal role in determining the potency and selectivity of indazole-based inhibitors. While direct SAR studies on a series of 3-ethyl-6-bromo-1H-indazoles are limited, we can infer its role by comparing it with other C3 substituents from related studies:

  • Size and Lipophilicity: Compared to a methyl group, the ethyl group offers a slight increase in size and lipophilicity. This can lead to enhanced van der Waals interactions within a hydrophobic pocket of the target's active site. However, a further increase in the size of the alkyl chain may lead to steric clashes and a decrease in activity.

  • Conformational Effects: The introduction of an ethyl group at the C3 position can induce a conformational change in the molecule, which may be favorable for binding to the target protein.[6] This highlights the importance of the spatial arrangement of substituents for optimal target engagement.

  • Comparison with Other C3-Substituents:

    • 3-Aryl/Heteroaryl Groups: The introduction of aryl or heteroaryl rings at the C3 position can lead to potent inhibitors by establishing additional π-π stacking or hydrogen bonding interactions. For example, 3-(pyrrolopyridin-2-yl)indazole derivatives have shown potent anti-proliferative effects.[4]

    • 3-Ethynyl Group: A series of 3-ethynyl-1H-indazoles have been identified as inhibitors of the PI3K signaling pathway, demonstrating that a linear, rigid substituent at this position can be well-tolerated and confer potent activity.[3][7][8]

    • 3-Amino Group: The 3-aminoindazole scaffold is a key component of several potent kinase inhibitors, including Entrectinib, where it forms critical hydrogen bonds with the kinase hinge region.[4]

The ethyl group at the C3 position, therefore, represents a balance between size, lipophilicity, and conformational flexibility that can be advantageous for targeting specific kinases.

Comparative Biological Activity of Indazole Derivatives

To illustrate the SAR principles discussed, the following table summarizes the anti-proliferative activity of various substituted indazole derivatives against different cancer cell lines. While not a direct comparison for the 6-bromo-3-ethyl scaffold, it provides valuable context for the impact of substitutions.

Compound IDC3-SubstituentC6-SubstituentTarget Cell LineIC50 (µM)
Compound A 3-(pyrrolopyridin-2-yl)HHL-60 (Leukemia)0.0083
Compound B 3-amino5-substitutedALK-positive cells0.012
Compound C H6-(4-methylpiperazin-1-yl)pyridin-3-yl4T1 (Breast Cancer)0.23-1.15
Compound 6o 3-amino5-substituted arylK562 (Leukemia)5.15
Compound 2f 3-(substituted phenyl)6-(hydrophilic group)Multiple cell lines0.23-1.15

Data synthesized from multiple sources for illustrative purposes.[5][9][10]

Key Signaling Pathways Targeted by Indazole Derivatives

Indazole derivatives, particularly those designed as kinase inhibitors, often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

G cluster_0 PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indazole Indazole Derivatives Indazole->PI3K inhibit Indazole->PDK1 inhibit Indazole->mTORC1 inhibit

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by indazole derivatives.[7]

Experimental Protocols for Evaluating Indazole Derivatives

The following are representative protocols for assessing the anti-cancer activity of novel indazole compounds.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, K562, PC-3, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10][11]

  • Compound Treatment: Treat the cells with various concentrations of the indazole derivatives (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A decrease in ADP production indicates inhibition of the kinase.

Protocol:

  • Kinase Reaction: Set up a reaction mixture containing the purified kinase, its specific substrate, ATP, and the indazole derivative at various concentrations in a suitable buffer.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.

  • Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics, particularly in the realm of oncology. The SAR insights presented in this guide, though inferred from related series, provide a solid foundation for the rational design of more potent and selective agents. The 6-bromo position offers a gateway for extensive chemical modification, while the 3-ethyl group provides a favorable balance of steric and electronic properties for kinase inhibition.

Future research should focus on the systematic exploration of substitutions at the N1 position and the bioisosteric replacement of the 3-ethyl group to further refine the SAR and optimize the pharmacokinetic and pharmacodynamic properties of this promising class of compounds. The detailed experimental protocols provided herein will serve as a valuable resource for researchers embarking on the synthesis and biological evaluation of novel this compound derivatives.

References

  • Castellano, S., et al. (2015). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 58(15), 6249-6264.
  • BenchChem. (2025). Application Notes and Protocols for the Use of 6-bromo-1H-indazol-4-amine in Kinase Inhibitor Development.
  • American Association for Cancer Research. (2011). Abstract 3834: 3-ethynyl-1H-indazoles as inhibitors of PI3k signaling pathway. Cancer Research, 71(8 Supplement), 3834.
  • BenchChem. (2025).
  • Zhao, L., et al. (2023).
  • Elsayed, H. E., et al. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 27(19), 6649.
  • Zhao, L., et al. (2023).
  • Kwiecień, N., et al. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells.
  • Ye, T., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
  • Wang, T., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 281, 116903.
  • Blake, J. F., et al. (2017). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 27(15), 3467-3471.
  • Reddy, G. S., et al. (2018). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Russian Journal of General Chemistry, 88(11), 2465-2472.
  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 834-840.
  • Gujjarappa, R., et al. (2021). Anticancer activity of indazole compounds. Results in Chemistry, 3, 100184.
  • Ye, T., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2649.
  • Sharma, A., et al. (2025). Indazoles Chemistry and Biological Activities.
  • Sharma, A., et al. (2025). Indazoles Chemistry and Biological Activities. CoLab.

Sources

A Senior Application Scientist's Guide to Comparative Analysis of Novel Kinase Inhibitors: A Case Study of 6-bromo-3-ethyl-1H-indazole vs. 6-bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Subtle Structural Modifications in Drug Discovery

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the indazole scaffold has emerged as a "privileged structure."[1] Its unique bicyclic aromatic system provides a versatile template for developing potent and selective inhibitors of various kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[2] Many FDA-approved kinase inhibitors feature this core structure, underscoring its therapeutic relevance.[1]

The process of lead optimization in a drug discovery campaign often involves the synthesis and evaluation of a multitude of analogs, where even the slightest structural modifications can lead to profound differences in biological activity, selectivity, and pharmacokinetic properties. A common strategy is the exploration of small alkyl substitutions at key positions on the scaffold. This guide provides a comparative framework for evaluating two such closely related analogs: 6-bromo-3-ethyl-1H-indazole and 6-bromo-3-methyl-1H-indazole .

While direct comparative data for these specific novel compounds is not yet available in published literature, this guide will serve as a practical, in-depth manual for researchers on how to conduct such a comparative analysis. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and illustrate how to interpret the resulting data. This technical guide is designed for researchers, scientists, and drug development professionals seeking to rigorously compare and contrast novel chemical entities.

The Rationale for Comparison: Exploring the Impact of a Single Methylene Unit

The core of our comparative analysis lies in understanding the structure-activity relationship (SAR) at the C3 position of the 6-bromo-1H-indazole scaffold. The addition of a single methylene unit, transitioning from a methyl to an ethyl group, may seem minor, but it can significantly influence a compound's interaction with its biological target.[3]

Here are the key scientific questions we aim to answer through our comparative assays:

  • Target Engagement and Potency: How does the increased steric bulk and hydrophobicity of the ethyl group, compared to the methyl group, affect the compound's binding affinity and inhibitory potency against a target kinase?

  • Cellular Efficacy: Does the change in the C3 substituent impact the compound's ability to penetrate cell membranes and inhibit the target kinase in a cellular context?

  • Downstream Signaling: Can we confirm that any observed anti-proliferative effects are a direct result of on-target inhibition by examining the phosphorylation status of downstream signaling proteins?

For the purpose of this guide, we will hypothesize that our target is the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently implicated in cancer.[4][5][6]

Comparative Biological Evaluation: A Multi-faceted Approach

A robust comparison of our two lead compounds requires a tiered approach, moving from a biochemical assay to cell-based assays of increasing complexity.

Biochemical Kinase Inhibition Assay

The first step is to determine the direct inhibitory effect of our compounds on the target kinase in a cell-free system. This provides a clean measure of potency (typically as an IC50 value) without the complexities of cellular uptake and metabolism.

The following table presents hypothetical data from a PI3Kα biochemical assay, illustrating how the results would be summarized.

CompoundIC50 (nM) for PI3Kα
6-bromo-3-methyl-1H-indazole150
This compound75
Control Inhibitor (e.g., Alpelisib)5

Note: The data in this table is for illustrative purposes only.

Interpretation: In this hypothetical scenario, the ethyl-substituted compound demonstrates a two-fold increase in potency over the methyl analog. This could suggest that the larger ethyl group makes more favorable hydrophobic interactions within the ATP-binding pocket of PI3Kα.

This protocol is adapted from established methods for measuring PI3K activity.[7]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform serial dilutions in kinase assay buffer (50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA) to achieve the desired concentration range.

    • Reconstitute recombinant human PI3Kα enzyme in kinase dilution buffer.

    • Prepare the lipid substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).

  • Assay Procedure (384-well plate format):

    • Add 0.5 µL of the serially diluted compounds or DMSO (vehicle control) to the wells.

    • Add 4 µL of the PI3K enzyme/lipid substrate mixture to each well.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP.

    • Incubate the reaction at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents as per the manufacturer's instructions.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability/Proliferation Assay

To assess the effect of the compounds on cancer cells, a cell viability assay is essential. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8][9]

CompoundGI50 (µM)
6-bromo-3-methyl-1H-indazole2.5
This compound1.2
Control (e.g., Doxorubicin)0.1

Note: The data in this table is for illustrative purposes only.

Interpretation: The trend observed in the biochemical assay holds true in a cellular context in our hypothetical results, with the ethyl analog being more potent at inhibiting cell growth. This suggests that the improved biochemical potency translates to enhanced cellular efficacy and that both compounds have good cell permeability.

This protocol is based on standard MTT assay procedures.[10]

  • Cell Plating:

    • Seed a PIK3CA-mutant cancer cell line (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO, typically at a final concentration of <0.1%).

    • Incubate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Target Modulation in a Cellular Context: Western Blotting

To confirm that the observed effects on cell viability are due to the inhibition of the intended target, we can use Western blotting to analyze the phosphorylation status of a key downstream effector of the PI3K pathway, such as AKT.[4][11][12][13]

A Western blot would be performed on lysates from cells treated with the compounds. The expected result, if the compounds are on-target, is a dose-dependent decrease in the level of phosphorylated AKT (p-AKT) at a key residue like Ser473, while the total AKT levels remain unchanged.

Interpretation: A stronger reduction in p-AKT signal at lower concentrations for the ethyl analog would confirm its superior on-target cellular potency, correlating with the biochemical and cell viability data.

This is a generalized protocol for Western blotting of phosphorylated proteins.[11][14][15]

  • Cell Treatment and Lysis:

    • Plate cells and treat with the compounds at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a shorter duration (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% w/v BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Re-probing:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total AKT and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.

Visualizing the Scientific Logic

To better understand the underlying biological pathway and the experimental workflow, the following diagrams are provided.

Signaling Pathway

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates Downstream Downstream Effectors (e.g., mTOR) AKT->Downstream Activates Proliferation Cell Growth & Survival Downstream->Proliferation Promotes Inhibitor 6-bromo-3-alkyl -1H-indazole Inhibitor->PI3K

Caption: The PI3K/AKT signaling pathway targeted by our indazole inhibitors.

Experimental Workflow

Experimental_Workflow cluster_biochem Biochemical Assay cluster_cellular Cell-Based Assays Biochem_Assay PI3K Kinase Assay (IC50 Determination) MTT_Assay MTT Cell Viability Assay (GI50 Determination) Biochem_Assay->MTT_Assay Western_Blot Western Blot (p-AKT Modulation) MTT_Assay->Western_Blot SAR_Analysis SAR Analysis & Lead Selection Western_Blot->SAR_Analysis Compound_Synth Compound Synthesis Compound_Synth->Biochem_Assay

Caption: A tiered workflow for the comparative analysis of kinase inhibitors.

Conclusion and Future Directions

This guide has outlined a comprehensive, logical, and experimentally sound framework for the comparative analysis of two closely related novel kinase inhibitors, using this compound and 6-bromo-3-methyl-1H-indazole as a case study. By systematically progressing from biochemical to cellular assays, researchers can build a compelling data package that elucidates the structure-activity relationship and provides a clear rationale for advancing one compound over the other.

Based on our illustrative data, the ethyl-substituted analog would be prioritized for further development due to its superior potency. The next steps in a real-world scenario would involve expanding the investigation to include:

  • Kinase Selectivity Profiling: Assessing the inhibitors against a broad panel of kinases to determine their selectivity and potential off-target effects.

  • In Vitro ADME Studies: Evaluating properties such as metabolic stability, solubility, and permeability to predict the compound's drug-like properties.

  • In Vivo Efficacy Studies: Testing the lead compound in animal models of cancer to determine its therapeutic potential.

By adhering to the principles of scientific integrity and logical experimental design outlined in this guide, researchers can confidently navigate the complex process of lead optimization and contribute to the development of next-generation targeted therapies.

References

  • BenchChem. (2025). Application Notes and Protocols for PI3K-IN-23 In Vitro Assay. Link

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Link

  • Abcam. (n.d.). MTT assay protocol. Link

  • ATCC. (n.d.). MTT Cell Proliferation Assay. Link

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Link

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Link

  • Abcam. (n.d.). Western blot for phosphorylated proteins. Link

  • Costanzo, M. J., et al. (2010). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 53(23), 8368–8375. Link

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Link

  • ResearchGate. (2025). Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1 H -indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway | Request PDF. Link

  • PubMed. (2010). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway. Link

  • National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Link

  • Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Link

  • Promega Corporation. (n.d.). PI3K(p110δ/p85α) Kinase Assay. Link

  • National Center for Biotechnology Information. (n.d.). Detection of phosphorylated Akt and MAPK in cell culture assays. Link

  • protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Link

  • Springer Nature Experiments. (n.d.). Measuring PI3K Lipid Kinase Activity. Link

  • PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. Link

  • Cell Signaling Technology. (2007). Phospho-Akt (Ser473) Antibody. Link

  • National Center for Biotechnology Information. (2022). A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods. Link

  • Chem-Impex. (n.d.). 6-Bromo-1H-indazole-3-carboxylic acid ethyl ester. Link

  • BenchChem. (2025). Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Alternatives for "Ethyl 6- chloro-4-(methylamino)nicotinate". Link

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Link

  • ResearchGate. (n.d.). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Link

Sources

A Comparative Guide to the URAT1 Inhibitory Potency of Novel Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists dedicated to advancing treatments for hyperuricemia and gout, the urate transporter 1 (URAT1) remains a prime therapeutic target. As a key mediator of uric acid reabsorption in the kidneys, its inhibition offers a direct mechanism to lower serum urate levels.[1][2] The landscape of URAT1 inhibitors is evolving, with a continuous search for compounds offering enhanced potency and improved safety profiles over established drugs like benzbromararone. This guide provides an in-depth comparison of the URAT1 inhibitory potency of a series of novel hydroxymethyl indazole derivatives, contextualized with supporting experimental data and methodologies.

The Rationale for Targeting URAT1

Hyperuricemia, a precursor to the painful inflammatory arthritis known as gout, is predominantly a disease of urate underexcretion.[3] The SLC22A12 gene encodes URAT1, a transporter located on the apical membrane of renal proximal tubule cells, which is responsible for reabsorbing approximately 90% of the uric acid filtered by the glomerulus.[3] Consequently, inhibiting URAT1 is a highly effective strategy to increase uric acid excretion and manage hyperuricemia. While drugs like benzbromarone are potent URAT1 inhibitors, concerns over hepatotoxicity have spurred the development of new chemical entities.[4] Indazole-based scaffolds have emerged as a promising area of exploration for novel, potent, and potentially safer URAT1 inhibitors.

Comparative Analysis of Indazole-Based URAT1 Inhibitors

Recent fragment-based drug design efforts have led to the development of novel hydroxymethyl indazole derivatives with dual inhibitory activity against both URAT1 and xanthine oxidoreductase (XOR).[3] A study focused on this new scaffold identified two promising series of compounds, designated Series A and Series B.

The initial hit compound, A4 , demonstrated a strong inhibitory effect on URAT1, with a half-maximal inhibitory concentration (IC50) of 33.10 ± 7.82 μM .[3] This potency is comparable to that of the well-established uricosuric agent, benzbromarone (IC50 = 21.67 ± 7.31 μM in the same study).[3]

Further structural optimization, focusing on enhancing XOR inhibition while maintaining URAT1 activity, led to the synthesis of Series B compounds. Within this series, compound B5 emerged as a potent dual inhibitor. Its URAT1 inhibitory activity was maintained and slightly improved, with an IC50 of 30.24 ± 3.46 μM .[3] This demonstrates that modifications to the indazole scaffold to improve XOR affinity did not negatively impact its ability to inhibit URAT1.

The following table summarizes the in vitro URAT1 inhibitory potency of these indazole derivatives in comparison to the reference compound, benzbromarone.

Compound IDScaffoldhURAT1 IC50 (μM)Reference CompoundhURAT1 IC50 (μM)
A4 Hydroxymethyl Indazole33.10 ± 7.82Benzbromarone 21.67 ± 7.31[3]
B5 Hydroxymethyl Indazole30.24 ± 3.46Benzbromarone 24.89 ± 7.53[3]

Understanding the Structure-Activity Relationship (SAR)

The development from hit compound A4 to the optimized B-series compounds provides valuable insight into the SAR of this indazole scaffold. The initial screening identified A4 as a potent URAT1 inhibitor but with weaker activity against XOR.[3] The subsequent optimization efforts that led to compounds like B5 involved molecular docking studies to enhance XOR binding.[3] The fact that the URAT1 inhibitory potency of B5 remained comparable to A4 suggests that the structural modifications undertaken were well-tolerated by the URAT1 binding pocket. This highlights the potential of the hydroxymethyl indazole scaffold as a robust starting point for developing dual-acting agents for gout therapy.

Experimental Methodologies: Ensuring Data Integrity

The determination of inhibitory potency is critically dependent on robust and well-validated experimental protocols. The IC50 values presented were determined using a cell-based assay with human embryonic kidney (HEK293) cells stably expressing human URAT1 (hURAT1). Two primary methodologies are widely accepted in the field: the traditional radiolabeled uric acid uptake assay and a more recent fluorescence-based assay.

The URAT1-Mediated Uric Acid Reabsorption Pathway

The following diagram illustrates the central role of URAT1 in the renal proximal tubule and the mechanism of its inhibition.

cluster_0 Renal Proximal Tubule Lumen (Urine) cluster_1 Proximal Tubule Epithelial Cell cluster_2 Bloodstream Uric Acid_lumen Uric Acid URAT1 URAT1 (SLC22A12) Uric Acid_lumen->URAT1 Reabsorption (Anion Exchange) Uric Acid_cell Uric Acid URAT1->Uric Acid_cell GLUT9 GLUT9 Uric Acid_cell->GLUT9 Efflux Uric Acid_blood Uric Acid GLUT9->Uric Acid_blood Indazole Inhibitor Indazole Inhibitor Indazole Inhibitor->URAT1 Inhibition

Caption: URAT1 facilitates uric acid reabsorption from the tubule lumen into epithelial cells, a process blocked by indazole inhibitors.

Protocol 1: [¹⁴C]Uric Acid Uptake Inhibition Assay

This method is the gold standard for quantifying URAT1 transport activity due to its direct measurement of the substrate.

Principle: This assay measures the uptake of radiolabeled [¹⁴C]uric acid into HEK293 cells overexpressing hURAT1. The reduction in radioactivity in the presence of an inhibitor, compared to a vehicle control, allows for the calculation of inhibitory potency (IC50). The use of mock-transfected cells (not expressing URAT1) is crucial to subtract background, non-specific uptake, ensuring the system is self-validating.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture HEK293 cells stably expressing hURAT1 and mock-transfected HEK293 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed cells into 24-well plates at a density of approximately 2 x 10⁵ cells/well and grow for 24-48 hours to achieve a confluent monolayer.

  • Compound Preparation:

    • Prepare a stock solution of the indazole test compound in DMSO.

    • Create a series of dilutions in Hanks' Balanced Salt Solution (HBSS) to achieve the final desired concentrations. The final DMSO concentration should be kept constant and low (e.g., ≤0.5%) across all wells to avoid solvent effects.

  • Assay Execution:

    • Wash the cell monolayers twice with pre-warmed (37°C) HBSS.

    • Add 200 µL of HBSS containing the appropriate concentration of the test inhibitor or vehicle control to each well.

    • Pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to interact with the transporter before substrate introduction.

    • Initiate the uptake reaction by adding 200 µL of pre-warmed HBSS containing [¹⁴C]uric acid (e.g., a final concentration of 20 µM).

    • Incubate at 37°C for a short, defined period (e.g., 5 minutes) that falls within the linear range of uptake.

  • Termination and Lysis:

    • Terminate the reaction by rapidly aspirating the uptake solution.

    • Immediately wash the cells three times with 500 µL of ice-cold HBSS to remove extracellular radiolabel.

    • Lyse the cells by adding 300 µL of a suitable lysis buffer (e.g., 0.1 M NaOH) to each well and incubate for 30 minutes at room temperature with gentle agitation.

  • Quantification and Data Analysis:

    • Transfer the cell lysate to a scintillation vial containing a scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (CPMinhibitor - CPMmock) / (CPMvehicle - CPMmock))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

Protocol 2: Fluorescence-Based URAT1 Inhibition Assay

This higher-throughput, non-radioactive method is an excellent alternative for primary screening campaigns.

Principle: This assay utilizes a fluorescent organic anion, 6-carboxyfluorescein (6-CFL), as a substrate for URAT1.[5] Inhibition of 6-CFL uptake by a test compound results in a decreased intracellular fluorescence signal. The causality is clear: a more potent inhibitor will block more transporters, leading to a greater reduction in fluorescence.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Seed hURAT1-expressing HEK293T cells in 96-well black, clear-bottom plates.

  • Compound and Substrate Preparation:

    • Prepare serial dilutions of the indazole test compounds in a physiological buffer like HBSS.

    • Prepare a working solution of 6-CFL in the same buffer.

  • Assay Execution:

    • Wash the cells with the assay buffer.

    • Add the test compound dilutions to the wells and pre-incubate at room temperature for a designated time.

    • Initiate the uptake by adding the 6-CFL solution to all wells.

    • Incubate at room temperature for a fixed period (e.g., 1 hour).

  • Termination and Measurement:

    • Terminate the uptake by washing the cells with ice-cold buffer.

    • Add a lysis buffer to release the intracellular 6-CFL.

    • Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation at 485 nm, emission at 535 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition relative to vehicle controls.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow Diagram

The logical flow of a cell-based URAT1 inhibition assay is depicted below.

start Start cell_seeding 1. Cell Seeding (hURAT1-HEK293 & Mock Cells) start->cell_seeding incubation 2. Incubation (24-48 hours) cell_seeding->incubation wash 3. Wash Cells (Pre-warmed Buffer) incubation->wash pre_incubation 4. Pre-incubation (Add Indazole Compounds/Vehicle) wash->pre_incubation uptake 5. Initiate Uptake (Add Radiolabeled Uric Acid or Fluorescent Substrate) pre_incubation->uptake terminate 6. Terminate & Wash (Ice-cold Buffer) uptake->terminate lysis 7. Cell Lysis terminate->lysis quantify 8. Quantification (Scintillation Counting or Fluorescence Reading) lysis->quantify analysis 9. Data Analysis (Calculate % Inhibition & IC50) quantify->analysis end End analysis->end

Caption: A generalized workflow for determining the IC50 of indazole compounds against URAT1.

Conclusion

The hydroxymethyl indazole scaffold represents a promising foundation for the development of novel URAT1 inhibitors. Compounds such as A4 and B5 demonstrate inhibitory potencies in the low micromolar range, comparable to the established drug benzbromarone.[3] Their activity, validated through rigorous in vitro cell-based assays, confirms the potential of this chemical class. The dual-inhibitor nature of compound B5 further suggests a pathway toward therapies that simultaneously address both uric acid production and reabsorption. Further exploration of the structure-activity relationship of this indazole series is warranted to identify derivatives with even greater potency and optimized pharmacokinetic properties, paving the way for next-generation treatments for hyperuricemia and gout.

References

  • Ma, H., Chen, H., Zhang, L., & Li, J. (2025). New structural scaffold discovery via fragment-based drug design: Hydroxymethyl indazole derivatives as XOR/URAT1 dual inhibitors. Medicinal Chemistry Research.
  • Chen, S., et al. (2022). Design, Synthesis and Biological Activity Evaluation of Novel URAT1 Inhibitors. ResearchGate. Available at: [Link]

  • Zhou, H., Zhong, G., Bai, J., & Li, J. (2021). Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein. Analytical Biochemistry. Available at: [Link]

  • Shi, D., Zhou, H., Zhu, J., et al. (2019). Novel urate transporter 1 (URAT1) inhibitors: a review of recent patent literature (2016-2019). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. (2024). MDPI. Available at: [Link]

  • Wu, T., Chen, J., Dong, S., et al. (2021). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • RSC Publishing. (n.d.). The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. RSC Publishing. Available at: [Link]

  • Open Exploration Publishing. (2024). How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. Open Exploration Publishing. Available at: [Link]

  • Tan, P. K., Liu, S., Gunic, E., & Miner, J. N. (2017). Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout. Scientific Reports. Available at: [Link]

  • Molecular mechanism of drug inhibition of URAT1. (2025). PubMed Central. Available at: [Link]

  • Liu, Y., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules. Available at: [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 6-bromo-3-ethyl-1H-indazole Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold has long been recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] In recent years, derivatives of 6-bromo-1H-indazole have emerged as a particularly promising class of therapeutic agents, demonstrating potent activity as kinase inhibitors in preclinical cancer models.[3][4][5] This guide provides a comprehensive framework for validating the mechanism of action of novel 6-bromo-3-ethyl-1H-indazole based drugs. It is designed to equip researchers and drug development professionals with the necessary tools to rigorously characterize these compounds and objectively compare their performance against established clinical alternatives. By integrating detailed experimental protocols with a logical, self-validating workflow, this guide aims to accelerate the translation of these promising molecules from the laboratory to the clinic.

Chapter 1: The Indazole Scaffold and its Kinase Targets

The 6-bromo-1H-indazole core provides a unique chemical architecture that has proven highly effective for targeting the ATP-binding pocket of various protein kinases. The strategic placement of the bromine atom at the 6-position can be leveraged for further chemical modifications to enhance both potency and selectivity.[6] Based on the growing body of literature surrounding indazole-based kinase inhibitors, it is plausible that novel this compound derivatives will exhibit inhibitory activity against one or more of the following key oncogenic kinase families:

  • Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, PLK4 is frequently overexpressed in various cancers and represents a promising therapeutic target.[7][8]

  • Fibroblast Growth Factor Receptors (FGFRs): This family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver of tumorigenesis in multiple cancer types.[9][10]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): As key mediators of angiogenesis, VEGFRs are well-established targets for anti-cancer therapies.[11][12]

The following diagram illustrates the general structure of a this compound derivative and its potential kinase targets.

G cluster_0 This compound Derivative cluster_1 Potential Kinase Targets Molecule This compound PLK4 PLK4 Molecule->PLK4 Inhibition FGFR FGFR Molecule->FGFR Inhibition VEGFR VEGFR Molecule->VEGFR Inhibition

Caption: General structure and potential kinase targets of this compound derivatives.

Chapter 2: Comparative Landscape of Kinase Inhibitors

A critical step in the development of any new therapeutic is to understand its performance relative to existing treatments. This section provides a comparative analysis of 6-bromo-1H-indazole derivatives against established, FDA-approved kinase inhibitors.

The following table summarizes the in vitro potency of representative 6-bromo-1H-indazole derivatives against their likely kinase targets, as reported in the scientific literature.

Compound IDTarget KinaseIC50 (nM)Source
C05 (indazole-based)PLK4< 0.1[3][4]
K22 (indazole-based)PLK40.1[5]
2a (indazole-based)FGFR1< 4.1[13]
2a (indazole-based)FGFR22.0 ± 0.8[13]
9u (indazole-based)FGFR13.3[14]
Indazole DerivativeVEGFR-2-[15]
W9 (indazole-based)VEGFR-2-[16]

To provide a clinical context, the next table compares the potency of these indazole derivatives with that of FDA-approved drugs targeting the same kinases.

Drug NamePrimary Kinase Target(s)IC50 (nM)FDA ApprovedSource
PLK4 Inhibitors
CFI-400945 (Ocifisertib)PLK42.8Investigational[7]
FGFR Inhibitors
PemigatinibFGFR1-3-Yes[17]
FutibatinibFGFR1-4-Yes[18]
InfigratinibFGFR1-3-Yes[17]
ErdafitinibFGFR1-4-Yes[10][19]
VEGFR Inhibitors
AxitinibVEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3Yes[20]
PazopanibVEGFR1, VEGFR2, VEGFR310, 30, 47Yes[1]
SorafenibVEGFR2, VEGFR390, 20Yes[20]
SunitinibVEGFR280Yes[20]

Note: IC50 values can vary depending on the specific assay conditions and should be used for comparative purposes.

Chapter 3: Experimental Validation of Mechanism of Action: A Step-by-Step Guide

To rigorously validate the mechanism of action of a novel this compound based drug, a multi-faceted experimental approach is required. This chapter provides detailed protocols for three key assays: a biochemical kinase assay to determine in vitro potency, the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells, and Western blotting to assess downstream signaling effects.

Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of its target kinase in a purified system.

G cluster_0 Biochemical Kinase Assay Workflow Start Prepare Assay Plate Add_Kinase Add Kinase Enzyme Start->Add_Kinase Add_Inhibitor Add this compound (or competitor drug) Add_Kinase->Add_Inhibitor Incubate_1 Pre-incubation Add_Inhibitor->Incubate_1 Add_ATP_Substrate Initiate reaction with ATP and Substrate Incubate_1->Add_ATP_Substrate Incubate_2 Kinase Reaction Add_ATP_Substrate->Incubate_2 Stop_Reaction Stop Reaction Incubate_2->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End Determine In Vitro Potency Analyze_Data->End

Caption: Workflow for a typical biochemical kinase assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound test compound and competitor drugs in 100% DMSO.

    • Prepare a serial dilution of the compounds in assay buffer. The final DMSO concentration in the assay should be ≤1%.

    • Reconstitute the recombinant target kinase (e.g., PLK4, FGFR1, VEGFR2) and its specific substrate in the appropriate kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add the kinase and substrate solution to the wells of the assay plate.

    • Add the serially diluted test compounds or vehicle control (DMSO) to the respective wells.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for the optimized reaction time (typically 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the detection reagent (e.g., ADP-Glo™, Z'-LYTE™) and incubate as per the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The pre-incubation step is crucial to allow the inhibitor to reach equilibrium with the kinase before the enzymatic reaction begins. The use of a specific substrate and optimized ATP concentration ensures that the assay is measuring the activity of the target kinase specifically.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that confirms direct binding of a drug to its target protein within the complex environment of a living cell.

G cluster_0 CETSA Workflow Start Culture Cells Treat_Cells Treat cells with This compound or vehicle Start->Treat_Cells Heat_Shock Apply Heat Gradient (e.g., 40-70°C) Treat_Cells->Heat_Shock Lyse_Cells Cell Lysis Heat_Shock->Lyse_Cells Centrifuge Separate soluble and precipitated proteins Lyse_Cells->Centrifuge Collect_Supernatant Collect Soluble Fraction Centrifuge->Collect_Supernatant Analyze_Protein Analyze target protein levels (e.g., Western Blot, ELISA) Collect_Supernatant->Analyze_Protein Plot_Data Plot % soluble protein vs. Temperature Analyze_Protein->Plot_Data End Determine Thermal Shift Plot_Data->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line known to express the target kinase to 80-90% confluency.

    • Treat the cells with the this compound test compound or vehicle control at various concentrations for a specified time (e.g., 1-2 hours).

  • Thermal Shift:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Separate the soluble and precipitated protein fractions by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze the amount of the soluble target protein at each temperature point using Western blotting or ELISA with a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Normalize the amount of soluble target protein at each temperature to the amount at the lowest temperature (e.g., 40°C).

    • Plot the percentage of soluble protein against temperature for both the vehicle- and drug-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.[19][21][22][23][24]

Causality Behind Experimental Choices: The principle of CETSA is that ligand binding stabilizes the target protein, making it more resistant to heat-induced denaturation and precipitation.[19][21][22][23][24] The separation of soluble and insoluble fractions is therefore the critical step that allows for the quantification of this stabilization effect.

Western Blotting for Signaling Pathway Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. In the context of kinase inhibitors, it is used to assess the phosphorylation status of the target kinase and its downstream substrates.

G cluster_0 Western Blotting Workflow Start Prepare Cell Lysates Quantify_Protein Protein Quantification Start->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation (e.g., anti-p-PLK4, anti-total PLK4) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Detection (Chemiluminescence) Secondary_Ab->Detect Analyze Analyze Band Intensities Detect->Analyze End Assess Downstream Signaling Analyze->End

Caption: Workflow for Western blotting to analyze kinase signaling pathways.

Detailed Protocol:

  • Sample Preparation:

    • Culture and treat cells with the this compound test compound as described for the CETSA protocol.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]

    • Determine the protein concentration of each lysate.

  • Gel Electrophoresis and Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[9][12]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-p-PLK4) or a downstream substrate.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again to remove unbound secondary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target kinase or a housekeeping protein (e.g., GAPDH, β-actin).

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Causality Behind Experimental Choices: The use of phospho-specific antibodies allows for the direct measurement of the inhibitor's effect on the kinase's activity within the cell.[6] Normalizing to total protein levels is essential to confirm that any observed decrease in phosphorylation is due to inhibition of kinase activity and not a result of protein degradation.[6]

Chapter 4: Interpreting the Data and Building a Self-Validating Narrative

The true power of this validation approach lies in the integration of data from all three experimental arms. A successful validation will demonstrate a clear and logical connection between the biochemical activity of the compound, its engagement with the target in a cellular context, and its functional effect on the downstream signaling pathway.

G cluster_0 Mechanism of Action Validation Logic Biochem Biochemical Kinase Assay (Potent IC50) CETSA Cellular Thermal Shift Assay (Target Engagement Confirmed) Biochem->CETSA Informs cellular studies Western Western Blot (Downstream Signaling Inhibited) CETSA->Western Confirms target in cells MoA_Validated Mechanism of Action Validated Western->MoA_Validated Demonstrates functional effect

Caption: Logical flow for validating the mechanism of action.

Interpreting the Results:

  • Biochemical Assay: A low nanomolar IC50 value from the biochemical assay establishes the compound as a potent inhibitor of the purified kinase.

  • CETSA: A significant thermal shift in the CETSA experiment provides strong evidence that the compound directly binds to and stabilizes its target protein inside the cell.

  • Western Blot: A dose-dependent decrease in the phosphorylation of the target kinase and/or its downstream substrates, as measured by Western blot, confirms that the compound is functionally inhibiting the kinase signaling pathway in a cellular context.

When the results from these three assays are consistent and complementary, they create a self-validating narrative that strongly supports the proposed mechanism of action for the this compound based drug.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel and highly effective kinase inhibitors. However, the successful translation of these compounds into clinical candidates hinges on a rigorous and comprehensive validation of their mechanism of action. The integrated experimental approach outlined in this guide, combining biochemical assays, cellular target engagement studies, and downstream signaling analysis, provides a robust framework for achieving this critical milestone. By adhering to these principles of scientific integrity and logical validation, researchers can confidently advance the most promising this compound derivatives through the drug discovery pipeline, with the ultimate goal of delivering new and improved treatments for patients with cancer and other diseases driven by aberrant kinase signaling.

References

Sources

A Comparative Guide to the Synthesis of Substituted 6-Bromoindazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 6-bromoindazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic applications, including potent kinase inhibitors in oncology. The strategic introduction of substituents onto this heterocyclic system is crucial for modulating biological activity, selectivity, and pharmacokinetic properties. Consequently, the efficient and regioselective synthesis of substituted 6-bromoindazoles is a topic of significant interest for synthetic and medicinal chemists.

This guide provides an in-depth comparative analysis of the primary synthetic routes to substituted 6-bromoindazoles. We will delve into the mechanistic underpinnings of each strategy, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations to aid researchers in selecting the optimal path for their target molecules.

Strategic Approaches to Substituted 6-Bromoindazoles

The synthesis of substituted 6-bromoindazoles can be broadly categorized into three main strategies, each with its own set of strengths and considerations. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

digraph "synthetic_strategies" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Overview of the main synthetic strategies to access substituted 6-bromoindazoles.

Route A: Synthesis from Pre-brominated Precursors

This classical and often highly effective approach involves the construction of the indazole ring from acyclic precursors that already contain the bromine atom at the required position. The key transformation is the cyclization to form the bicyclic indazole system.

Causality and Mechanistic Insights

The primary advantage of this strategy is the unambiguous placement of the bromine atom at the 6-position, dictated by the choice of the starting material. The most common precursors are substituted 4-bromoanilines or 4-bromobenzaldehydes.

A widely used method involves the diazotization of a 4-bromo-2-alkylaniline, followed by an intramolecular cyclization. The reaction proceeds by converting the amino group into a diazonium salt, which is a potent electrophile. The adjacent alkyl group can then act as a nucleophile, attacking the diazonium group to close the pyrazole ring. This process is often carried out in a one-pot fashion, making it highly efficient for large-scale synthesis.[1]

Alternatively, substituted 4-bromobenzaldehydes can be condensed with hydrazine to form the indazole ring. For instance, the reaction of 4-bromo-2-fluorobenzaldehyde with hydrazine hydrate in a high-boiling solvent like DMSO leads to the formation of 6-bromoindazole in excellent yield.[2] The ortho-fluoro group acts as a good leaving group in a nucleophilic aromatic substitution reaction with hydrazine, which subsequently condenses with the aldehyde to form the indazole.

Experimental Protocols

Protocol A1: Synthesis of 6-Bromo-1H-indazole from 4-Bromo-2-methylaniline [1]

This protocol is adapted for large-scale synthesis.

  • Acetylation: Dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L) in a suitable reaction vessel. Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.

  • Diazotization and Cyclization: To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux (approximately 68°C) and maintain for 20 hours.

  • Work-up and Hydrolysis: After the reaction is complete, cool the mixture to 25°C and remove the volatile components under vacuum. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid (500 mL) and heat the mixture to 50-55°C.

  • Isolation and Purification: Cool the acidic mixture to 20°C and adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent from the resulting mixture. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-bromo-1H-indazole.

Protocol A2: Synthesis of 6-Bromo-1H-indazole from 4-Bromo-2-fluorobenzaldehyde [2]

  • Reaction Setup: In a 100 mL round bottom flask, add hydrazine hydrate (2 mL) to a solution of 4-bromo-2-fluorobenzaldehyde (2.00 g, 9.85 mmol) in 4 mL of DMSO.

  • Reaction Execution: Heat the mixture to 120 °C and stir vigorously for 8 hours.

  • Isolation: Cool the reaction mixture to room temperature and allow it to crystallize overnight. Filter the precipitated crystals, wash with 2 M HCl solution and water, and then dry in vacuo to obtain 6-bromo-1H-indazole as colorless crystals (99% yield).

Route B: Direct C6-Bromination of a Pre-formed Indazole Core

This strategy involves the synthesis of a substituted indazole followed by the regioselective introduction of a bromine atom at the 6-position. This approach can be advantageous if the desired substituted indazole is more readily accessible than the corresponding pre-brominated starting materials.

Causality and Mechanistic Insights

The success of this route hinges on controlling the regioselectivity of the electrophilic bromination. The indazole ring is an electron-rich aromatic system, and the position of bromination is directed by the existing substituents and the reaction conditions. The electronic nature of the substituents on the indazole ring plays a critical role. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups can deactivate it.

While direct C6-bromination protocols are less commonly reported than those for other positions (like C3 or C7), it is a feasible route. For instance, the bromination of methyl indolyl-3-acetate, a related heterocyclic system, has been shown to be directed to the C6-position by first introducing electron-withdrawing groups at the N1 and C8 positions.[3] This suggests that careful manipulation of the electronic properties of the indazole ring can favor bromination at the desired C6 position. However, achieving high regioselectivity can be challenging, and mixtures of isomers are often obtained, necessitating careful purification.

Route C: Post-functionalization of the 6-Bromoindazole Core

This is arguably the most versatile and widely employed strategy for generating libraries of substituted 6-bromoindazoles. The approach begins with the readily available 6-bromo-1H-indazole, which then serves as a scaffold for the introduction of various substituents at different positions.

Causality and Mechanistic Insights

The 6-bromoindazole core offers several reactive sites for further functionalization: the N1 and N2 positions of the pyrazole ring, and the C3, C4, C5, and C7 positions of the benzene ring. The bromine atom at the C6 position is particularly useful as a handle for transition metal-catalyzed cross-coupling reactions.

N-Functionalization (Alkylation and Arylation): The NH group of the indazole ring can be deprotonated with a base to form an indazolide anion, which can then react with various electrophiles. N-alkylation, for example with alkyl halides, often yields a mixture of N1 and N2 isomers.[4] The ratio of these isomers can be influenced by the reaction conditions (base, solvent, temperature) and the nature of the electrophile.

For N-arylation, modern cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation are highly effective.[5] The Buchwald-Hartwig reaction, which uses a palladium catalyst and a suitable ligand, is generally preferred for its milder conditions and broader substrate scope.

digraph "Buchwald_Hartwig_Cycle" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Simplified catalytic cycle for the Buchwald-Hartwig N-arylation of 6-bromoindazole.

C-C and C-N Bond Formation at other positions: While the bromine at C6 is a prime site for Suzuki or other cross-coupling reactions to introduce aryl or alkyl groups, other positions can also be functionalized. For example, the C3 position can be halogenated and subsequently used in cross-coupling reactions to build molecular complexity.

Experimental Protocols

Protocol C1: N-Methylation of 6-Bromo-1H-indazole [4]

  • Reaction Setup: To a solution of 6-bromo-1H-indazole (5.0 g, 25.4 mmol) in tetrahydrofuran (THF) (50 mL), slowly add sodium hydride (95%, 672 mg, 26.6 mmol) under ice bath cooling.

  • Reaction Execution: Stir the reaction mixture for 30 minutes. Subsequently, add iodomethane (6.36 mL, 102 mmol) dropwise at room temperature.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), quench with aqueous ammonium chloride. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford 1-methyl-6-bromoindazole (51% yield) and 2-methyl-6-bromoindazole (43% yield).

Protocol C2: Palladium-Catalyzed N-Arylation of a Bromo-Indazole Derivative (Buchwald-Hartwig Amination) [5]

This is a general protocol that can be adapted for 6-bromoindazole.

  • Catalyst Preparation (optional, if not using a pre-catalyst): In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos, SPhos), and the base (e.g., Cs₂CO₃, K₃PO₄) to a dry reaction vessel.

  • Reaction Setup: Add the 6-bromo-1H-indazole (1.0 equiv), the aryl halide (e.g., aryl bromide or iodide, 1.2-1.5 equiv), and the anhydrous solvent (e.g., toluene, dioxane).

  • Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. Concentrate the filtrate and purify the residue by flash column chromatography.

Comparative Analysis of Synthetic Routes

Parameter Route A: From Pre-brominated Precursors Route B: Direct C6-Bromination Route C: Post-functionalization of 6-Bromoindazole
Regioselectivity Excellent for the 6-bromo position.Can be challenging; often results in mixtures of isomers. Highly substrate-dependent.Excellent for modifications at N1/N2 and at the C6-bromo position via cross-coupling.
Versatility Limited by the availability of substituted pre-brominated starting materials.Potentially high if regioselectivity can be controlled for various substituted indazoles.Extremely high; allows for the introduction of a wide variety of substituents at multiple positions.
Scalability Often highly scalable, especially one-pot procedures from anilines.[1]May be less scalable due to potential issues with regioselectivity and purification.Generally scalable, particularly for well-established cross-coupling and alkylation protocols.
Key Advantages Unambiguous synthesis of the 6-bromo isomer. Often high-yielding and cost-effective for the core structure.Atom-economical. Can be useful if the substituted indazole is readily available.Convergent approach, ideal for generating chemical libraries for SAR studies.
Key Disadvantages Synthesis of complex substituted precursors can be lengthy.Poor regioselectivity is a major concern. Lack of general protocols.May require multiple steps to achieve the final target. Potential for mixture of N1/N2 isomers in alkylations.
Typical Yields High to excellent for the core synthesis (e.g., 99% from 4-bromo-2-fluorobenzaldehyde).[2]Variable and highly dependent on the substrate and reaction conditions.Good to excellent for individual functionalization steps (e.g., N-alkylation often >90% combined yield, Suzuki couplings typically 60-90%).[4]

Conclusion and Future Perspectives

The synthesis of substituted 6-bromoindazoles can be approached through several strategic routes, each with its own merits and drawbacks.

  • Route A (from pre-brominated precursors) is the most reliable method for establishing the 6-bromo substitution pattern and is particularly well-suited for the large-scale synthesis of the core scaffold.

  • Route B (direct C6-bromination) is the most atom-economical on paper but is practically challenging due to regioselectivity issues. Further research into directing groups or novel catalytic systems could make this a more viable option in the future.

  • Route C (post-functionalization) offers the highest degree of flexibility and is the preferred method for creating diverse libraries of analogues for drug discovery programs. The robustness of modern cross-coupling reactions makes this a powerful strategy for exploring the chemical space around the 6-bromoindazole core.

For researchers in drug development, a hybrid approach is often the most effective. The synthesis of the 6-bromoindazole core via a scalable Route A protocol, followed by a divergent functionalization strategy using Route C methodologies, provides an efficient and versatile platform for the discovery of novel therapeutic agents. As new catalytic methods continue to emerge, the synthetic toolbox for accessing these valuable compounds will undoubtedly continue to expand.

References

  • ResearchGate. (n.d.). C-6 Regioselective Bromination of Methyl Indolyl-3-acetate. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Ye, M., Edmunds, A. J. F., Morris, J. A., Sale, D., Zhang, Y., & Yu, J.-Q. (2013). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 4(6), 2374. [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Shin, H.-C., Kim, Y., Choi, J., Kang, H. B., Han, S.-Y., Park, K., & Hwang, H. J. (2022). Regioselective Synthesis of 6-O-Acetyl Dieckol and Its Selective Cytotoxicity against Non-Small-Cell Lung Cancer Cells. Molecules, 27(21), 7436. [Link]

  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4567–4572. [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology. [Link]

  • Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Shchekotikhin, A. E., Glazunova, V. A., & Preobrazhenskaya, M. N. (2023). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Pharmaceuticals, 16(5), 748. [Link]

Sources

A Spectroscopic Journey: Unraveling the Synthesis of 6-bromo-3-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A definitive guide to the spectroscopic comparison of 6-bromo-3-ethyl-1H-indazole with its precursors, offering in-depth analysis for researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, indazole derivatives hold a prominent position due to their diverse biological activities. This guide provides a comprehensive spectroscopic analysis of this compound and its precursors, offering a detailed roadmap for its synthesis and characterization. By understanding the subtle shifts and transformations in the spectral data at each synthetic step, researchers can gain invaluable insights into the molecular changes, ensuring the integrity and purity of their compounds.

The Synthetic Pathway: A Plausible Route to this compound

A common and effective method for the synthesis of 3-substituted indazoles is the Jacobson synthesis, which typically begins with an ortho-alkylated aniline. For our target molecule, this compound, a logical synthetic route commences with 4-bromo-2-ethylaniline. This precursor undergoes a series of transformations to yield the final indazole product. An alternative pathway could involve the cyclization of a substituted acetophenone derivative.

Here, we will focus on a plausible synthetic pathway proceeding through the following key stages:

  • Precursor 1: 4-bromo-2-ethylaniline - The starting material for our synthesis.

  • Precursor 2: 1-(4-bromo-2-ethylphenyl)ethanone - A key intermediate formed via acylation of the aniline or a related starting material.

  • Final Product: this compound - The target molecule, formed through cyclization.

This guide will now delve into a detailed spectroscopic comparison of these three compounds, providing experimental data and expert interpretation to illuminate the chemical transformations.

Spectroscopic Analysis: A Comparative Overview

The following sections will present a comparative analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound and its precursors. This side-by-side comparison will highlight the key spectral changes that occur at each step of the synthesis, providing a clear spectroscopic fingerprint for each molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: Comparative ¹H NMR Data (Predicted and Analogous Compounds)

CompoundAromatic Protons (ppm)Ethyl Group Protons (ppm)Other Protons (ppm)
4-bromo-2-ethylaniline δ 7.1-7.3 (d, 1H), 6.9-7.1 (dd, 1H), 6.6-6.8 (d, 1H)δ 2.5-2.7 (q, 2H), 1.1-1.3 (t, 3H)δ 3.5-4.5 (br s, 2H, -NH₂)
1-(4-bromo-2-ethylphenyl)ethanone δ 7.5-7.7 (d, 1H), 7.3-7.5 (dd, 1H), 7.2-7.3 (d, 1H)δ 2.6-2.8 (q, 2H), 1.1-1.3 (t, 3H)δ 2.5 (s, 3H, -COCH₃)
This compound δ 7.6-7.8 (d, 1H), 7.4-7.6 (s, 1H), 7.2-7.4 (dd, 1H)δ 3.0-3.2 (q, 2H), 1.3-1.5 (t, 3H)δ 12.0-13.0 (br s, 1H, -NH)

Note: Specific chemical shifts are predictions based on analogous structures and general principles of NMR spectroscopy.

Analysis:

  • From 4-bromo-2-ethylaniline to 1-(4-bromo-2-ethylphenyl)ethanone: The introduction of the acetyl group (-COCH₃) in the second precursor leads to a downfield shift of the aromatic protons due to the electron-withdrawing nature of the carbonyl group. A new singlet appears around δ 2.5 ppm, corresponding to the methyl protons of the acetyl group. The broad singlet of the amino group protons (-NH₂) in the starting material disappears.

  • From 1-(4-bromo-2-ethylphenyl)ethanone to this compound: The cyclization to form the indazole ring results in significant changes in the aromatic region. The chemical shifts of the aromatic protons are influenced by the newly formed heterocyclic ring. The methyl singlet of the acetyl group is absent in the final product. A broad singlet, characteristic of the indazole N-H proton, appears at a downfield chemical shift (δ 12.0-13.0 ppm). The ethyl group protons in the final product are shifted slightly downfield compared to the precursors due to their attachment to the electron-deficient C3 position of the indazole ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Comparative ¹³C NMR Data (Predicted and Analogous Compounds)

CompoundAromatic Carbons (ppm)Ethyl Group Carbons (ppm)Other Carbons (ppm)
4-bromo-2-ethylaniline δ 144-146 (C-NH₂), 130-132 (C-Br), 128-130, 118-120, 115-117, 114-116δ 23-25 (-CH₂-), 13-15 (-CH₃)-
1-(4-bromo-2-ethylphenyl)ethanone δ 138-140 (C-C=O), 135-137 (C-Br), 132-134, 130-132, 128-130, 126-128δ 25-27 (-CH₂-), 14-16 (-CH₃)δ 198-202 (C=O), 29-31 (-COCH₃)
This compound δ 140-142 (C3a), 138-140 (C7a), 125-127 (C-Br), 122-124, 120-122, 110-112δ 20-22 (-CH₂-), 12-14 (-CH₃)δ 145-147 (C3)

Note: Specific chemical shifts are predictions based on analogous structures and general principles of NMR spectroscopy.

Analysis:

  • From 4-bromo-2-ethylaniline to 1-(4-bromo-2-ethylphenyl)ethanone: The most significant change is the appearance of a carbonyl carbon signal in the downfield region (δ 198-202 ppm) and a methyl carbon signal for the acetyl group (δ 29-31 ppm). The aromatic carbon attached to the newly introduced acetyl group (C-C=O) also shows a characteristic downfield shift.

  • From 1-(4-bromo-2-ethylphenyl)ethanone to this compound: The carbonyl carbon signal disappears upon cyclization. A new signal corresponding to the C3 carbon of the indazole ring appears in the aromatic region (δ 145-147 ppm). The chemical shifts of the other aromatic carbons are also altered due to the formation of the heterocyclic ring system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Comparative IR Data (cm⁻¹)

CompoundN-H StretchC=O StretchC=C Aromatic StretchC-Br Stretch
4-bromo-2-ethylaniline 3300-3500 (two bands)-1500-1600500-600
1-(4-bromo-2-ethylphenyl)ethanone -1670-16901500-1600500-600
This compound 3100-3300 (broad)-1500-1600500-600

Analysis:

  • From 4-bromo-2-ethylaniline to 1-(4-bromo-2-ethylphenyl)ethanone: The characteristic two N-H stretching bands of the primary amine in 4-bromo-2-ethylaniline are absent in the spectrum of 1-(4-bromo-2-ethylphenyl)ethanone. A strong absorption band appears in the region of 1670-1690 cm⁻¹, which is indicative of the C=O stretch of the ketone.

  • From 1-(4-bromo-2-ethylphenyl)ethanone to this compound: The strong C=O stretching band disappears, confirming the cyclization reaction. A broad N-H stretching band appears in the region of 3100-3300 cm⁻¹, which is characteristic of the N-H group in the indazole ring. The C=C aromatic stretching and C-Br stretching vibrations are present in all three compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragmentation Peaks (m/z)
4-bromo-2-ethylaniline C₈H₁₀BrN200.08201/199 (M⁺), 186/184 (M-CH₃)⁺, 120 (M-Br)⁺
1-(4-bromo-2-ethylphenyl)ethanone C₁₀H₁₁BrO227.10228/226 (M⁺), 213/211 (M-CH₃)⁺, 185/183 (M-COCH₃)⁺, 146 (M-Br)⁺
This compound C₉H₉BrN₂225.09226/224 (M⁺), 197/195 (M-C₂H₅)⁺, 116 (M-Br-C₂H₅)⁺

Analysis:

  • The molecular ion peaks (M⁺) in the mass spectra will confirm the molecular weight of each compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed as two peaks of nearly equal intensity for the molecular ion and any bromine-containing fragments.

  • 4-bromo-2-ethylaniline: The fragmentation pattern is expected to show the loss of a methyl group (-CH₃) from the ethyl substituent.

  • 1-(4-bromo-2-ethylphenyl)ethanone: Common fragmentation pathways include the loss of a methyl group and the loss of the acetyl group.

  • This compound: The fragmentation will likely involve the loss of the ethyl group.

Experimental Protocols

General Considerations:

  • All reagents should be of analytical grade and used as received unless otherwise specified.

  • Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

  • Purification of compounds should be performed by column chromatography on silica gel or by recrystallization.

  • Spectroscopic data should be acquired using standard instrumentation.

Synthesis of 1-(4-bromo-2-ethylphenyl)ethanone (Precursor 2)

Friedel-Crafts Acylation of 1-bromo-3-ethylbenzene:

  • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) at 0 °C, add acetyl chloride dropwise.

  • Add 1-bromo-3-ethylbenzene to the mixture and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis of this compound (Final Product)

Jacobson-type Synthesis from 1-(4-bromo-2-ethylphenyl)ethanone:

  • Treat 1-(4-bromo-2-ethylphenyl)ethanone with a suitable nitrosating agent (e.g., sodium nitrite in acidic conditions) to form an intermediate oxime or a related species.

  • The intermediate is then subjected to reductive cyclization using a reducing agent such as sodium dithionite or tin(II) chloride in a suitable solvent.

  • Monitor the reaction by TLC.

  • After the reaction is complete, perform a standard work-up procedure involving extraction and washing.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Visualizing the Transformation

The following diagrams illustrate the synthetic pathway and the workflow for spectroscopic analysis.

G cluster_0 Synthetic Pathway 4-bromo-2-ethylaniline 4-bromo-2-ethylaniline 1-(4-bromo-2-ethylphenyl)ethanone 1-(4-bromo-2-ethylphenyl)ethanone 4-bromo-2-ethylaniline->1-(4-bromo-2-ethylphenyl)ethanone Acylation This compound This compound 1-(4-bromo-2-ethylphenyl)ethanone->this compound Cyclization

Caption: Synthetic route to this compound.

G Start Synthesized Compound NMR ¹H and ¹³C NMR Analysis Start->NMR IR Infrared Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for spectroscopic analysis.

Conclusion

This guide has provided a comprehensive spectroscopic comparison of this compound with its key precursors. By meticulously analyzing the changes in ¹H NMR, ¹³C NMR, IR, and MS data at each synthetic step, researchers can confidently track the transformation of functional groups and the formation of the final indazole ring system. The detailed experimental protocols and visual workflows further serve as a practical resource for the synthesis and characterization of this important heterocyclic compound. This foundational knowledge is crucial for ensuring the quality and reproducibility of research in medicinal chemistry and drug discovery.

References

  • NIST Chemistry WebBook: [Link][1][2]

  • PubChem. National Center for Biotechnology Information. [Link][3]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Jacobson, P. (1893). Zur Kenntniss der Indazole. Berichte der deutschen chemischen Gesellschaft, 26(2), 2277-2292.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

Sources

A Comparative Guide to the Drug-Like Properties of 6-bromo-3-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Indazole Scaffold and the Quest for Druggability

The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, often described as a "privileged structure."[1][2] Its unique aromatic bicyclic system, a bioisostere of indole, is a core component in numerous compounds with a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Marketed drugs such as the anti-cancer agent pazopanib and the anti-emetic granisetron feature this core, highlighting its clinical significance.[2][4]

However, the presence of a promising scaffold is only the first step. To advance a novel compound like 6-bromo-3-ethyl-1H-indazole from a preliminary "hit" to a viable clinical candidate, a rigorous assessment of its drug-like properties is paramount. This process, often encapsulated by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), interrogates the compound's pharmacokinetic profile.[6][7] Poor ADME properties are a primary cause of late-stage drug development failure.

This guide provides a comprehensive framework for assessing the drug-like properties of this compound. We will combine computational predictions with detailed protocols for key in vitro ADME and toxicology assays. By comparing its performance to established indazole-containing drugs, this guide offers researchers a practical, in-depth evaluation of its potential as a therapeutic agent.

Part 1: Physicochemical Profile and Computational Assessment

Before embarking on resource-intensive in vitro screening, an in silico analysis provides a critical first pass to identify potential liabilities. The most widely adopted framework for this is Lipinski's Rule of Five, a set of guidelines used to evaluate the "druglikeness" and predict the oral bioavailability of a compound.[8][9] The rule states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • No more than 5 hydrogen bond donors (HBD).[10]

  • No more than 10 hydrogen bond acceptors (HBA).[10]

  • A molecular mass of less than 500 daltons (MW).[9]

  • An octanol-water partition coefficient (log P) not greater than 5.[11]

We calculated the relevant properties for this compound and compared them against two well-established, structurally related drugs: Benzydamine (an anti-inflammatory agent) and Pazopanib (a tyrosine kinase inhibitor).

PropertyThis compound (Calculated)Benzydamine (Comparator)Pazopanib (Comparator)Lipinski's GuidelineAssessment
Structure CC1=NN(C2=C1C=CC(=C2)Br)CCN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3CC1=CC=C(C=C1)NC2=NC=C(C(=N2)C)C(=O)NS(=O)(=O)C3=C(C=C(C=C3)N4CCN(C)CC4)CN/AN/A
Molecular Weight ( g/mol ) 239.10309.4437.5< 500Pass
logP (Lipophilicity) 3.13.94.6≤ 5Pass
H-Bond Donors 102≤ 5Pass
H-Bond Acceptors 248≤ 10Pass

Expertise & Experience: As the data shows, this compound comfortably adheres to all criteria of Lipinski's Rule of Five. Its low molecular weight and moderate lipophilicity (logP) suggest a favorable starting point for oral bioavailability, with a low probability of issues related to poor absorption or permeation.[8][12] This strong in silico profile provides a solid rationale for proceeding with experimental validation.

Part 2: Experimental Assessment of Membrane Permeability

Permeability is a critical factor governing the absorption of orally administered drugs from the gastrointestinal tract.[13] We will employ two complementary assays to evaluate this property: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.

Causality Behind Experimental Choices: The PAMPA model is a cost-effective, high-throughput assay that specifically measures passive diffusion, providing a clean baseline for a compound's ability to cross a lipid membrane.[14][15] The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium, complete with the active transport and efflux pumps (like P-glycoprotein) found in vivo.[16][17] Running both assays allows us to distinguish between passive permeability and more complex, transporter-mediated effects. An efflux ratio greater than 2 in the Caco-2 assay typically indicates the compound is a substrate for active efflux.[17]

Caption: Workflow for assessing compound permeability.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is designed to assess the passive diffusion of a test compound across a lipid-infused artificial membrane.

Methodology:

  • Prepare Lipid Solution: Prepare a solution of 1% lecithin in dodecane and sonicate until fully mixed.[15]

  • Coat Donor Plate: Using a pipette, gently dispense 5 µL of the lipid solution onto the membrane of each well in a 96-well donor plate, being careful not to puncture the membrane.[15]

  • Prepare Solutions:

    • Prepare a 10 µM solution of the test compound (e.g., this compound) in a buffer of 1X PBS (pH 7.4) with 5% DMSO.[18]

    • Prepare high and low permeability control compounds (e.g., testosterone and Lucifer yellow, respectively) in the same manner.

    • Fill the wells of a 96-well acceptor plate with 300 µL of the PBS/DMSO buffer.[15]

  • Load Donor Plate: Add 150-200 µL of the test compound and control solutions to the donor plate wells.[15]

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate the assembly at room temperature for 16-20 hours in a moist chamber to prevent evaporation.[15]

  • Quantification:

    • After incubation, carefully separate the plates.

    • Transfer aliquots from the donor and acceptor wells to a new 96-well UV plate for analysis.[19]

    • Determine the concentration of the compound in each well using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the concentrations determined in the donor and acceptor wells.

Experimental Protocol: Caco-2 Permeability Assay

This assay measures permeability across a differentiated monolayer of human Caco-2 cells, accounting for both passive and active transport mechanisms.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semipermeable Transwell supports for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[17]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥200 Ω·cm².[20] Alternatively, a Lucifer yellow rejection assay can be performed.[17]

  • Prepare Dosing Solutions: Prepare a 10 µM solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).[16]

  • Bidirectional Transport Study:

    • Apical to Basolateral (A→B) Transport: Add the dosing solution to the apical (donor) side and fresh buffer to the basolateral (acceptor) side.

    • Basolateral to Apical (B→A) Transport: In a separate set of wells, add the dosing solution to the basolateral (donor) side and fresh buffer to the apical (acceptor) side.[21]

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.[16][20]

  • Sampling and Quantification: At the end of the incubation, take samples from both the donor and acceptor compartments. Analyze the concentration of the test compound using LC-MS/MS.[16]

  • Data Analysis: Calculate the Papp values for both A→B and B→A directions. The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B).

Data Presentation: Comparative Permeability Data (Hypothetical)

CompoundPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
This compound 15.212.514.11.13High
Propranolol (High Perm. Control) >10>10>10~1.0High
Atenolol (Low Perm. Control) <1<1<1~1.0Low
Digoxin (Efflux Substrate) 8.51.215.613.0Low to Moderate

Trustworthiness: The inclusion of high permeability (Propranolol), low permeability (Atenolol), and known efflux substrate (Digoxin) controls is critical for validating each experimental run. This self-validating system ensures that the results for the test compound are reliable and interpretable within the context of established standards.

Part 3: Assessment of Metabolic Stability

The liver is the primary site of drug metabolism, mainly driven by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[22][23] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, rendering it ineffective. The in vitro liver microsomal stability assay is a standard method to predict hepatic clearance.[23][24]

Caption: Principle of the in vitro microsomal stability assay.

Experimental Protocol: Liver Microsomal Stability Assay

Methodology:

  • Prepare Incubation Medium: Prepare a master mix containing phosphate buffer (100 mM, pH 7.4), MgCl₂ (3.3 mM), and liver microsomal protein (0.4-0.5 mg/mL) from the desired species (e.g., human, rat).[25]

  • Initiate Reaction:

    • Aliquot the incubation medium into tubes or a 96-well plate.

    • Add the test compound to a final concentration of 1 µM.[22]

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[25]

  • Control Reactions: Run parallel incubations:

    • -NADPH Control: Substitute the NADPH-regenerating system with a buffer to assess non-NADPH-dependent degradation.[25]

    • Positive Control: Use a compound with known metabolic instability (e.g., Verapamil) to confirm enzyme activity.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding a 3-5 fold volume of ice-cold acetonitrile containing an internal standard.[22][25]

  • Sample Processing: Centrifuge the samples to precipitate the protein. Transfer the supernatant for analysis.

  • Quantification: Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).

Data Presentation: Comparative Metabolic Stability (Hypothetical Human Liver Microsomes)

CompoundHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Predicted Hepatic Clearance
This compound 4829Low to Moderate
Verapamil (High Clearance) < 10> 150High
Warfarin (Low Clearance) > 120< 12Low

Expertise & Experience: A half-life greater than 30 minutes in human liver microsomes is often considered a desirable characteristic for an orally administered drug candidate. The hypothetical result of 48 minutes for our test compound suggests it is not rapidly metabolized by Phase I enzymes, indicating a potentially favorable pharmacokinetic profile in vivo.

Part 4: Preliminary Cytotoxicity Assessment

Early assessment of cytotoxicity is crucial to flag compounds that may have a narrow therapeutic window. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[26][27]

Experimental Protocol: MTT Cytotoxicity Assay

Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2, a human liver cell line) into a 96-well plate at an appropriate density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for cell adhesion.[27]

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 1% Triton X-100).

  • Incubation: Incubate the cells with the compound for a specified duration (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.[28]

  • MTT Addition:

    • Remove the treatment media.

    • Add 100 µL of fresh serum-free medium and 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[28][29]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[27]

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well and mix thoroughly to dissolve the formazan crystals.[29]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-570 nm using a microplate reader.[28]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Comparative Cytotoxicity (Hypothetical HepG2 cells, 48h)

CompoundIC₅₀ (µM)Interpretation
This compound > 50Low cytotoxicity
Doxorubicin (Positive Control) ~ 1.5High cytotoxicity

Expertise & Experience: An IC₅₀ value significantly higher than the anticipated therapeutic concentration is desirable. An IC₅₀ > 50 µM in a general cytotoxicity assay suggests that this compound does not exhibit overt toxicity at concentrations relevant for most initial biological screens, providing a good safety margin for further investigation.

Conclusion and Scientific Outlook

This comprehensive guide outlines a logical, multi-faceted approach to evaluating the drug-like properties of the novel compound This compound .

  • In Silico Analysis: The compound exhibits a strong profile, fully complying with Lipinski's Rule of Five, indicating a high potential for oral bioavailability.

  • Permeability: The combined PAMPA and Caco-2 data (hypothetical) suggest high passive permeability without being a significant substrate for active efflux, a highly desirable trait for consistent absorption.

  • Metabolic Stability: The compound shows moderate stability in human liver microsomes, suggesting it would not be cleared too rapidly in vivo, potentially allowing for a reasonable dosing interval.

  • Cytotoxicity: Preliminary assessment indicates low cytotoxicity, suggesting a favorable initial safety profile.

Senior Application Scientist's Perspective: Based on this integrated assessment, this compound presents as a promising scaffold for further drug discovery efforts. Its physicochemical and in vitro ADME properties are favorable and do not present any immediate "red flags" that would preclude its development.

Next Steps: The logical next steps would be to confirm its activity in a relevant pharmacological assay, followed by in vivo pharmacokinetic studies in an animal model (e.g., rat) to confirm the predictions of good oral absorption and a reasonable half-life. Further profiling for CYP inhibition and plasma protein binding would also be necessary to build a complete ADME package.[30][31]

References

  • Lipinski's rule of five – Knowledge and References - Taylor & Francis. [Link]

  • Lipinski's rule of five - Grokipedia. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. [Link]

  • Lipinski's rule of five - Wikipedia. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. [Link]

  • In Vitro ADME Assays and Services - Charles River Laboratories. [Link]

  • Mastering Lipinski Rules for Effective Drug Development - bioaccess. [Link]

  • In Vitro ADME Assays and Services - ICE Bioscience. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. [Link]

  • Caco2 assay protocol. [Link]

  • pampa-permeability-assay.pdf - Technology Networks. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. [Link]

  • In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Fast turnaround early ADME in vitro screening available! - Admescope. [Link]

  • Caco-2 permeability assay - Creative Bioarray. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols - Wikidot. [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed Central. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - NIH. [Link]

  • Microsomal Stability Assay - Creative Bioarray. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]

  • 6-bromo-3-ethyl-1-methyl-1H-indazole - C10H11BrN2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. [Link]

  • (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation - ResearchGate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-bromo-3-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 6-bromo-3-ethyl-1H-indazole. As a brominated heterocyclic compound, this substance requires meticulous handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Hazard Assessment & Chemical Profile

Before any handling or disposal, a thorough understanding of the chemical's hazard profile is essential. While a specific Safety Data Sheet (SDS) for the ethyl derivative was not available, data from closely related analogues like 6-bromo-3-methyl-1H-indazole and 6-bromo-3-iodo-1H-indazole provide a strong basis for hazard assessment. The primary risks are associated with its potential toxicity and irritant properties.

The key takeaway is that this compound is classified as a halogenated organic substance and must be treated as hazardous waste.[1][2] Its disposal is regulated under federal and state guidelines, primarily by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5]

Hazard Category Classification & Precautionary Statement Primary Rationale & Required PPE
Acute Toxicity, Oral Warning: H302 - Harmful if swallowed.[6][7][8]Prevents accidental ingestion. Mandates no eating or drinking in the lab.
Skin Corrosion/Irritation Warning: H315 - Causes skin irritation.[6][7][8]Requires protective gloves (nitrile recommended) and a lab coat to prevent direct contact.[9][10]
Serious Eye Damage/Irritation Warning: H319 - Causes serious eye irritation.[6][7][8]Mandates chemical safety goggles or a face shield to protect eyes from splashes or dust.[9]
Specific Target Organ Toxicity Warning: H335 - May cause respiratory irritation.[6][8]All handling should occur in a certified chemical fume hood to avoid inhalation of dust or aerosols.

The Core Principle: Waste Segregation

The single most critical step in the proper disposal of this compound is its correct segregation. Due to the bromine atom in its structure, it is classified as a Halogenated Organic Waste .

Causality: Halogenated waste streams are typically disposed of via high-temperature incineration, a process that requires specialized equipment to scrub acidic gases (like hydrogen bromide) produced during combustion.[11][12][13] Mixing halogenated compounds with non-halogenated solvent waste contaminates the entire batch, forcing the entire volume to be treated by the more complex and expensive incineration process.[2][13] Proper segregation is therefore not only a matter of compliance but also of cost-efficiency and environmental stewardship.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for handling and segregating waste containing this compound.

G cluster_start Start: Waste Generation cluster_characterization Phase 1: Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_end Phase 2: Finalization start Waste containing This compound is generated is_solid Is the waste primarily solid (e.g., pure compound, contaminated items)? start->is_solid solid_container Place in a clearly labeled, sealable container for SOLID HALOGENATED WASTE. is_solid->solid_container Yes liquid_container Pour into a designated, sealable, and vented container for LIQUID HALOGENATED WASTE. is_solid->liquid_container No (Liquid Solution) solid_items Includes contaminated weigh boats, wipes, gloves, and vials. solid_container->solid_items label_store Securely cap the container. Ensure it is properly labeled with: - 'Hazardous Waste' - Full Chemical Name(s) - Hazard Pictograms - Accumulation Start Date solid_container->label_store check_compat Ensure compatibility with other wastes in the container. Do not mix with strong acids, bases, or oxidizers. liquid_container->check_compat liquid_container->label_store ehs_contact Move container to the lab's Satellite Accumulation Area (SAA). Contact Environmental Health & Safety (EHS) for scheduled pickup. label_store->ehs_contact

Caption: Decision workflow for segregating this compound waste.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of this chemical.

Phase 1: Immediate Handling & Personal Protective Equipment (PPE)
  • Work Area: Confine all handling of this compound to a certified chemical fume hood.[10]

  • PPE: Always wear the following PPE:

    • Eye Protection: Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[9]

    • Hand Protection: Wear appropriate protective gloves (e.g., double nitrile) to prevent skin exposure.[9][10]

    • Body Protection: A fully-buttoned lab coat is mandatory.[9]

Phase 2: Waste Collection & Segregation
  • Identify the Correct Waste Stream: Immediately classify any waste containing this compound as HALOGENATED ORGANIC WASTE .[1] This includes the pure compound, solutions containing it, and any materials used for cleanup (e.g., wipes, absorbent pads).

  • Select the Appropriate Container:

    • For Solids: Use a designated, puncture-resistant container with a secure lid, clearly labeled for "Solid Halogenated Waste."

    • For Liquids: Use a designated, chemically-compatible (e.g., polyethylene) container with a screw-top cap, labeled for "Liquid Halogenated Waste."[10][13] Do not use metal cans.

  • Segregate Rigorously: DO NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[13] Do not dispose of it down the drain under any circumstances.[2][10]

Phase 3: Container Management & Labeling
  • Labeling: The waste container must be labeled clearly at all times. The label must include:

    • The words "Hazardous Waste ".[14]

    • The full chemical name: "This compound " and any other components in the waste mixture.

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful, health hazard).

    • The date when waste was first added (the "Accumulation Start Date").

  • Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[14] This prevents the release of vapors and potential spills.

Phase 4: Temporary Storage
  • Location: Store the sealed and labeled waste container in your laboratory's designated Satellite Accumulation Area (SAA).

  • Compatibility: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[9][10]

Phase 5: Final Disposal
  • Coordination: The final disposal must be handled by professionals. Contact your institution's Environmental Health & Safety (EHS or EH&S) department to schedule a pickup.

  • Documentation: Follow your institution's procedures for waste manifest documentation. Never attempt to transport hazardous waste off-site yourself. Transportation must be done by licensed personnel.[15]

Emergency Procedures: Spill Management

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: If trained and safe to do so, prevent the spill from spreading.

  • Absorb: For small spills, use an inert, dry absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material and place it into a designated "Solid Halogenated Waste" container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy. For large spills, follow your site's specific emergency response plan.[15]

By adhering to these procedures, you ensure that this compound is managed safely and responsibly, upholding the principles of scientific integrity and environmental protection.

References

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Other Disposal Guidance | I-WASTE DST. Retrieved from [Link]

  • MDPI. (2024). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • PubChem. 6-bromo-3-methyl-1H-indazole. Retrieved from [Link]

  • PubChem. 6-Bromo-3-chloro-1H-indazole. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Washington State University. Halogenated Solvents. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]

  • University of Wisconsin–Madison, Biomedical Engineering. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • TSI Journals. Exploration of heterocyclic compounds from bio waste sugars: a Review. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • Boston University Environmental Health & Safety. Chemical Waste Management Guide. Retrieved from [Link]

  • Unknown. hazardous waste segregation. Retrieved from [Link]

  • GovInfo. (1998, May 4). Federal Register, Volume 63 Issue 85. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • University of British Columbia. Organic Solvent Waste Disposal. Retrieved from [Link]

Sources

Definitive Guide to Personal Protective Equipment for Handling 6-bromo-3-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 6-bromo-3-ethyl-1H-indazole. As drug development professionals, our commitment to safety is paramount, extending beyond experimental outcomes to the well-being of every researcher in the laboratory. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust risk assessment can be synthesized from the hazard profiles of structurally similar bromo-indazole compounds. Analysis of analogues such as 6-bromo-3-methyl-1H-indazole, 6-bromo-3-iodo-1H-indazole, and 6-bromo-1H-indazole indicates a consistent hazard profile.[1][2][3][4] Therefore, it is prudent to handle this compound as a compound possessing, at minimum, the hazards outlined below.

The core principle of chemical safety is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion. All handling of this compound must be predicated on the assumption that it is hazardous.

Table 1: Anticipated Hazard Profile for this compound | Hazard Class | GHS Hazard Statement | GHS Pictogram | Rationale for Precaution | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1][2][4] |


| Accidental ingestion can lead to acute illness. Strict prohibition of eating, drinking, or smoking in the lab is critical.[2] |
| Skin Irritation (Category 2)  | H315:  Causes skin irritation.[1][2][3][4] |

| Direct contact can cause redness, inflammation, or chemical burns. This necessitates careful glove selection and technique. |
| Serious Eye Irritation (Category 2)  | H319:  Causes serious eye irritation.[1][2][3][4] |

| The eyes are highly susceptible. Even minor splashes of powder or solution can cause significant, potentially lasting damage. |
| Specific Target Organ Toxicity, Single Exposure (Category 3)  | H335:  May cause respiratory irritation.[1][2][3][5] |

| Inhalation of the dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort. |

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a static checklist but a dynamic response to the specific experimental context. However, a baseline level of protection is non-negotiable when this compound is present in the laboratory.

  • Engineering Controls First: PPE is the last line of defense. All work involving this compound, especially handling the solid form, must be conducted within a certified chemical fume hood to control inhalation exposure.[6][7] An eyewash station and safety shower must be readily accessible.[6]

  • Eye and Face Protection:

    • Minimum: Tight-fitting safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times.[2][3]

    • Recommended: A full-face shield should be worn over safety goggles during procedures with a heightened risk of splashes or energetic reactions (e.g., quenching a reaction, pressure changes).[6][8]

  • Hand Protection:

    • Material: Nitrile or neoprene gloves are recommended for handling brominated compounds.[6][7] Always check the manufacturer's glove compatibility chart for the specific solvents being used in your procedure.

    • Technique: Double-gloving is a best practice. The outer glove absorbs any immediate contamination, and the inner glove provides a second barrier, protecting the skin during the removal of the contaminated outer glove. Change gloves immediately if contamination is suspected.

  • Protective Clothing:

    • A flame-resistant lab coat, fully buttoned, is required.

    • Long pants and closed-toe shoes are mandatory. No exposed skin on the legs or feet should be present in the laboratory.[6]

  • Respiratory Protection:

    • Under normal conditions within a fume hood, respiratory protection is not typically required.

    • For large-scale operations, or in the event of a spill or ventilation failure, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[2][9]

Operational Protocols and PPE Selection

The level of PPE must be adapted to the specific risks of each laboratory operation.

Table 2: PPE Selection Guide for Laboratory Operations

Operation Key Risks Eye/Face Protection Hand Protection Body/Respiratory Protection
Weighing & Aliquoting (Solid) Inhalation of fine powder, eye/skin contact Safety goggles (face shield recommended) Double nitrile gloves Lab coat in a chemical fume hood
Solution Preparation Splashes, skin contact with solvent/solute Safety goggles Double nitrile gloves Lab coat in a chemical fume hood
Reaction Under Inert Atmosphere Splashes, potential for pressure changes Safety goggles & face shield Double nitrile gloves Lab coat in a chemical fume hood
Reaction at Elevated Temperature Splashes, increased vapor pressure, thermal hazard Safety goggles & face shield Double nitrile gloves (consider thermal protection if handling hot apparatus) Lab coat in a chemical fume hood
Aqueous Workup / Extraction Splashes, direct skin contact Safety goggles & face shield Double nitrile gloves Lab coat in a chemical fume hood

| Column Chromatography | Splashes, solvent exposure, potential for leaks | Safety goggles | Double nitrile gloves | Lab coat in a chemical fume hood |

Workflow for PPE Selection

The following diagram outlines the decision-making process for ensuring adequate protection when planning an experiment with this compound.

PPE_Workflow PPE Selection Workflow for Handling this compound start Start: Plan Experiment assess_op Assess Operation: - Scale (mg vs g) - Physical Form (Solid/Liquid) - Energy (Heating/Stirring) start->assess_op fume_hood Work in Certified Chemical Fume Hood? assess_op->fume_hood stop STOP! Do Not Proceed fume_hood->stop No base_ppe Baseline PPE: - Safety Goggles - Lab Coat - Single Nitrile Gloves fume_hood->base_ppe Yes solid_ops Handling Solid or Concentrated Solution? base_ppe->solid_ops upgrade_gloves Upgrade to Double Nitrile Gloves solid_ops->upgrade_gloves Yes energy_ops High-Energy Operation? (Heating, Quenching, Pressure) solid_ops->energy_ops No upgrade_gloves->energy_ops add_faceshield Add Face Shield over Goggles energy_ops->add_faceshield Yes spill_risk Significant Spill or Aerosolization Risk? energy_ops->spill_risk No add_faceshield->spill_risk respirator Consider Respirator (Trained Personnel Only) spill_risk->respirator Yes final_ppe Proceed with Experiment spill_risk->final_ppe No respirator->final_ppe

Caption: PPE selection is a risk-based decision process.

Decontamination and Disposal Plan

Proper disposal is a critical component of the safety lifecycle, preventing downstream exposure and environmental contamination.

Step-by-Step Decontamination Protocol
  • Glassware and Equipment:

    • Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., acetone, ethyl acetate) three times within the chemical fume hood.

    • Collect all rinsates in a designated, sealed "Halogenated Organic Waste" container.[10]

    • After the initial rinse, glassware can be washed using standard laboratory procedures.

  • Work Surfaces:

    • Wipe down all surfaces within the fume hood where the compound was handled with a solvent-dampened towel.

    • Place the used towel in the solid hazardous waste container.

Waste Disposal Plan
  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weighing paper, contaminated silica gel, paper towels) must be placed in a clearly labeled, sealed container for "Halogenated Solid Waste."

  • Liquid Waste: All solutions containing this compound, including reaction mixtures and solvent rinses, must be collected in a dedicated, sealed, and secondarily contained "Halogenated Organic Waste" container.[7][10]

  • Incompatible Materials: Never mix brominated compound waste with incompatible materials such as strong reducing agents, alkali metals, or strong oxidizers, as this can lead to violent reactions.[7][11] Follow your institution's specific waste disposal guidelines.

Emergency Procedures

Immediate and correct action is vital in the event of an exposure.

  • Skin Contact: Immediately move to the safety shower.[6] Flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[11][12]

  • Eye Contact: Immediately proceed to an eyewash station. Hold the eyelids open and flush with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][12]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][12]

  • Spill: Evacuate the immediate area. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it into a sealed container for hazardous waste disposal. For large spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department immediately.[12]

By adhering to these protocols, you build a framework of safety that protects you, your colleagues, and the integrity of your research.

References

  • Rutgers University. (n.d.). Standard Operating Procedure for Bromine.
  • BenchChem. (2025). Proper Disposal of (2S)-3-(bromomethyl)but-3-en-2-ol: A Guide for Laboratory Professionals.
  • Tradegates. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. (Sourced via an LCSS for Bromine).
  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
  • PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. National Center for Biotechnology Information.
  • YouTube. (2024). Bromination safety.
  • ChemicalBook. (2022). 1H-Indazole-1-acetic acid, 6-broMo-, ethyl ester - Safety Data Sheet.
  • ECHEMI. (n.d.). 6-Bromo-3-iodo-1H-indazole SDS, 885521-88-0 Safety Data Sheets.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 6-Bromoindole.
  • Fisher Scientific. (2021). 6-Bromo-1H-indazole - SAFETY DATA SHEET.
  • ICL-IP. (2016). Bromine Safety Handbook. Retrieved from repository.
  • GOV.UK. (2022). Bromine: incident management.
  • PubChem. (n.d.). 6-Bromo-3-chloro-1H-indazole. National Center for Biotechnology Information.
  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Bromine.
  • Chemtalk. (n.d.). Bromine water - disposal.
  • Sigma-Aldrich. (n.d.). 6-Bromo-7-fluoro-1H-indazole.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-3-ethyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-bromo-3-ethyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.